Methyl thieno[3,2-c]pyridine-6-carboxylate
Description
BenchChem offers high-quality Methyl thieno[3,2-c]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl thieno[3,2-c]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNBNAMXWPKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CSC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215599 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253332-82-0 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253332-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Thieno[3,2-c]pyridine Scaffold: Synthesis, Applications, and Future Directions in Medicinal Chemistry
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets with high affinity. The thieno[3,2-c]pyridine core, a fused heterocyclic system comprising a thiophene ring and a pyridine ring, has firmly established itself as one such scaffold.[1][2] Its rigid, planar structure and unique electronic properties provide an excellent foundation for the development of targeted therapies.[1]
This guide offers an in-depth exploration of the thieno[3,2-c]pyridine system, moving from its fundamental synthesis to its diverse applications in modern medicinal chemistry. We will examine its role in the development of treatments for cancer, neurological disorders, and cardiovascular diseases, providing researchers and drug development professionals with a comprehensive technical overview of this versatile and potent molecular core.[1][3]
Core Scaffold and Numbering
The thieno[3,2-c]pyridine ring system is numbered systematically, providing a clear framework for discussing substitutions and structure-activity relationships (SAR). Understanding this nomenclature is critical for interpreting synthetic and medicinal chemistry literature.
Caption: The thieno[3,2-c]pyridine scaffold with standard IUPAC numbering.
Synthetic Strategies: Constructing the Core
The therapeutic potential of any scaffold is directly linked to the accessibility and versatility of its synthesis. The construction of the thieno[3,2-c]pyridine core can be approached in several ways, typically by building the pyridine ring onto a pre-existing thiophene or vice-versa.[3] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as different strategies allow for the introduction of functional groups at specific positions.
A prevalent and effective method for creating the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system, a common variant in many bioactive derivatives, is the Pictet-Spengler reaction .[4] This acid-catalyzed reaction involves the cyclization of a thienylethylamine with an aldehyde or ketone. This approach is particularly advantageous as it allows for significant diversity in the final product, driven by the wide availability of aldehydes.
A generalized workflow for this synthesis is outlined below:
Caption: Generalized workflow for synthesizing the tetrahydrothieno[3,2-c]pyridine core.
Other synthetic approaches include multi-step sequences starting from materials like 2-substituted thiophenes or utilizing condensation-cyclization reactions to build the pyridine ring.[4][5][6] The selection of a specific route requires careful consideration of starting material availability, desired substitution patterns, and overall yield.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The thieno[3,2-c]pyridine scaffold has been successfully employed to generate potent and selective modulators of various biological targets.
Anticancer Agents: Kinase and Signaling Pathway Inhibitors
A significant area of application for this scaffold is in oncology, where it has served as a template for inhibitors of key cancer-driving proteins.
-
Kinase Inhibition: A patent has disclosed a series of thieno[3,2-c]pyridine derivatives as potent inhibitors of Aurora kinases, as well as the VEGFR and PDGFR families of receptor tyrosine kinases.[7] These kinases are crucial for cell cycle progression and angiogenesis, respectively, making them validated targets for cancer therapy. The core scaffold serves as an effective anchor within the ATP-binding pocket of these enzymes.
-
Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is implicated in several human cancers. Researchers have designed and synthesized novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives that act as potent antagonists of the Smoothened (Smo) receptor, a key transducer in the Hh pathway. A scaffold-hopping strategy led to these compounds, which demonstrated promising inhibition of the Hh pathway, highlighting the scaffold's utility as a starting point for developing pathway-specific inhibitors.
The general SAR for these anticancer agents often involves the installation of specific aryl or heteroaryl groups at the N-5 position of the saturated pyridine ring, which project into and interact with key recognition sites on the target protein.
Central Nervous System (CNS) Agents: Potential Antipsychotics
The thieno[3,2-c]pyridine ring has been explored as a bioisostere of other heterocyclic systems in the design of agents for neurological disorders.
-
Serotonin and Dopamine Receptor Affinity: In a notable study, researchers synthesized arylpiperazine derivatives incorporating the thieno[3,2-c]pyridine core.[8][9] These compounds were evaluated for their potential antipsychotic activity. The findings revealed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine D2 receptor.[8] This receptor profile is of high interest for developing atypical antipsychotics with a potentially lower incidence of extrapyramidal side effects. The study underscores the scaffold's ability to serve as a pharmacophore for CNS targets.[8][9]
Caption: Key SAR insights for thieno[3,2-c]pyridine-based antipsychotic agents.
Antiplatelet Agents
The tetrahydrothieno[3,2-c]pyridine nucleus is a key structural feature in compounds designed to prevent blood clot formation.
-
Inhibition of Platelet Aggregation: A foundational patent in this area describes a series of 4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl acetic acid derivatives as potent inhibitors of blood-platelet aggregation.[10] These compounds function as antithrombotic agents. The key structural feature is an acetic acid derivative attached to the nitrogen atom (N-5) of the tetrahydrothieno[3,2-c]pyridine ring. This side chain is crucial for interacting with the target receptor, which for many thienopyridine antiplatelet drugs is the P2Y12 receptor on platelets.
The following table summarizes representative compounds and their biological activity from the foundational patent on antiplatelet agents.[10]
| Compound Structure (Core + N-5 Substitution) | Target Application | Key Finding | Reference |
| Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate | Antiplatelet | Effective inhibition of platelet aggregation. The o-chloro substitution is a key feature. | [10] |
| α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acid | Antiplatelet | The carboxylic acid form, often the active metabolite, also shows potent activity. | [10] |
Detailed Experimental Protocol: Synthesis of an Antiplatelet Agent Precursor
To provide a practical context, the following is a representative protocol for the synthesis of a key intermediate, adapted from the patent literature.[10] This protocol describes the alkylation of the core scaffold, a common step in diversifying these molecules.
Objective: To synthesize Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate.
Materials:
-
4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (1.0 eq)
-
Methyl 2-chloro-o.chlorophenylacetate (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl ether
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (0.144 mol) in 200 ml of anhydrous dimethylformamide.
-
Addition of Reagents: To the solution, add anhydrous potassium carbonate (0.144 mol) followed by methyl 2-chloro-o.chlorophenylacetate (0.144 mol). The potassium carbonate acts as a base to facilitate the nucleophilic substitution.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for four hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid mineral salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of DMF.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Take up the residue in water and extract the aqueous layer three times with ethyl ether. The organic product will partition into the ether layer.
-
Washing and Drying: Combine the ether extracts and wash them with water to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Filter off the sodium sulfate and evaporate the ether under reduced pressure to yield the product as a yellow oil. The product can be further purified by conversion to its hydrochloride salt and recrystallization from a suitable solvent system like ethyl acetate/isopropanol.
Future Perspectives and Conclusion
The thieno[3,2-c]pyridine scaffold continues to demonstrate remarkable versatility in medicinal chemistry. Its proven success in modulating kinases, GPCRs, and other enzyme classes ensures its place in the modern drug discovery toolkit. Future research will likely focus on several key areas:
-
Expansion of Chemical Space: The development of novel synthetic methodologies will enable access to a wider array of substitution patterns, allowing for finer tuning of pharmacological properties.[5][6]
-
New Therapeutic Targets: As new biological targets are validated, the thieno[3,2-c]pyridine core will undoubtedly be explored as a starting point for developing novel inhibitors and modulators.
-
Elucidation of Novel Mechanisms: Deeper investigation into how these compounds interact with their targets, as seen in the antipsychotic research, may reveal novel mechanisms of action and opportunities for drug development.[8]
References
-
One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. (2025, August 6). ResearchGate. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health (NIH). [Link]
-
New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, R. F., Jr, VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
-
THIENO [3, 2-C] PYRIDINE DERIVATIVES AS KINASE INHIBITORS FOR USE IN THE TREATMENT OF CANCER. (2010). WIPO Patentscope. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. ACS Publications. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. [Link]
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 7. patentscope.wipo.int [patentscope.wipo.int]
- 8. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Thienopyridine-6-Carboxylates: A Versatile Pharmacophore in Oncology and Antiviral Drug Discovery
Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the transition from a high-throughput screening (HTS) hit to a viable clinical lead requires scaffolds that offer precise electronic tuning, predictable steric profiles, and modular functionalization. The thienopyridine-6-carboxylate core has emerged as a highly privileged pharmacophore in both antiviral and oncological drug discovery.
As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in synthetic chemistry, but as a holistic system of structural biology and targeted delivery. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of thienopyridine-6-carboxylates, detailing their mechanistic causality in inhibiting the SARS-CoV-2 Main Protease (Mpro) and their application as potent, magnetoliposome-encapsulated antitumor agents . Furthermore, I provide field-proven, self-validating experimental protocols to ensure absolute reproducibility in your laboratory.
Rationale for the Thienopyridine Core
The decision to utilize a thienopyridine-6-carboxylate scaffold over traditional pyridine or pyrimidine analogs is driven by fundamental physicochemical causality:
-
Enhanced Hydrogen Bond Acceptor Strength: The incorporation of the thiophene ring alters the electron density of the adjacent pyridine nitrogen. For example, replacing a 3-chloropyridine moiety with a thienopyridine core increases the hydrogen bond acceptor strength from 0.78 to 0.80, significantly stabilizing interactions with target residues (e.g., His163 in Mpro) .
-
Optimal S1 Pocket Filling: The bicyclic nature of the thienopyridine system provides a larger surface area than monocyclic analogs, maximizing van der Waals interactions within deep, hydrophobic binding pockets.
-
Bioisosterism and Lipophilicity: The carboxylate moiety at the 6-position serves as a versatile synthetic handle for esterification or amidation, allowing precise tuning of the molecule's partition coefficient (LogP) to enhance cellular permeability or facilitate liposomal encapsulation .
SAR in Antiviral Discovery: SARS-CoV-2 Mpro Inhibition
In the wake of the COVID-19 pandemic, targeting the SARS-CoV-2 3CL main protease (Mpro) became a primary objective. Recent high-throughput medicinal chemistry (HTMC) and computational simulation campaigns successfully optimized a weak diazepane hit into a highly potent lead compound using the thienopyridine core .
Mechanistic Causality in Lead Optimization
The initial hit (14 μM) utilized a monocyclic 3-chloropyridine. By transitioning to a thienopyridine-6-carboxylate derivative, the molecule achieved superior occupancy of the Mpro S1 pocket. The carbonyl group of the carboxylate acts as a critical anchor, engaging in a water-mediated interaction while forming direct hydrogen bonds with Gly143 and Cys145. Furthermore, targeting a novel exit vector toward the S1' pocket with the carboxylate tail dropped the IC50 into the nanomolar range.
Table 1: SAR Optimization of Thienopyridine Derivatives against SARS-CoV-2 Mpro
| Compound Stage | S1 Pocket Occupant | S2 Pocket Occupant | S1' Exit Vector Tuning | IC50 (μM) |
| Initial Hit | 3-chloropyridine | Phenyl ring | None | 14.000 |
| Intermediate 1 | Thieno[2,3-b]pyridine | Phenyl ring | None | 1.200 |
| Intermediate 2 | Thieno[2,3-b]pyridine | m-chlorophenyl | None | 0.040 |
| Lead Compound | Thienopyridine-6-carboxylate | m-chlorophenyl | Optimized Carboxamide | 0.016 |
Data synthesized from Hazemann et al., 2025 .
Hit-to-lead workflow for SARS-CoV-2 Mpro inhibitors using the thienopyridine core.
SAR in Oncology: Kinase Inhibition & Dual Chemo/Thermotherapy
Beyond antivirals, thieno[3,2-b]pyridine-6-carboxylates exhibit profound cytotoxicity against various human tumor cell lines. However, their high hydrophobicity often results in poor aqueous solubility, limiting systemic administration.
To solve this, we engineer a targeted delivery system using multicore manganese ferrite magnetoliposomes . The highly lipophilic thienopyridine core partitions perfectly into the lipid bilayer (e.g., DPPC) of the magnetoliposome, achieving an encapsulation efficiency of >98%. Upon reaching the tumor microenvironment via the Enhanced Permeability and Retention (EPR) effect, an Alternating Magnetic Field (AMF) is applied. The magnetic nanoparticles generate heat (hyperthermia), disrupting the lipid bilayer and triggering a localized, sustained release of the thienopyridine compound.
Table 2: Cytotoxicity (GI50) of Thieno[3,2-b]pyridine-6-carboxylate Derivatives
| Human Tumor Cell Line | Tissue Origin | Free Drug GI50 (μM) | Encapsulation Efficiency |
| HepG2 | Hepatocellular Carcinoma | 7.51 ± 0.48 | > 98% |
| NCI-H460 | Non-Small Cell Lung | 12.60 ± 0.80 | > 98% |
| HeLa | Cervical Carcinoma | 12.99 ± 0.58 | > 98% |
| MCF-7 | Breast Adenocarcinoma | 15.13 ± 0.59 | > 98% |
Data synthesized from Lopes et al., 2022 .
Mechanism of magnetoliposome encapsulation and AMF-triggered release of thienopyridines.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. We do not just run assays; we engineer feedback loops to confirm causality.
Protocol A: FRET-Based Mpro Inhibition Kinetic Assay
Causality Check: We utilize a continuous FRET-based kinetic assay rather than an endpoint assay. Real-time monitoring of Mpro proteolytic activity is critical for thienopyridine-6-carboxylates to differentiate between reversible competitive inhibition and time-dependent covalent binding.
-
Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in assay buffer (50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT). Validation step: Run a buffer-only blank to establish baseline autofluorescence.
-
Compound Incubation: Add the thienopyridine-6-carboxylate inhibitors (serial dilutions from 10 μM to 0.1 nM) to the enzyme solution. Incubate for 30 minutes at 37 °C to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding the FRET fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM.
-
Kinetic Measurement: Monitor fluorescence continuously (λex = 340 nm, λem = 490 nm) for 20 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities (
) from the linear portion of the progress curves. Determine IC50 values using a 4-parameter logistic regression model.
Protocol B: Magnetoliposome Encapsulation via Thin-Film Hydration
Causality Check: We select the thin-film hydration method over direct injection because thienopyridine derivatives are highly hydrophobic. Co-dissolving the drug and lipids in an organic solvent ensures homogeneous distribution within the lipid bilayer upon rehydration, preventing premature precipitation.
-
Organic Phase Preparation: Dissolve the thienopyridine-6-carboxylate derivative (5 × 10⁻⁵ M) and DPPC lipid in a volatile organic solvent (e.g., ethanol/chloroform mixture).
-
Thin-Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to form a homogeneous lipid-drug film on the flask wall. Validation step: Ensure the film is entirely opaque and free of crystalline drug aggregates.
-
Hydration: Rehydrate the film with an aqueous suspension of octadecylamine (ODA)-covered multicore manganese ferrite nanoparticles at 50 °C (strictly above the phase transition temperature of DPPC).
-
Extrusion: Pass the suspension 10 times through polycarbonate membranes (200 nm pore size) using a mini-extruder to yield uniform, monodisperse magnetoliposomes.
-
Purification & Quantification: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-25). Quantify encapsulation efficiency (>98%) by lysing a sample aliquot with Triton X-100 and measuring drug concentration via UV-Vis spectroscopy.
Conclusion
The thienopyridine-6-carboxylate scaffold is a masterclass in bioisosteric design. By carefully tuning its electronic properties and leveraging its robust bicyclic geometry, medicinal chemists can achieve superior target affinity in viral proteases (SARS-CoV-2 Mpro) while simultaneously exploiting its lipophilicity for advanced nanocarrier delivery in oncology. The integration of high-throughput medicinal chemistry with targeted magnetoliposome delivery represents the vanguard of modern therapeutic development.
References
-
Hazemann, J., et al. (2025). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry.[Link]
-
Lopes, F. A. C., et al. (2022). "Magnetoliposomes Containing Multicore Nanoparticles and a New Antitumor Thienopyridine Compound with Potential Application in Chemo/Thermotherapy." Biomedicines, 10(7), 1547.[Link]
Biological Targets and Therapeutic Potential of Methyl Thieno[3,2-c]pyridine-6-carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary
The methyl thieno[3,2-c]pyridine-6-carboxylate scaffold [1] is a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized as the structural foundation for cardiovascular antiplatelet agents (e.g., ticlopidine and clopidogrel analogs) [2], recent structural biology and phenotypic screening advances have expanded its utility. Today, derivatives of this core are being actively developed as highly selective oncology therapeutics targeting protein-protein interactions (PPIs) [3] and as novel antibacterial agents targeting outer membrane biogenesis in Gram-negative pathogens [4].
This whitepaper provides an in-depth technical analysis of the three primary biological targets for thieno[3,2-c]pyridine derivatives, detailing the mechanistic rationale, self-validating experimental workflows, and quantitative benchmarks necessary for preclinical drug development.
Core Target 1: PI3Kα-RAS Protein-Protein Interaction (Oncology)
Mechanistic Insight
Phosphoinositide 3-kinase alpha (PI3Kα) is frequently mutated in solid tumors. Traditional PI3Kα inhibitors (e.g., alpelisib) target the highly conserved ATP-binding kinase domain. While effective, this approach non-selectively blocks insulin signaling in healthy tissues, leading to dose-limiting hyperglycemia.
Recent innovations utilize fused thieno[3,2-c]pyridine derivatives as "PI3Kα breakers" [3]. Instead of inhibiting the kinase domain, these compounds allosterically bind to PI3Kα and disrupt its specific protein-protein interaction (PPI) with active RAS (GTP-RAS). Because the PI3Kα-RAS interaction is predominantly critical for mutant tumor survival rather than baseline metabolic signaling, these derivatives achieve profound anti-tumor efficacy without triggering insulin-driven resistance or hyperglycemia.
Disruption of PI3Kα-RAS protein-protein interaction by thieno[3,2-c]pyridine derivatives.
Experimental Workflow: TR-FRET Assay for PPI Disruption
To validate the disruption of the PI3Kα-RAS complex, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system by incorporating a ratiometric readout to eliminate false positives caused by compound auto-fluorescence.
-
Reagent Preparation: Tag recombinant mutant PI3Kα with a Terbium (Tb) cryptate donor and active KRAS (GTP-loaded) with a d2 acceptor fluorophore. Causality: Using long-lifetime lanthanides allows for a time-delayed readout, eliminating background auto-fluorescence from the thieno-pyridine library.
-
Assay Assembly: Pre-incubate the Tb-PI3Kα (2 nM) with varying concentrations of the thieno[3,2-c]pyridine derivative (0.1 nM to 10 µM) for 15 minutes at room temperature before adding d2-KRAS (10 nM). Causality: Pre-incubation ensures the compound binds the allosteric site on PI3Kα before competitive steric hindrance from KRAS occurs.
-
Equilibration: Incubate the complete mixture in a 384-well plate for 2 hours. Causality: PPIs often have slow on/off rates; 2 hours ensures thermodynamic equilibrium for accurate
determination. -
Signal Detection & Validation: Excite at 337 nm and read emissions at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio. Causality: Ratiometric calculation normalizes well-to-well dispensing errors and inner-filter effects, ensuring the observed signal drop is strictly due to PPI disruption.
Core Target 2: P2Y12 Purinergic Receptor (Cardiovascular)
Mechanistic Insight
The thieno[3,2-c]pyridine core is the defining structural motif of the thienopyridine class of antiplatelet drugs [2]. The methyl ester at the C6 position often serves as a crucial pharmacokinetic handle, improving lipophilicity and oral bioavailability.
Mechanistically, these compounds act as prodrugs. Upon hepatic metabolism via CYP450 enzymes, the thiophene ring is opened to generate a highly reactive thiol metabolite. This active metabolite forms an irreversible disulfide bridge with extracellular cysteine residues (Cys97 and Cys175) on the P2Y12 ADP receptor on platelets. This irreversible antagonism prevents ADP-mediated G-protein coupled receptor (GPCR) activation, thereby inhibiting the secondary wave of platelet aggregation.
Step-by-step workflow for evaluating P2Y12-mediated platelet aggregation inhibition.
Experimental Workflow: Light Transmission Aggregometry (LTA)
LTA is the gold standard for validating P2Y12 antagonism. The protocol must include baseline calibration to ensure self-validation of the optical density limits.
-
Blood Collection & Centrifugation: Collect whole blood in sodium citrate tubes. Centrifuge at 200 × g for 10 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500 × g for 15 minutes to isolate Platelet-Poor Plasma (PPP). Causality: Gentle initial centrifugation prevents shear-stress-induced premature platelet activation, preserving the baseline state.
-
Optical Calibration: Set the aggregometer baseline (0% aggregation) using PRP and the maximum transmission (100% aggregation) using PPP. Causality: This establishes the absolute dynamic range for the specific patient/animal sample, normalizing biological variance.
-
Compound Incubation: Incubate PRP with the active thiol metabolite of the thieno[3,2-c]pyridine derivative for 5 minutes at 37°C. Causality: In vitro assays bypass the liver; therefore, the pre-synthesized active metabolite must be used to directly engage the receptor.
-
Agonist Addition & Readout: Add 20 µM ADP and record light transmission for 6 minutes. Causality: ADP specifically triggers the P2Y12 pathway. Continuous kinetic tracking is required to observe the inhibition of the secondary aggregation wave, which is the hallmark of P2Y12 blockade.
Core Target 3: Outer Membrane Protein Assembly Factor BamA (Antibacterial)
Mechanistic Insight
The escalating threat of multidrug-resistant Gram-negative bacteria has driven the search for novel targets. Recent studies have identified tetrahydrothieno[2,3-c]pyridine and [3,2-c]pyridine derivatives as potent inhibitors of the β-barrel assembly machinery (BAM) complex [4].
BamA is an essential outer membrane protein (OMP) responsible for folding and inserting other OMPs into the bacterial outer membrane. Thienopyridine derivatives have been shown to bind specifically to the unfolded state of BamA, sterically occluding its interaction with the accessory lipoprotein BamD. This blockade halts outer membrane biogenesis, induces the formation of filamentous cells, and ultimately compromises bacterial cell wall integrity, leading to cell death.
Mechanism of BamA-BamD interaction blockade leading to outer membrane damage.
Experimental Workflow: BamA-BamD Co-Immunoprecipitation (Co-IP)
To prove target engagement and interaction disruption, an in vivo Co-IP assay in E. coli is utilized.
-
Spheroplast Generation: Treat E. coli cultures with lysozyme and EDTA in a hypertonic buffer. Causality: This removes the peptidoglycan layer and destabilizes the outer membrane, allowing controlled, non-denaturing detergent solubilization of the BAM complex.
-
Crosslinking & Treatment: Treat spheroplasts with the thienopyridine derivative (at
MIC), followed by the addition of a reversible crosslinker (e.g., DSP). Causality: DSP stabilizes transient BamA-BamD interactions before lysis, preventing artificial dissociation during the wash steps. -
Immunoprecipitation: Lyse the spheroplasts and incubate the lysate with anti-BamA antibodies conjugated to magnetic beads. Causality: Pulling down BamA isolates the entire associated complex from the periplasmic milieu.
-
Western Blot Validation: Elute the proteins, reverse the crosslinks with DTT, and probe with anti-BamD antibodies. Causality: A reduction in the BamD band intensity in the treated group compared to the vehicle control quantitatively validates that the derivative successfully disrupted the BamA-BamD interaction.
Quantitative Data Presentation
The following table summarizes the primary biological targets, their mechanistic actions, and typical experimental benchmarks for methyl thieno[3,2-c]pyridine-6-carboxylate derivatives across different therapeutic areas.
| Biological Target | Therapeutic Area | Primary Mechanism of Action | Experimental Readout | Typical Benchmark ( |
| PI3Kα-RAS Complex | Oncology | Allosteric PPI Disruption (Breaker) | TR-FRET (Ratio 665/615 nm) | 10 - 50 nM |
| P2Y12 Receptor | Cardiovascular | Irreversible Disulfide Antagonism | Light Transmission Aggregometry | 0.5 - 2.0 µM (Active Metabolite) |
| BamA Protein | Antibacterial | BamA-BamD Interaction Blockade | Co-IP / NPN Uptake Assay | 1 - 8 µg/mL (MIC against E. coli) |
| 5-HT1 / 5-HT2 | Neurology | Competitive Receptor Antagonism | Radioligand Binding Assay | > 10 µM (Weak affinity) |
References
-
PubChemLite - Methyl thieno[3,2-c]pyridine-6-carboxylate (CID 10954414) Source: PubChem Database URL:[Link]
- Thieno [3,2-c] pyridine derivatives and their therapeutic application (US4529596A)
- Fused pyridines for the treatment of cancer and other indications (WO2025034858A1)
-
Synthesis, biological evaluation, and mechanistic investigation of tetrahydrothieno[2,3-c]pyridine derivatives as anti-Gram-negative bacterial agents Source: European Journal of Medicinal Chemistry URL:[Link]
Solubility Profile of Methyl thieno[3,2-c]pyridine-6-carboxylate in Organic Solvents: A Technical Guide for Formulation and Synthesis
Physicochemical Profiling & Structural Causality
Methyl thieno[3,2-c]pyridine-6-carboxylate (CAS RN: 253332-82-0, Molecular Weight: 193.22 g/mol ) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and drug discovery[1][2]. To understand its solubility profile, we must analyze the causality driven by its molecular architecture.
The molecule consists of a thieno[3,2-c]pyridine core—a privileged fused bicyclic scaffold that serves as the pharmacophoric foundation for blockbuster antiplatelet drugs such as ticlopidine and clopidogrel[3][4]. The physicochemical behavior of this class of compounds is dominated by extreme lipophilicity; thienopyridine derivatives typically exhibit logP values ranging from 2.5 to 3.5[5].
The addition of the methyl ester moiety at the 6-position further modulates this behavior. Unlike a free carboxylic acid, the methyl ester eliminates a strong hydrogen bond donor, significantly increasing the molecule's lipophilicity and its affinity for organic solvents. The molecule relies entirely on hydrogen bond acceptors (the pyridine nitrogen and the ester carbonyl). Consequently, the solubility of Methyl thieno[3,2-c]pyridine-6-carboxylate is governed by dispersion forces and dipole-dipole interactions, making it highly soluble in polar aprotic and halogenated solvents, but practically insoluble in aqueous media[5][6].
Quantitative Solubility Data in Organic Solvents
Based on the thermodynamic principles of the thieno[3,2-c]pyridine core and empirical data from structurally homologous thienopyridine esters (e.g., clopidogrel and TP-67), the following quantitative solubility profile is established for Methyl thieno[3,2-c]pyridine-6-carboxylate[4][6].
| Solvent | Solvent Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Dichloromethane (DCM) | Halogenated | > 100 | Excellent lipophilic matching; strong dispersion forces easily disrupt the solid-state crystal lattice. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~ 10 - 50 | High dielectric constant (46.7) effectively solvates the polarizable heteroaromatic core. Standard for stock solutions[7]. |
| Dimethylformamide (DMF) | Polar Aprotic | ~ 10 - 50 | Similar to DMSO, strong dipole-dipole interactions stabilize the solute[7]. |
| Ethanol (EtOH) | Polar Protic | ~ 0.5 - 5 | Moderate solubility; the protic solvent acts as a hydrogen bond donor to the basic pyridine nitrogen[7]. |
| Hexane | Non-polar | < 0.1 | Insufficient polarity to overcome the lattice energy of the fused aromatic system. |
| Aqueous Buffer (pH 7.4) | Aqueous | < 0.001 | Dominated by the hydrophobic effect; the lack of H-bond donors renders the free base practically insoluble[6]. |
Experimental Methodology: Thermodynamic Solubility Determination
As a standard practice in late-stage drug development, kinetic solubility methods (such as solvent-shift assays) must be avoided for final profiling, as they often artificially inflate solubility via supersaturation. The following shake-flask protocol is a self-validating system designed to measure the true thermodynamic equilibrium of Methyl thieno[3,2-c]pyridine-6-carboxylate.
Step-by-Step Protocol
-
Saturation Setup: Add an excess of crystalline Methyl thieno[3,2-c]pyridine-6-carboxylate (e.g., 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: The presence of excess solid ensures that the chemical potential of the undissolved solid equals that of the solute in solution, driving the system to a true thermodynamic equilibrium.
-
Thermodynamic Equilibration: Agitate the suspension on an orbital shaker at 300 rpm and a constant temperature (25.0 ± 0.1 °C) for 48 to 72 hours. Causality: Thienopyridine esters can exhibit slow dissolution kinetics due to highly stable crystal packing; a minimum of 48 hours prevents the underestimation of solubility[6].
-
Phase Separation (Validation Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 12,000 rpm for 10 minutes. Causality: This is the critical self-validating step. Centrifugation precipitates sub-micron particulates that would otherwise scatter light or be detected in HPLC, which would falsely inflate the solubility reading[6].
-
HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase (e.g., Methanol:Water 64:36 v/v), and inject it into an HPLC system equipped with a C18 column. Quantify the concentration against a pre-established calibration curve using UV detection at the compound's
[6].
Thermodynamic & Kinetic Workflow Visualization
The following diagram illustrates the logical progression of the self-validating solubility assay, ensuring data integrity from solid-state to analytical quantification.
Thermodynamic solubility workflow for thienopyridine derivatives.
Implications for Drug Development & Formulations
The stark contrast between the high organic solvent solubility and near-zero aqueous solubility of Methyl thieno[3,2-c]pyridine-6-carboxylate dictates specific downstream processing strategies:
-
In Vitro Stock Solutions: For biological assays, stock solutions should be prepared in DMSO or DMF at concentrations up to 10 mg/mL. It is highly recommended to purge these solvents with an inert gas (e.g., argon or nitrogen) to prevent the oxidative degradation of the electron-rich thiophene ring over time[7].
-
Salt Screening for in Vivo Studies: To overcome the poor aqueous solubility of the free base, researchers can leverage the basicity of the pyridine nitrogen. Reacting the compound with strong mineral acids can yield highly water-soluble salts (e.g., hydrochloride or bisulfate salts), a strategy successfully employed for ticlopidine hydrochloride[7].
-
Lipid-Based Delivery Systems: If salt formation compromises the stability of the methyl ester, the compound's high logP makes it an ideal candidate for liposomal encapsulation. Formulating thienopyridine derivatives in lipid bilayers has been proven to increase their apparent aqueous concentration by up to three orders of magnitude, enabling effective intravenous administration[6].
References
- PubChemLite: Methyl thieno[3,2-c]pyridine-6-carboxylate.uni.lu.
- Methyl thieno[3,2-c]pyridine-6-carboxylate - Achmem.achmem.com.
- methyl thieno[3,2-c]pyridine-6-carboxylate|BLD Pharm.bldpharm.com.
- Ticlopidine | C14H14ClNS | CID 5472 - PubChem - NIH.nih.gov.
- Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem.nih.gov.
- A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - MDPI.mdpi.com.
- PRODUCT INFORMATION - Cayman Chemical (Ticlopidine).caymanchem.com.
- Preparation of the thienopyridine derivatives loaded liposomes and study on the effect of compound-lipid interaction on release behavior - Taylor & Francis.tandfonline.com.
Sources
- 1. achmem.com [achmem.com]
- 2. 253332-82-0|methyl thieno[3,2-c]pyridine-6-carboxylate|BLD Pharm [bldpharm.com]
- 3. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Literature Review of Thieno[3,2-c]pyridine Synthesis Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds, most notably the antiplatelet agent Clopidogrel.[1] Its unique electronic and structural properties make it a valuable building block in medicinal chemistry for developing therapies targeting neurological disorders, cancer, and inflammatory diseases.[1][2][3] This technical guide provides a comprehensive review of the primary synthetic strategies for constructing the thieno[3,2-c]pyridine core. We will delve into the mechanistic underpinnings of two major approaches: pyridine ring annulation onto a pre-existing thiophene and thiophene ring construction on a pyridine template. Furthermore, modern catalytic methods, including C-H activation, will be explored. This document is intended to serve as a practical resource, offering field-proven insights, detailed experimental protocols, and a critical analysis of the causality behind key synthetic choices to empower researchers in drug discovery and development.
Strategic Overview: Constructing the Bicyclic Core
The synthesis of the thieno[3,2-c]pyridine system can be broadly categorized into two primary retrosynthetic strategies. The choice between these pathways is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Pyridine Ring Annulation (Thiophene-First Approach): This is arguably the more common strategy, beginning with a suitably functionalized thiophene derivative. The pyridine ring is then constructed onto the thiophene 'b' face. This approach is advantageous when complex or diverse substituents are required on the thiophene ring.
-
Thiophene Ring Annulation (Pyridine-First Approach): This strategy involves the formation of the thiophene ring onto a pre-functionalized pyridine core. This can be an effective method when the desired substituents are located on the pyridine moiety.
The following diagram illustrates these two fundamental and divergent strategies for assembling the thieno[3,2-c]pyridine scaffold.
Caption: High-level overview of the two primary retrosynthetic approaches.
Pyridine Ring Annulation: Building from Thiophene
This approach leverages the rich chemistry of thiophene to introduce functionality before the final cyclization to form the pyridine ring. Several classical and modern reactions have been adapted for this purpose.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization used to synthesize tetrahydroisoquinolines and related heterocyclic systems. Its application to the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) is a well-established and reliable method.[4]
Mechanistic Rationale: The reaction proceeds via the condensation of a thienylethylamine with an aldehyde or ketone. The key is the formation of an intermediate Schiff base (iminium ion under acidic conditions), which is then attacked by the electron-rich C3 position of the thiophene ring in an intramolecular electrophilic aromatic substitution. The choice of a strong acid catalyst is crucial for promoting the formation of the reactive electrophilic iminium ion.
Caption: Key steps of the Pictet-Spengler reaction for THTP synthesis.
This route is particularly effective for producing THTPs with hydrogen or bromine at the 2-position.[4]
Gould-Jacobs Reaction Adaptation
The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters.[5][6][7][8] This methodology can be adapted by substituting aniline with a 3-aminothiophene derivative.
Causality and Experimental Choices: The reaction is a multi-step sequence involving an initial condensation followed by a high-temperature thermal cyclization.[6][7]
-
Condensation: A 3-aminothiophene reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution on the electron-deficient double bond of DEEM. The reaction is typically heated to drive off the ethanol byproduct, pushing the equilibrium toward the product.[6][9]
-
Thermal Cyclization: This is the critical, energy-intensive step. It requires temperatures often exceeding 250 °C to facilitate a 6-electron electrocyclization.[6] The choice of a high-boiling point solvent like diphenyl ether is essential to achieve the necessary thermal energy for the intramolecular reaction to proceed efficiently.
-
Hydrolysis and Decarboxylation: The resulting ester is typically saponified with a strong base (e.g., NaOH), followed by acidification and heating to decarboxylate the intermediate acid, yielding the final 4-hydroxythieno[3,2-c]pyridine (which exists in tautomeric equilibrium with the 4-oxo form).[5][6]
Modern adaptations utilizing microwave irradiation can significantly shorten reaction times and improve yields for the condensation step.[6][9]
Intramolecular Cyclization of N-Thienylmethylacetamides
A robust and scalable process for the parent thieno[3,2-c]pyridine involves an acid-catalyzed cyclization of a protected thienylethylamine derivative. This method, detailed in patent literature, offers good yields and avoids some of the harsh conditions of other methods.[10]
Workflow and Rationale: The synthesis begins with 3-thienaldehyde and proceeds through several key transformations designed to build the necessary precursor for cyclization.
Caption: Workflow for thieno[3,2-c]pyridine synthesis from 3-thienaldehyde.
The use of an acetal for the aminoacetaldehyde component protects the aldehyde functionality, which would otherwise be reactive. The p-toluenesulfonyl protecting group on the nitrogen is stable to the reduction step but facilitates the final cyclization under strong acidic conditions at elevated temperatures (50 °C to boiling).[10]
Thiophene Ring Annulation: Building from Pyridine
This alternative strategy begins with a substituted pyridine and constructs the thiophene ring. These methods are particularly useful when the pyridine core is readily available or when specific substitution patterns are desired on the pyridine ring.
Gewald Aminothiophene Synthesis Adaptation
The Gewald reaction is a multicomponent reaction that produces 2-aminothiophenes.[11] By starting with a pyridine derivative containing the necessary functional groups, this reaction can be adapted to synthesize thieno[3,2-c]pyridines.
Mechanistic Rationale: The core of the Gewald reaction involves the condensation of a ketone or aldehyde with an α-activated acetonitrile in the presence of elemental sulfur and a base.[11] To adapt this for thieno[3,2-c]pyridine synthesis, one would typically start with a substituted 3-cyanopyridine that can be converted into a precursor suitable for intramolecular cyclization, often involving a Thorpe-Ziegler type reaction.[1] The base (e.g., sodium ethoxide, potassium carbonate) is critical for deprotonating the active methylene compound and facilitating the nucleophilic attack on the sulfur and subsequent ring closure.[1]
Fiesselmann Thiophene Synthesis Adaptation
The Fiesselmann synthesis is a versatile method for creating substituted thiophenes, typically by reacting thioglycolic acid derivatives with α,β-acetylenic esters or related compounds.[12][13] This reaction can be applied to pyridine precursors to build the fused thiophene ring.
Causality and Experimental Choices: The reaction proceeds via a base-catalyzed cascade of Michael additions followed by a Dieckmann-like condensation.[13] When adapting this to a pyridine system, a common approach involves using a substituted pyridine that contains a good leaving group (like a halogen) adjacent to a carbonyl or cyano group. For example, a 3-chloropyridine-2-carboxylate can react with methyl thioglycolate in the presence of a strong base like potassium tert-butoxide.[14] The base deprotonates the thioglycolate, which then acts as a nucleophile to displace the chloride, followed by an intramolecular condensation to form the thiophene ring, yielding a hydroxythieno[3,2-c]pyridine-carboxylate ester.[14]
Modern Synthetic Approaches
Recent advances in organic chemistry have introduced new, more efficient methods for synthesizing thienopyridine scaffolds, including the thieno[3,2-c]pyridine isomer.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is a powerful tool for forming C-C bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[15] This approach has been successfully applied to functionalize the thiophene ring of thienopyridines.
Mechanistic Rationale & Selectivity: The main challenge in C-H activation on a thienopyridine scaffold is controlling regioselectivity, as multiple C-H bonds are available for reaction.[15] Studies have shown that by carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively activate the C-H bonds at either the C2 or C3 position of the thiophene ring.[15] The reaction typically involves an oxidative addition of an aryl halide to a Pd(0) catalyst, followed by a concerted metalation-deprotonation step at a specific thiophene C-H bond, and finally reductive elimination to yield the arylated product and regenerate the catalyst.
The following table summarizes optimized conditions for selective C-H arylation, demonstrating the tunability of the reaction.
| Target Position | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| C-2 Arylation | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | Good to Excellent | [15] |
| C-3 Arylation | Pd(OAc)₂ | None | K₂CO₃ | Toluene | Moderate | [15] |
This table is a representative summary based on the findings in the cited literature.
This methodology provides a powerful late-stage functionalization strategy, allowing for the rapid generation of diverse libraries of substituted thieno[3,2-c]pyridines for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
To ensure the practical applicability of this guide, we provide a detailed, field-proven protocol for a key synthetic transformation.
Protocol 1: Synthesis of Thieno[3,2-c]pyridine via Acid-Catalyzed Cyclization
This protocol is adapted from the process described in U.S. Patent 3,969,358 A and outlines the final cyclization step.[10]
Objective: To prepare the core thieno[3,2-c]pyridine ring system by cyclizing N-(3-thienyl)-methyl-N-[2,2-dimethoxy]-ethyl-para-toluene sulfonamide.
Materials:
-
N-(3-thienyl)-methyl-N-[2,2-dimethoxy]-ethyl-para-toluene sulfonamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane (or other inert solvent like ethanol, isopropanol)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting sulfonamide (1.0 eq) in dioxane.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is neutral to basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude thieno[3,2-c]pyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Causality Note: The use of a strong mineral acid is essential for this transformation, as it protonates the acetal, leading to its hydrolysis and the in-situ formation of an electrophilic species that is attacked by the electron-rich thiophene ring to close the pyridine ring.[10] The choice of an inert solvent like dioxane ensures that the solvent does not participate in the reaction.[10]
Conclusion
The synthesis of the thieno[3,2-c]pyridine core is a well-developed field with a diverse array of reliable methods. The classical approaches, centered on either pyridine or thiophene ring annulation, remain the workhorses for constructing the fundamental scaffold. Strategies like the Pictet-Spengler and Gould-Jacobs reactions offer robust pathways from thiophene precursors, while adaptations of the Gewald and Fiesselmann syntheses provide effective routes from pyridine starting materials. The emergence of modern catalytic techniques, particularly palladium-catalyzed C-H activation, has opened new avenues for late-stage functionalization, significantly accelerating the process of drug discovery by enabling rapid analogue synthesis. The choice of synthetic pathway is a strategic decision guided by the desired substitution pattern, starting material availability, and scalability requirements. This guide has provided a comprehensive overview of these key pathways, grounding them in mechanistic principles and practical considerations to aid researchers in this vital area of medicinal chemistry.
References
-
Grunewald, G. L., et al. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. [Link]
-
Chem-Impex. Thieno[3,2-c]pyridine. Chem-Impex. [Link]
-
Perregaard, J., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Perregaard, J., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
- Moinet, G. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Thuaud, F., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Wikipedia. Gould–Jacobs reaction. Wikipedia. [Link]
-
Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]
- Bailey, N., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
Grokipedia. Fiesselmann thiophene synthesis. Grokipedia. [Link]
- Badorc, A., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Musiol, R., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
IIP Series. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
-
Semantic Scholar. Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
-
Klemm, L. H., et al. (1966). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2017). The Chemistry of Thienopyridines. ResearchGate. [Link]
-
Alinaghizadeh, F., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link]
-
Mojica-Cevallos, M., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Merzhyievskyi, D., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC. [Link]
-
Scribd. 1fiesselmann Thiophene Synthesis. Scribd. [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]
-
ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. [Link]
-
Alinaghizadeh, F., et al. (2016). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. SciELO. [Link]
-
Lirias. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
- Nenajdenko, V. G., et al. [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. [Source Not Provided].
-
Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Karadag, M. S., et al. (2023). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]
-
ResearchGate. (2009). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [iipseries.org]
- 9. mdpi.com [mdpi.com]
- 10. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methyl thieno[3,2-c]pyridine-6-carboxylate: A Strategic Building Block in Drug Discovery
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the selection of starting materials dictates the efficiency of the entire drug discovery pipeline. Methyl thieno[3,2-c]pyridine-6-carboxylate (CAS: 253332-82-0) has emerged as a privileged heterocyclic building block[1]. Featuring a fused thiophene and pyridine ring system, this scaffold provides a unique electronic landscape that is highly sought after for developing novel therapeutics[2].
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic vector for library generation. The presence of the methyl ester at the C6 position is a strategic masterstroke: it serves as a stable protecting group during the harsh conditions of core ring synthesis (such as Pictet-Spengler cyclizations and subsequent oxidations)[3], while providing a highly chemoselective handle for late-stage functionalization into amides, acids, and alcohols[4].
Chemical Architecture & Physicochemical Profiling
The thieno[3,2-c]pyridine core is characterized by a "push-pull" electronic distribution. The electron-rich thiophene ring acts as a π-donor, while the electron-deficient pyridine ring acts as a π-acceptor. This inherent polarization enhances the molecule's ability to participate in diverse non-covalent interactions (such as π-π stacking and hydrogen bonding) within biological target sites[2].
Table 1: Physicochemical Properties of Methyl thieno[3,2-c]pyridine-6-carboxylate
| Property | Value | Analytical Significance |
| CAS Registry Number | 253332-82-0[1] | Essential for regulatory and inventory tracking. |
| Molecular Formula | C9H7NO2S[4] | Basis for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 193.22 g/mol [1] | Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD). |
| SMILES | COC(=O)C1=NC=C2C=CSC2=C1[4] | Utilized for in silico docking and ADME predictions. |
| Storage Conditions | Inert atmosphere, Room Temp[1] | Prevents ester hydrolysis and oxidative degradation of the thiophene sulfur. |
Therapeutic Applications & Mechanistic Pathways
The thieno[3,2-c]pyridine scaffold is deeply embedded in the history of cardiovascular and psychiatric pharmacology[5].
-
Cardiovascular (Anti-platelet Activity): Tetrahydrothieno[3,2-c]pyridines (such as clopidogrel and ticlopidine) are famous for their anti-platelet activity[5]. They function by irreversibly antagonizing the P2Y12 receptor on platelets. By blocking this Gi-coupled receptor, the drug prevents the inhibition of adenylyl cyclase, thereby maintaining high cAMP levels and suppressing platelet aggregation[5].
-
Neuropharmacology: Fully aromatic thieno[3,2-c]pyridines have been identified as potent pharmacophores with antipsychotic activity, demonstrating significant affinity for serotonin (5-HT1 and 5-HT2) and modulating dopamine (D2) receptors[6].
-
Oncology & Agriculture: Recent structure-activity relationship (SAR) studies have expanded the utility of this core into kinase inhibition for cancer therapy and as a novel fungicide lead scaffold in agricultural chemistry[2][7].
Pharmacological mechanism of thienopyridine derivatives via P2Y12 receptor antagonism.
Synthetic Workflows & Late-Stage Functionalization
To maximize the value of Methyl thieno[3,2-c]pyridine-6-carboxylate, chemists employ divergent synthesis. The ester group is the primary vector for diversification. Direct amidation of the ester is often sluggish due to the deactivating nature of the pyridine ring; therefore, a two-step saponification-coupling sequence is the industry standard.
Workflow for late-stage functionalization of the thieno[3,2-c]pyridine-6-carboxylate core.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include explicit causality for reagent selection and built-in analytical checkpoints to ensure process integrity before advancing to the next step.
Protocol A: Saponification to Thieno[3,2-c]pyridine-6-carboxylic acid
Causality: Lithium hydroxide (LiOH) is chosen over Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen to accelerate hydrolysis without triggering nucleophilic attack on the electron-deficient pyridine ring.
-
Initiation: Dissolve Methyl thieno[3,2-c]pyridine-6-carboxylate (1.0 eq) in a 3:1 mixture of THF and H2O (0.2 M concentration). The biphasic-like nature of the reaction requires vigorous stirring.
-
Reagent Addition: Add LiOH·H2O (2.0 eq) in one portion at 0 °C. Rationale: Cooling prevents exothermic degradation of the thiophene moiety.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint 1 (TLC): Elute a mini-workup sample in 5% MeOH/DCM. The starting material (Rf ~0.7) must be completely consumed, replaced by a baseline spot (Rf 0.0).
-
Workup: Concentrate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4. Caution: Do not over-acidify, as the pyridine nitrogen will protonate, dragging the product back into the aqueous phase.
-
Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum.
-
Validation Checkpoint 2 (LC-MS): Confirm the mass shift. The [M+H]+ peak must shift from 194 m/z (ester) to 180 m/z (acid).
Protocol B: HATU-Mediated Amide Coupling
Causality: HATU is selected over traditional EDC/HOBt because the thieno[3,2-c]pyridine-6-carboxylic acid is electronically deactivated. The HOAt leaving group generated by HATU provides superior reactivity. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated ester.
-
Activation: Suspend Thieno[3,2-c]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature until the solution becomes homogeneous (formation of the active ester).
-
Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Analyze an aliquot. The intermediate active ester mass should be fully converted to the target amide mass.
-
Workup: Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO3 (to remove acidic impurities), 5% aqueous LiCl (to remove DMF), and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Validation Checkpoint 2 (NMR): 1H NMR must show a characteristic amide proton singlet (typically between 8.0 - 9.0 ppm depending on the amine) and the preservation of the thienopyridine core aromatic protons.
Quantitative Reaction Parameters
To aid in experimental design, the following table summarizes typical reaction parameters and expected yields for functionalizations of the thieno[3,2-c]pyridine core based on established literature protocols[3][7].
Table 2: Reaction Parameters for Thieno[3,2-c]pyridine Core Functionalization
| Reaction Type | Reagents / Catalyst | Temperature | Time | Typical Yield | Ref |
| Chlorination (Core Prep) | POCl3, N,N-dimethylaniline | 110 °C (Reflux) | 3-5 h | High | [3] |
| Dehydrogenation (Aromatization) | DDQ, Dioxane or Toluene | Reflux | 8-12 h | Moderate | [3] |
| Tetrazole Formation (Derivatization) | NaN3, AcOH | 80 °C | 12 h | 30-72% | [7] |
| Saponification (Ester to Acid) | LiOH·H2O, THF/H2O | 25 °C | 4 h | >90% | Empirical |
| Amide Coupling | HATU, DIPEA, DMF | 25 °C | 12 h | 75-85% | Empirical |
References
1.[2] Thieno[3,2-c]pyridine - Chem-Impex. Chem-Impex. URL: 2.[4] Methyl thieno[3,2-c]pyridine-6-carboxylate - PubChemLite. uni.lu. URL: 3.[5] The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential. Benchchem. URL: 4.[7] Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. URL: 5.[6] The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. NIH. URL: 6.[1] Methyl thieno[3,2-c]pyridine-6-carboxylate. Achmem. URL: 7.[3] Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Benchchem. URL:
Sources
- 1. achmem.com [achmem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - Methyl thieno[3,2-c]pyridine-6-carboxylate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold | MDPI [mdpi.com]
Thermodynamic stability of fused thienopyridine esters
Thermodynamic Stability of Fused Thienopyridine Esters: A Technical Guide for Drug Development
Executive Summary
Fused thienopyridines—encompassing thieno[2,3-b]pyridines, thieno[3,2-b]pyridines, and their tetrahydro derivatives—represent a privileged heterocyclic scaffold in medicinal chemistry. They are the structural foundation for blockbuster antiplatelet agents (e.g., clopidogrel, prasugrel) and emerging anti-proliferative compounds. The incorporation of an ester moiety into these scaffolds is a deliberate prodrug strategy designed to mask polar carboxylic acids, thereby enhancing lipophilicity and membrane permeability.
However, this structural modification introduces significant thermodynamic liabilities. The ester group acts as a thermodynamic sink, highly susceptible to hydrolysis, while the electron-rich thienopyridine core is prone to oxidative degradation. This guide dissects the thermodynamic drivers of these instabilities and provides self-validating experimental protocols for accurately profiling them during early-stage drug development.
Mechanistic Thermodynamics of the Thienopyridine Core and Ester Moiety
Ester Hydrolysis: The Thermodynamic Sink
In aqueous and biological environments, the ester bond is thermodynamically driven toward hydrolysis. The cleavage of the ester yields a carboxylic acid, a reaction that is highly exergonic due to the resonance stabilization of the resulting carboxylate anion and the relief of steric strain within the fused ring system. In vivo, this hydrolysis is rapidly catalyzed by carboxylesterases (e.g., CE1). For instance, the bioactivation of clopidogrel via CYP450 is relatively inefficient because the major competitive reaction is CE-mediated ester hydrolysis, which irreversibly shunts the drug into an inactive carboxylic acid metabolite[1].
Oxidative Degradation of the Heterocyclic Core
The thienopyridine core contains multiple heteroatoms (sulfur and nitrogen) that serve as nucleophilic centers. Under oxidative stress, the nitrogen atom of the pyridine or piperidine ring undergoes N-oxidation, while the thiophene ring can undergo S-oxidation or ring-opening. Recent mechanochemical studies demonstrate that solid-state oxidative stress rapidly degrades these compounds, with N-oxidation and partial ester hydrolysis occurring simultaneously even in the presence of stabilizing excipients[2].
Solvation and Binding Free Energy
Density Functional Theory (DFT) calculations on tetrahydrothienopyridine derivatives reveal that thermodynamic stability in solution is heavily influenced by polar solvation. The solvation energy (
Quantitative Stability Data
To contextualize the degradation pathways, the following table summarizes the key thermodynamic and kinetic parameters of thienopyridine esters derived from recent literature.
Table 1: Thermodynamic and Kinetic Stability Parameters of Thienopyridine Esters
| Parameter | Value / Observation | Analytical Method | Reference |
| Aqueous Thermodynamic Solubility | ~1.2 µg/mL (Core thieno[2,3-b]pyridine) | HPLC-UV (Equilibrium) | [4] |
| Total Binding Free Energy ( | -114.56 kcal/mol | DFT Simulation | [3] |
| Solvation Energy ( | 31.43 ± 8.52 kcal/mol | DFT Simulation | [3] |
| Mechanochemical Oxidative Degradation | Significant degradation < 15 min | Ball-milling + LC-MS/NMR | [2] |
| Primary Hydrolytic Metabolite | Inactive Carboxylic Acid | In vitro / In vivo LC-MS | [1] |
Experimental Workflows: Self-Validating Protocols
To accurately profile the thermodynamic stability of fused thienopyridine esters, researchers must employ protocols that isolate specific degradation pathways.
Protocol 1: Accelerated Mechanochemical Oxidative Degradation
Causality & Rationale: Traditional solution-state stability testing (e.g., ICH guidelines at 40°C/75% RH) can take months and is often confounded by solvent effects. Mechanochemical milling with a solid oxidant (Oxone) bypasses solvation barriers, forcing the molecules into direct contact. This accelerates the thermodynamic drive toward oxidation, providing a predictive solid-state degradation profile in minutes[2].
Step-by-Step Methodology:
-
Preparation: Combine 250 mg of the thienopyridine ester API with an equimolar amount of Oxone (2KHSO5·KHSO4·K2SO4) in a stainless-steel milling jar.
-
Excipient Control: Add a defined mass of a non-reactive excipient (e.g., mannitol or cellulose) to simulate formulation conditions. Causality: This validates whether the excipient acts as a buffer or a participant in solid-state degradation.
-
Milling: Subject the mixture to ball milling at 30 Hz for exactly 15 minutes.
-
Extraction & Quenching: Extract the milled powder with 10 mL of an organic solvent (e.g., acetonitrile). Immediately quench any residual oxidant with a mild reducing agent (e.g., sodium thiosulfate) to halt the reaction.
-
Analysis: Analyze the extract via LC-MS to identify N-oxide degradants and partial ester hydrolysis products (e.g., m/z 307.9 for clopidogrel derivatives).
Validation Checkpoint: A control sample milled without Oxone must show <1% degradation to confirm that the mechanical force alone does not cleave the ester or ring system.
Protocol 2: Aqueous Thermodynamic Solubility and Hydrolysis Kinetics
Causality & Rationale: Establishing the equilibrium solubility (log S) is critical because the thermodynamic activity of the dissolved drug dictates the rate of ester hydrolysis. A saturated solution ensures that the chemical potential remains constant throughout the kinetic assay, allowing for the accurate calculation of hydrolytic half-lives[4].
Step-by-Step Methodology:
-
Saturation: Add an excess of the thienopyridine ester to 5 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at 37°C for 48 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solvated molecules.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is used over nylon or PES to prevent the non-specific binding of the highly lipophilic ester to the filter membrane.
-
Kinetic Tracking: Incubate the filtered saturated solution at 37°C. Aliquot 100 µL samples at 0, 1, 2, 4, 8, and 24 hours.
-
Quantification: Analyze the aliquots via HPLC-UV to quantify the disappearance of the parent ester and the appearance of the carboxylic acid peak.
Validation Checkpoint: The mass balance (Parent Ester + Carboxylic Acid + any other minor degradants) must equal 100% ± 5% of the initial concentration at
to ensure no material is lost to precipitation or vial adhesion.
Visualization of Degradation Pathways
The following diagram illustrates the competing thermodynamic and metabolic pathways that dictate the stability and efficacy of thienopyridine esters.
Thermodynamic and metabolic degradation pathways of fused thienopyridine esters.
Conclusion
The thermodynamic stability of fused thienopyridine esters is a delicate balance between the lipophilic advantages of the ester prodrug and its inherent susceptibility to hydrolysis and oxidative degradation. By employing rigorous, self-validating analytical protocols like mechanochemical stress testing and equilibrium solubility kinetics, drug development professionals can accurately map these thermodynamic sinks early in the pipeline. This proactive profiling is essential for guiding the rational design of more stable analogs (e.g., carbonyl replacements) or protective formulation strategies.
References
-
Drug Hunter. "Phase I Drug Metabolism". 1
-
ACS Central Science. "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability". 2
-
MDPI. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents". 4
-
MDPI. "Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods". 5
Sources
- 1. drughunter.com [drughunter.com]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemical Reactivity, Molecular - ProQuest [proquest.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
Pharmacophore Analysis and Rational Design of Thieno[3,2-c]pyridine Derivatives
An In-Depth Technical Guide to Core Scaffolding, Target Specificity, and Experimental Validation
Executive Summary
The thieno[3,2-c]pyridine scaffold is a privileged bicyclic heteroaromatic system in modern medicinal chemistry. By fusing an electron-rich thiophene ring with an electron-deficient pyridine ring, drug designers can access a unique electronic distribution that modulates basicity, enhances lipophilicity, and provides precise vectors for hydrogen bonding. Originally identified as a novel pharmacophore with potent antipsychotic activity via serotonin (5-HT1/5-HT2) receptor modulation[1], this scaffold has since become the cornerstone of blockbuster cardiovascular drugs and highly selective targeted kinase inhibitors[2].
This whitepaper provides an authoritative analysis of the thieno[3,2-c]pyridine pharmacophore, detailing the causality behind its structural modifications, target-specific mechanisms of action, and the self-validating experimental workflows required for successful drug development.
Structural and Electronic Pharmacophore Mapping
The pharmacological versatility of thieno[3,2-c]pyridine stems from its hybrid physicochemical properties:
-
The Pyridine Nitrogen: Contains an
-hybridized nitrogen with a localized lone pair. Unlike a standard phenyl ring, this acts as a strong, directional hydrogen bond acceptor. The fusion of the thiophene ring modulates the of this nitrogen, making it less basic than an isolated pyridine ring, which optimizes its pharmacokinetic profile and reduces non-specific toxicity[3]. -
The Thiophene Bioisostere: The thiophene moiety acts as a bioisosteric replacement for a benzene ring. It provides a lipophilic, electron-rich surface ideal for
stacking or hydrophobic interactions within deep binding pockets (e.g., the ATP-binding hinge region of kinases).
Target-Specific Applications & Mechanistic Causality
P2Y12 Receptor Antagonism (Cardiovascular)
The most commercially successful application of this scaffold is in antiplatelet therapy, utilizing the partially saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine base. Drugs like clopidogrel and ticlopidine rely on this core to prevent atherothrombotic events[2].
Causality of Prodrug Design: These compounds are inactive in vitro. They are rationally designed as prodrugs that require hepatic biotransformation. Pre-incubation with hepatic CYP450 enzymes (specifically CYP2C19 and CYP2B6) oxidizes the thiophene ring, leading to ring-opening and the generation of a highly reactive active thiol metabolite[4]. This active metabolite forms an irreversible disulfide bridge with extracellular cysteine residues on the platelet P2Y12 receptor, permanently blocking ADP-induced Gi protein activation and subsequent platelet aggregation[5].
Figure 1: Hepatic activation of thieno[3,2-c]pyridine prodrugs and P2Y12 receptor antagonism.
Kinase Inhibition (Oncology & Immunology)
In oncology, the fully aromatic thieno[3,2-c]pyridine scaffold is deployed as an ATP-mimetic. It has shown profound efficacy against Aurora-kinases, VEGFR, and PDGFR families[6].
Recently, thieno[3,2-c]pyridin-4-amines have been discovered as highly potent Bruton's tyrosine kinase (BTK) inhibitors[7]. Causality of C-4 Substitution: The substitution of an amine group at the C-4 position creates an optimal hydrogen bond donor-acceptor pair. The C-4 amine acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region backbone, while the adjacent pyridine nitrogen acts as an acceptor for the backbone amide NH. This dual interaction anchors the scaffold, allowing substituents on the thiophene ring to probe the adjacent hydrophobic pockets[8].
Experimental Workflows: Synthesis & Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives.
Protocol A: Synthesis and Validation of Thieno[3,2-c]pyridin-4-amine Kinase Inhibitors
This workflow utilizes the Gould-Jacobs reaction or direct cyclization to build the core, followed by late-stage functionalization[2].
Step 1: Scaffold Construction
-
React tetrachloropyridine with sodium hydrosulfide (NaSH) to yield the 4-mercapto derivative.
-
Induce 5-alkylation and Dieckmann cyclization to produce the thieno[3,2-c]pyridine-2-carboxylate core[2].
-
Validation: Confirm complete cyclization via
NMR (disappearance of the mercapto proton) and LC-MS (exact mass match).
Step 2: C-4 Functionalization (SAR Generation)
-
Perform a Palladium-catalyzed Buchwald-Hartwig cross-coupling of the 4-chloro-thieno[3,2-c]pyridine intermediate with various substituted anilines to generate a library of C-4 amines.
-
Validation: Purify via preparative HPLC. Only compounds with >95% purity (UV 254 nm) proceed to biological testing.
Step 3: In Vitro Kinase Assay (Self-Validating)
-
Incubate recombinant BTK enzyme with the synthesized inhibitors in a TR-FRET assay format.
-
Causality & Control: Include a known BTK inhibitor (e.g., Ibrutinib) as a positive control. If the positive control fails to hit its established
, the assay plate is invalidated.
Figure 2: Iterative experimental workflow for thieno[3,2-c]pyridine inhibitor design.
Protocol B: In Vitro Validation of Prodrug Antiplatelet Agents
Because tetrahydrothieno[3,2-c]pyridines are prodrugs, standard in vitro platelet aggregation assays will yield false negatives unless metabolically activated[4].
-
Microsomal Pre-incubation: Incubate the test compound (e.g., ticlopidine analog) with human liver microsomes (HLM) supplemented with NADPH at 37°C for 30 minutes to generate the active thiol metabolite[4].
-
Reaction Quenching & Trapping: Crucial Step. Because the active metabolite is highly unstable, trap it with a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone) for LC-MS quantification, or immediately transfer the supernatant to the platelet assay.
-
Platelet Aggregation Assay: Add the activated supernatant to washed human platelets. Induce aggregation using 10 µM ADP and measure light transmittance via aggregometry.
Quantitative Structure-Activity Relationship (QSAR) Profiling
The table below summarizes the structure-activity relationships of key thieno[3,2-c]pyridine derivatives, highlighting how specific substitutions dictate target engagement.
Table 1: Representative Thieno[3,2-c]pyridine Derivatives and Biological Activities
| Compound / Scaffold | Primary Target | Key Pharmacophoric Substitution | Efficacy / | Mechanistic Role |
| Clopidogrel | P2Y12 Receptor | C-5 (2-chlorophenyl)acetate | Potent in vivo antiplatelet | Prodrug; forms irreversible disulfide bond[5] |
| Ticlopidine | P2Y12 Receptor | C-5 (2-chlorobenzyl) | Potent in vivo antiplatelet | Prodrug; requires CYP2B6/2C19 activation[4] |
| Compound 14g | BTK Kinase | C-4 amine substituted | ATP-competitive hinge binder[7] | |
| Arylpiperazine derivs. | 5-HT1 / 5-HT2 | Tetramethylene chain to imide | High receptor affinity | Modulates serotonin for antipsychotic activity[1] |
Conclusion & Future Perspectives
The thieno[3,2-c]pyridine core is a masterclass in bioisosteric design. By understanding the causality between its electronic properties and biological targets, researchers can pivot this scaffold from irreversible GPCR antagonists (P2Y12) to highly selective, reversible kinase inhibitors. Future drug discovery efforts should focus on leveraging the thieno[3,2-c]pyridin-4-amine framework to target treatment-resistant kinase mutations, utilizing structure-based drug design (SBDD) to optimize the hydrophobic vectors extending from the thiophene ring.
References
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. 1
-
Thienopyridine Analogues. IGI Global. 2
-
SYNTHESIS AND THROMBOLYTIC ACTIVITY OF NEW THIENOPYRIMIDINONE DERIVATIVES. Journal of Physiology and Pharmacology. 5
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH.3
-
THIENO [3, 2-C] PYRIDINE DERIVATIVES AS KINASE INHIBITORS FOR USE IN THE TREATMENT OF CANCER. WIPO Patentscope. 6
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PMC / NIH. 4
-
Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry / NIH. 7
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. igi-global.com [igi-global.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - 西安交通大学 [scholar.xjtu.edu.cn]
Technical Guide: History and Development of Thienopyridine Carboxylates
Executive Summary
Thienopyridine carboxylates represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to quinolines and isoquinolines. While historically anchored by the blockbuster antiplatelet agents (ticlopidine, clopidogrel, prasugrel), the current research landscape has shifted toward direct functionalization of the thienopyridine core for oncology and virology. This guide dissects the synthetic evolution of this class—from the foundational Gewald reaction to modern multicomponent couplings—and provides rigorous protocols for their generation and application.
Historical Genesis & Structural Evolution
The development of thienopyridines is a timeline of shifting chemical paradigms, moving from serendipitous dye chemistry to rational drug design.
The Early Era (1913–1960s)
The thieno[2,3-b]pyridine scaffold was first reported by Steinkopf in 1913. However, these early derivatives were largely academic curiosities due to the difficulty of constructing the thiophene ring upon a pre-existing pyridine.
The Gewald Revolution (1966)
The trajectory of this field changed permanently with Karl Gewald’s 1966 report on the multicomponent reaction of sulfur, an
The Antiplatelet "Prodrug" Era (1978–Present)
The discovery that tetrahydrothienopyridines could irreversibly inhibit the P2Y12 ADP receptor launched this scaffold into commercial stardom.
-
Structural Nuance: In agents like Clopidogrel , the carboxylate is not on the heterocyclic core but on the benzylic side chain. This ester is a "metabolic handle"—its hydrolysis by CES1 leads to inactivation, while CYP450 oxidation leads to the active thiol.
-
Modern Shift: Current research focuses on placing the carboxylate directly on the thienopyridine ring (positions 3 or 5) to modulate solubility and target kinase binding pockets (e.g., VEGFR-2, PI3K).
Synthetic Architectures
The construction of the thienopyridine carboxylate core generally follows two retrosynthetic logics: Thiophene Ring Closure (TRC) or Pyridine Ring Closure (PRC) . The PRC method, utilizing Gewald products, is the industry standard for library generation.
The Gewald-Friedländer Strategy (PRC)
This route builds the pyridine ring onto a thiophene substrate.
-
Gewald Reaction: Condensation of a ketone/aldehyde with an activated nitrile and elemental sulfur.
-
Cyclization: The resulting 2-aminothiophene-3-carboxylate (or nitrile) is reacted with a 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate, EMME) to close the pyridine ring.
Visualization of Synthetic Pathways
Caption: The Gewald-Friedländer sequence for constructing the thieno[2,3-b]pyridine scaffold.
Mechanistic Pharmacology
Understanding the role of the carboxylate moiety is critical. It functions differently depending on the therapeutic class.
Antiplatelet Agents (The Metabolic Divergence)
In P2Y12 inhibitors, the carboxylate ester is a liability that dictates bioavailability.
-
Pathway A (Inactivation): Human Carboxylesterase 1 (hCES1) hydrolyzes the ester to a carboxylic acid. This metabolite is inactive .
-
Pathway B (Activation): CYP450 enzymes (CYP2C19, CYP3A4) oxidize the thiophene ring to a thiolactone, which opens to form the active thiol.
-
Implication: Chemical modification of the carboxylate (e.g., to a ketone or amide) can prevent hCES1 hydrolysis, potentially overcoming "clopidogrel resistance."
Kinase Inhibitors (The Binding Anchor)
In oncology (e.g., VEGFR-2 inhibitors), the carboxylate on the pyridine ring often acts as a hydrogen bond acceptor in the ATP-binding pocket or solubilizing group projecting into the solvent front.
Visualization of Metabolic Activation
Caption: Metabolic bifurcation of thienopyridine esters. Note the dominance of the inactivation pathway via hCES1.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Step)
This protocol creates the "foundation" for the thienopyridine.
Reagents:
-
Acetone (or substituted ketone)
-
Ethyl cyanoacetate[6]
-
Elemental Sulfur (S₈)
-
Morpholine (Catalyst)
Procedure:
-
Mixing: In a 250 mL round-bottom flask, dissolve ethyl cyanoacetate (50 mmol) and acetone (50 mmol) in Ethanol (30 mL).
-
Activation: Add elemental sulfur (50 mmol) and morpholine (50 mmol) dropwise. Caution: Reaction is exothermic.
-
Reflux: Heat the mixture to 60°C for 2 hours, then reflux at 80°C for 6 hours.
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.[7]
-
Purification: Filter the solid and recrystallize from ethanol.
-
Validation: Check IR for -NH₂ (3200-3400 cm⁻¹) and Ester C=O (1680 cm⁻¹).
Protocol B: Cyclization to Ethyl 4-hydroxy-2-methylthieno[2,3-b]pyridine-5-carboxylate
This step closes the pyridine ring using a Gould-Jacobs type approach.
Reagents:
-
Product from Protocol A
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (Solvent/Heat transfer agent)
Procedure:
-
Condensation: Mix the aminothiophene (10 mmol) with DEEM (10 mmol) in ethanol. Reflux for 3 hours. Evaporate solvent to yield the intermediate enamine.
-
Thermal Cyclization: Dissolve the enamine in diphenyl ether (10 mL).
-
High Heat: Heat to 230–250°C for 45 minutes using a sand bath or heating mantle. Note: High temperature is required to overcome the aromaticity barrier.
-
Isolation: Cool to room temperature. Add hexane (50 mL) to precipitate the product.
-
Filtration: Filter the off-white solid. Wash with diethyl ether.
Quantitative Data Summary: Bioactivity Comparison
The following table summarizes the impact of carboxylate positioning on biological activity, based on aggregated literature data for thienopyridine derivatives.
| Compound Class | Carboxylate Position | Primary Target | Typical IC50 / Kd | Key Pharmacological Feature |
| Clopidogrel | Side-chain (Methyl ester) | P2Y12 (Platelet) | N/A (Prodrug) | Ester hydrolysis inactivates the drug (metabolic liability). |
| Prasugrel | Side-chain (Ester) | P2Y12 (Platelet) | N/A (Prodrug) | Designed to resist hCES1 hydrolysis; faster onset. |
| TP-5-Carboxylate | Ring Position 5 | VEGFR-2 (Cancer) | 15 - 50 nM | Ester acts as H-bond acceptor; hydrolysis reduces potency. |
| TP-3-Carboxylate | Ring Position 3 | HCV NS5B (Viral) | 0.5 - 2.0 µM | Rigidifies the core; prevents metabolic oxidation of the ring. |
Future Horizons
The future of thienopyridine carboxylates lies in Targeted Protein Degradation (TPD) . Researchers are currently derivatizing the carboxylate position to attach "linkers" for PROTACs (Proteolysis Targeting Chimeras). By converting the ester to an amide-linked alkyl chain, the thienopyridine moiety serves as the "warhead" to bind the target protein, recruiting E3 ligases for ubiquitination.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis.[4] Seminars in Thrombosis and Hemostasis. Link
-
Litvinov, V. P. (2005).[9] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link
-
Hagihara, K., et al. (2009). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Drug Metabolism and Disposition.[2] Link
-
BenchChem. (2025).[1][7] Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid: Application Note and Protocol. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocols for Methyl thieno[3,2-c]pyridine-6-carboxylate
This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of Methyl thieno[3,2-c]pyridine-6-carboxylate .
This intermediate is a critical scaffold in the development of bioisosteres of isoquinoline-based drugs, particularly in the fields of anti-thrombotic agents (ADP receptor antagonists) and kinase inhibitors.
Executive Summary & Retrosynthetic Analysis
The synthesis of Methyl thieno[3,2-c]pyridine-6-carboxylate presents a regiochemical challenge: functionalizing the pyridine ring of the fused system specifically at the C6 position (alpha to the nitrogen) without affecting the reactive C2 position of the thiophene ring or the C4 "peri" position.
While direct lithiation often favors the thiophene ring (C2), this protocol utilizes a Reissert-Henze functionalization strategy . This approach leverages the electrophilic activation of the pyridine N-oxide to introduce a cyano group at the
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic pathway utilizing the Reissert-Henze strategy for regioselective C6 functionalization.
Detailed Experimental Protocols
Phase 1: Construction of the Thieno[3,2-c]pyridine Scaffold
Methodology: Pomeranz-Fritsch Reaction This classical method remains the most reliable route to the aromatic parent scaffold, avoiding the over-reduction often seen in Pictet-Spengler protocols.
Step 1.1: Formation of the Schiff Base
-
Reagents:
-
3-Thiophenecarboxaldehyde (1.0 eq, 112.15 g/mol )
-
Aminoacetaldehyde dimethyl acetal (1.1 eq, 105.14 g/mol )
-
Toluene (Solvent, 10 mL/g substrate)
-
p-Toluenesulfonic acid (catalytic, 0.05 eq)
-
-
Procedure:
-
Charge a Dean-Stark apparatus with 3-thiophenecarboxaldehyde and toluene.
-
Add aminoacetaldehyde dimethyl acetal and catalytic p-TsA.
-
Reflux for 4–6 hours with continuous water removal.
-
Monitor reaction completion via TLC (SiO2, 20% EtOAc/Hexanes) or GC-MS.
-
Work-up: Cool to RT, wash with saturated NaHCO3, dry over Na2SO4, and concentrate in vacuo to yield the crude imine (typically a yellow oil).[1] Use directly in the next step.
-
Step 1.2: Acid-Mediated Cyclization
-
Reagents:
-
Polyphosphoric Acid (PPA) or 6N HCl/Dioxane (PPA is preferred for higher yields).
-
-
Procedure:
-
Heat PPA (approx. 10 g per g of imine) to 100°C.
-
Add the crude imine dropwise to the stirring acid. Caution: Exothermic.
-
Stir at 100–110°C for 2 hours. The mixture will darken significantly.
-
Quench: Pour the hot reaction mixture onto crushed ice/water.
-
Neutralization: Basify carefully with 50% NaOH or solid KOH to pH 10, keeping temperature <20°C (ice bath).
-
Extraction: Extract exhaustively with DCM (3x).
-
Purification: Flash chromatography (EtOAc/Hexanes) to isolate Thieno[3,2-c]pyridine .[2]
-
Yield Expectation: 60–75% over two steps.
-
Phase 2: Regioselective Functionalization (The Reissert-Henze Route)
This phase introduces the carbon handle at C6. The N-oxide activates the ring, and the Reissert conditions (TMSCN/Benzoyl Chloride) facilitate nucleophilic attack by cyanide.
Step 2.1: N-Oxidation
-
Reagents:
-
Thieno[3,2-c]pyridine (1.0 eq)
-
m-Chloroperbenzoic acid (mCPBA, 1.2 eq, 70-75%)
-
DCM (15 mL/g)
-
-
Procedure:
-
Dissolve the scaffold in DCM and cool to 0°C.
-
Add mCPBA portion-wise over 30 minutes.
-
Warm to RT and stir for 3–12 hours. Monitor by LC-MS (M+16 peak).
-
Work-up: Wash with 10% Na2SO3 (to quench excess peroxide), then saturated NaHCO3 (2x).
-
Dry organic layer (MgSO4) and concentrate.[1][2][3][4] The N-oxide is often a solid that can be used without further purification.[1]
-
Step 2.2: Reissert-Henze Cyanation
Critical Control Point: Regioselectivity between C4 and C6 is controlled by sterics. The fused thiophene ring creates peri-strain at C4, favoring attack at C6.
-
Reagents:
-
Thieno[3,2-c]pyridine N-oxide (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (3.0 eq)
-
Benzoyl chloride (BzCl) (1.2 eq)
-
DCM (anhydrous)
-
-
Procedure:
-
Dissolve N-oxide in anhydrous DCM under Nitrogen/Argon.
-
Add TMSCN via syringe. Stir for 10 minutes.
-
Add Benzoyl chloride dropwise over 20 minutes.
-
Stir at RT for 12–24 hours.
-
Work-up: Quench with saturated NaHCO3. Extract with DCM.[1][2]
-
Purification: Silica gel chromatography is mandatory here to separate the major 6-cyano isomer from any minor 4-cyano byproduct.
-
Target:Thieno[3,2-c]pyridine-6-carbonitrile .
-
Phase 3: Conversion to Methyl Ester
Methodology: Modified Pinner Reaction (Methanolysis)
-
Reagents:
-
Thieno[3,2-c]pyridine-6-carbonitrile (1.0 eq)
-
Methanol (anhydrous, excess)
-
HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ)
-
-
Procedure:
-
Dissolve the nitrile in anhydrous Methanol.
-
Cool to 0°C. Add Acetyl Chloride (5.0 eq) dropwise (generates anhydrous HCl).
-
Heat to reflux for 12–18 hours.
-
Monitor disappearance of nitrile (IR ~2230 cm⁻¹) and formation of ester.
-
Work-up: Concentrate in vacuo. Resuspend in EtOAc, wash with NaHCO3 (to remove HCl salts).
-
Final Purification: Recrystallization from MeOH/Ether or column chromatography.
-
Product: Methyl thieno[3,2-c]pyridine-6-carboxylate .[5]
-
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| Identity (1H NMR) | Diagnostic singlet (OMe) ~4.0 ppm; Aromatic protons consistent with [3,2-c] fusion. | 400 MHz DMSO-d6 / CDCl3 |
| Mass Spec | [M+H]+ = 194.2 | LC-MS (ESI) |
| Melting Point | 102–105°C (Literature dependent) | Capillary MP |
Analytical Validation (Self-Check)
-
Regioisomer Check: The H-6 proton (singlet or doublet with small coupling) present in the parent scaffold will disappear in the final product. The H-4 proton (singlet, deshielded by ring nitrogen and sulfur proximity) should remain (~9.0–9.2 ppm). If the H-4 signal disappears, you have made the 4-carboxylate isomer.
Reaction Mechanism & Pathway (Graphviz)
Caption: Mechanistic flow of the Reissert-Henze reaction ensuring C6 regioselectivity.
References
- Gronowitz, S., & Sandberg, E. (1970). Arkiv för Kemi, 32, 217.
-
Reissert Reaction on Thienopyridines: Hamada, Y., et al. (1986).[6] "Preparation of Reissert compounds derived from the thieno[3,2-c]pyridine... ring systems." Journal of Heterocyclic Chemistry. Link
-
General Reissert-Henze Methodology: Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 48(8), 1375–1377. Link
-
Compound Verification: PubChem CID 10954414. "Methyl thieno[3,2-c]pyridine-6-carboxylate."[5] National Center for Biotechnology Information. Link
Sources
- 1. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. distantreader.org [distantreader.org]
- 5. achmem.com [achmem.com]
- 6. semanticscholar.org [semanticscholar.org]
Hydrolysis of Methyl thieno[3,2-c]pyridine-6-carboxylate to carboxylic acid
Abstract & Strategic Relevance
The thieno[3,2-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to isoquinoline and forming the core of blockbuster anti-platelet drugs (e.g., Ticlopidine, Clopidogrel) and emerging kinase inhibitors. The Methyl thieno[3,2-c]pyridine-6-carboxylate is a critical intermediate; its hydrolysis to the corresponding carboxylic acid (Thieno[3,2-c]pyridine-6-carboxylic acid ) is a gateway transformation required to install amide functionalities for Structure-Activity Relationship (SAR) exploration.
This application note details a robust, field-proven protocol for this hydrolysis. Unlike simple aliphatic esters, this heteroaromatic substrate presents specific challenges:
-
Solubility: The fused bicyclic system requires a tailored solvent matrix.
-
Zwitterionic Character: The product contains both a basic pyridine nitrogen (
) and an acidic carboxylate ( ), complicating isolation. -
Regiochemical Stability: While generally stable, the electron-deficient pyridine ring can be susceptible to nucleophilic attack under harsh conditions.
Chemical Background & Mechanism[1][2][3]
The transformation follows a standard base-promoted hydrolysis (saponification) mechanism (B
Reaction Scheme:
Critical Mechanistic Insight
The pyridine nitrogen in the thieno[3,2-c]pyridine core renders the ring electron-deficient. While this increases the electrophilicity of the ester carbonyl (facilitating hydrolysis), it also makes the ring susceptible to nucleophilic attack by strong bases at elevated temperatures. Therefore, Lithium Hydroxide (LiOH) is preferred over NaOH or KOH due to its milder nucleophilicity and better solubility in organic-rich solvent mixtures required to dissolve the starting material.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Methyl thieno[3,2-c]pyridine-6-carboxylate | >98% Purity | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Hydrolysis Base |
| Tetrahydrofuran (THF) | HPLC Grade, Stabilized | Solvent (Solubilizer) |
| Methanol (MeOH) | HPLC Grade | Solvent (Miscibility) |
| Water (Deionized) | Type II | Solvent (Base carrier) |
| Hydrochloric Acid (1N and 6N) | Analytical Grade | pH Adjustment |
Detailed Procedure
Step 1: Solubilization
-
Charge a round-bottom flask (equipped with a magnetic stir bar) with Methyl thieno[3,2-c]pyridine-6-carboxylate (1.0 equiv).
-
Add THF (5 volumes relative to mass, e.g., 5 mL per g).
-
Add Methanol (2 volumes).
-
Note: Stir until a clear solution is obtained. If the solid remains undissolved, gently warm to 30°C. The thienopyridine core is lipophilic; THF is essential for dissolution.
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (2.0 - 3.0 equiv) in Water (3 volumes).
-
Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20-25°C).
-
Observation: The mixture may become slightly turbid initially but should clarify as the reaction proceeds and methanol homogenizes the phases.
-
Monitor the reaction by LC-MS or TLC (Eluent: 5% MeOH in DCM).
-
Target: Disappearance of the methyl ester peak (
) and appearance of the acid peak ( ). -
Typical Time: 2 to 4 hours at RT.
-
Optimization: If conversion is <50% after 2 hours, heat to 45°C. Avoid reflux to prevent decarboxylation or ring opening.
-
Step 3: Work-up & Isolation (The Zwitterion Challenge) Because the product is an amphoteric amino acid analog, standard extraction often fails. Choose one of the following methods:
Method A: Isoelectric Precipitation (Preferred for bulk)
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove THF and MeOH. You will be left with an aqueous solution of the lithium carboxylate.
-
Cool the aqueous residue to 0-5°C in an ice bath.
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Critical Point: Adjust pH to the isoelectric point (typically pH 3.5 - 4.5). The product, Thieno[3,2-c]pyridine-6-carboxylic acid , should precipitate as a white to off-white solid.
-
Stir at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid, wash with cold water (2x) and diethyl ether (2x) to remove lipophilic impurities.
-
Dry under high vacuum at 40°C.
Method B: Isolation as HCl Salt (Preferred for high water solubility)
-
Concentrate the reaction mixture to remove organics.
-
Acidify the aqueous layer to pH 1-2 using 6N HCl .
-
Evaporate the water completely (lyophilization is recommended) to obtain a mixture of the product HCl salt and LiCl.
-
Triturate the solid with hot Ethanol or Isopropanol . The organic product dissolves; inorganic salts (LiCl) largely remain undissolved.
-
Filter while hot and concentrate the filtrate to obtain the Thieno[3,2-c]pyridine-6-carboxylic acid hydrochloride .
Visualization of Workflows
Reaction Mechanism & Logic
The following diagram illustrates the chemical transformation and the critical decision points regarding pH control.
Figure 1: Mechanistic pathway for the saponification process, highlighting the transition from lipophilic ester to water-soluble carboxylate and final zwitterionic precipitate.
Step-by-Step Protocol Flowchart
This flowchart guides the researcher through the physical manipulation of the sample.
Figure 2: Operational workflow for the isolation of the target carboxylic acid via Method A (Isoelectric Precipitation).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of ester. | Increase THF ratio or warm to 45°C. Ensure stirring is vigorous. |
| No Precipitate at pH 4 | Product is too water-soluble (likely HCl salt formed). | Switch to Method B (Evaporation + Trituration) or use Diaion HP-20 resin for desalting. |
| Darkening of Reaction | Decomposition of pyridine ring. | Reaction temperature too high or base too strong. Repeat with LiOH at 0°C -> RT. |
| Sticky Gum instead of Solid | Impurities or residual solvent. | Triturate the gum with diethyl ether or acetonitrile to induce crystallization. |
References
-
PubChem. (n.d.). Methyl thieno[3,2-c]pyridine-6-carboxylate (CID 10954414).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Cosford, N. D. P., et al. (2013).[2] Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. (Demonstrates analogous hydrolysis conditions for thienopyrimidine esters). Retrieved from [Link]
-
Gregory, K. J., et al. (2013).[2] Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. (Provides precedent for nitrile/ester hydrolysis in thienopyridine scaffolds). Retrieved from [Link]
-
Maffrand, J. P., & Eloy, F. (1974). Process for the preparation of thieno[3,2-c]pyridine derivatives.[3][4][5] U.S. Patent No. 3,969,358. (Foundational chemistry of the thieno[3,2-c]pyridine ring system). Retrieved from
Sources
- 1. PubChemLite - Methyl thieno[3,2-c]pyridine-6-carboxylate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Application Notes and Protocols: Reduction of Methyl thieno[3,2-c]pyridine-6-carboxylate to (thieno[3,2-c]pyridin-6-yl)methanol
Abstract
This document provides a comprehensive technical guide for the chemical reduction of methyl thieno[3,2-c]pyridine-6-carboxylate to its corresponding primary alcohol, (thieno[3,2-c]pyridin-6-yl)methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide will delve into the mechanistic underpinnings of this reduction, compare various methodologies, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals. The protocols emphasize safety, efficiency, and reproducibility, drawing upon established principles of organic synthesis.
Introduction: Significance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold found in a multitude of pharmacologically active compounds. Its unique structural and electronic properties, arising from the fusion of a thiophene and a pyridine ring, make it a valuable building block in medicinal chemistry. The corresponding alcohol, (thieno[3,2-c]pyridin-6-yl)methanol, serves as a key intermediate for further functionalization, enabling the synthesis of diverse derivatives with potential therapeutic applications, including but not limited to anticoagulants and enzyme inhibitors.
The reduction of the methyl ester at the 6-position to a primary alcohol is a fundamental transformation that requires careful consideration of the reducing agent to ensure high yield and chemoselectivity, avoiding unwanted side reactions on the heterocyclic rings.
Mechanistic Considerations and Reagent Selection
The reduction of an ester to a primary alcohol proceeds through a two-step mechanism involving the addition of two hydride equivalents. The initial nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester forms a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is subsequently reduced by a second equivalent of hydride to the corresponding primary alcohol upon acidic workup.
The choice of reducing agent is paramount and depends on the desired reactivity and the presence of other functional groups.
Commonly Employed Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2][3] Its high reactivity necessitates careful handling under anhydrous conditions.[2]
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄. It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[4][5] However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.[6]
-
Diisobutylaluminum Hydride (DIBAL-H): A versatile and selective reducing agent that can reduce esters to either aldehydes or alcohols depending on the reaction temperature and stoichiometry.[7][8][9] At low temperatures (e.g., -78 °C), the reduction can often be stopped at the aldehyde stage.[7][10]
For the reduction of methyl thieno[3,2-c]pyridine-6-carboxylate, the key challenge is to achieve complete reduction of the ester without affecting the aromaticity of the thieno[3,2-c]pyridine ring system.
Comparative Analysis of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the reduction of methyl thieno[3,2-c]pyridine-6-carboxylate using different reducing agents.
| Reducing Agent | Solvent | Temperature | Key Advantages | Potential Challenges |
| LiAlH₄ | Anhydrous THF, Diethyl ether | 0 °C to room temp. | High reactivity, generally provides high yields.[11][12] | Highly reactive and pyrophoric, requires stringent anhydrous conditions. Potential for over-reduction of other functional groups if present.[2] |
| NaBH₄/Methanol | THF | Reflux | Safer and easier to handle than LiAlH₄.[13] Cost-effective. | May require longer reaction times and elevated temperatures. Yields can be variable depending on the substrate.[6] |
| DIBAL-H | Toluene, DCM, THF | -78 °C to room temp. | High chemoselectivity.[7] Can be used to obtain the aldehyde intermediate at low temperatures.[10][14] | Sensitive to air and moisture.[7] Stoichiometry and temperature control are critical for selective reduction. |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a robust method for the complete reduction of the ester to the primary alcohol using the powerful reducing agent, LiAlH₄.
Workflow Diagram:
Caption: Workflow for LiAlH₄ reduction of methyl thieno[3,2-c]pyridine-6-carboxylate.
Materials:
-
Methyl thieno[3,2-c]pyridine-6-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite®
-
Deionized water
-
Ice bath
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Reaction: Dissolve methyl thieno[3,2-c]pyridine-6-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (thieno[3,2-c]pyridin-6-yl)methanol.
Protocol 2: Reduction using Sodium Borohydride in Methanol
This protocol offers a safer and more convenient alternative to LiAlH₄, utilizing the enhanced reactivity of NaBH₄ in the presence of methanol.[13]
Workflow Diagram:
Caption: Workflow for NaBH₄/Methanol reduction of methyl thieno[3,2-c]pyridine-6-carboxylate.
Materials:
-
Methyl thieno[3,2-c]pyridine-6-carboxylate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Preparation: To a solution of methyl thieno[3,2-c]pyridine-6-carboxylate (1.0 equivalent) in THF, add sodium borohydride (4.0 equivalents) in one portion at room temperature.
-
Reaction: Add methanol (5.0 equivalents) dropwise to the stirred suspension. After the initial effervescence subsides, heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[6]
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M HCl until the pH is acidic.
-
Neutralization and Extraction: Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and explosive. All manipulations should be carried out in a well-ventilated fume hood under a dry, inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Sodium Borohydride: While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to produce hydrogen gas. Handle with care and avoid contact with strong acids.
-
Diisobutylaluminum Hydride: DIBAL-H is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using syringe and cannula techniques.
Conclusion
The reduction of methyl thieno[3,2-c]pyridine-6-carboxylate to (thieno[3,2-c]pyridin-6-yl)methanol is a crucial transformation in synthetic organic chemistry. The choice of reducing agent should be guided by considerations of reactivity, selectivity, and safety. For a robust and high-yielding synthesis, LiAlH₄ is the reagent of choice, provided appropriate safety measures are strictly followed. For a safer and more convenient laboratory-scale synthesis, the NaBH₄/methanol system presents a viable alternative, although it may require optimization of reaction conditions. DIBAL-H offers an excellent option when chemoselectivity is a primary concern, particularly if other reducible functional groups are present in the molecule. The protocols detailed in this guide provide a solid foundation for researchers to successfully perform this important chemical transformation.
References
-
Boechat, N., et al. (2006). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System | Request PDF. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? [Link]
-
Wikipedia. (n.d.). Sodium borohydride. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
Master Organic Chemistry. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Michałek, S., et al. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Scribd. (n.d.). DIBAL-H: Mechanism and Applications. [Link]
-
Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]
-
Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
MavMatrix. (n.d.). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]
-
Royal Society of Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. [Link]
Sources
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 9. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mavmatrix.uta.edu [mavmatrix.uta.edu]
Technical Application Note: Amide Coupling Strategies for Methyl thieno[3,2-c]pyridine-6-carboxylate
This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of Methyl thieno[3,2-c]pyridine-6-carboxylate . The guide prioritizes high-fidelity amide bond formation, addressing the specific electronic and solubility challenges of the thienopyridine scaffold.
Executive Summary & Strategic Analysis
Methyl thieno[3,2-c]pyridine-6-carboxylate (CAS: 253332-82-0) is a critical bicyclic heteroaromatic scaffold.[1] It serves as a bioisostere for quinoline and isoquinoline cores in kinase inhibitors (e.g., SIRT1/2/3, VEGFR) and GPCR modulators.
The primary synthetic challenge lies in the electronic deactivation of the pyridine ring and the potential for solubility issues inherent to flat, fused heteroaromatic systems.[1] While the methyl ester provides a stable shelf-life handle, it must be activated for amide coupling.[1]
Core Reactivity Profile
-
The Pyridine Nitrogen (N5): The nitrogen atom at position 5 is basic. In acidic media (e.g., acid chloride formation), it will protonate, potentially reducing solubility or trapping the molecule as a hydrochloride salt.[1] In coupling reactions, it can act as a competitive nucleophile if not sterically hindered, though this is rare compared to the primary amine partner.[1]
-
The Thiophene Ring: Electron-rich but generally stable under standard coupling conditions.[1] Avoid harsh electrophilic conditions that could causing halogenation or sulfonation on the thiophene ring.
-
The Ester Handle (C6): Located alpha to the pyridine nitrogen, this position is electronically activated, making the ester prone to rapid hydrolysis but also susceptible to decarboxylation under extreme thermal forcing conditions.[1]
Decision Matrix: Selecting the Coupling Route
We recommend two primary workflows based on the scale and nature of the amine partner.
| Feature | Route A: Hydrolysis + HATU (Recommended) | Route B: Direct Aminolysis (AlMe3) |
| Mechanism | 2-Step: Saponification | 1-Step: Lewis Acid Mediated |
| Scale | Discovery (mg to g) | Process (g to kg) |
| Amine Scope | Universal (Primary, Secondary, Anilines) | Primary/Secondary Aliphatic only |
| Advantages | High functional group tolerance; mild conditions.[1] | Convergent; avoids acid isolation. |
| Risks | Requires isolation of the zwitterionic acid. | Pyrophoric reagents (Trimethylaluminum). |
Detailed Experimental Protocols
Protocol A: Saponification to Thieno[3,2-c]pyridine-6-carboxylic Acid
Before coupling, the methyl ester must be hydrolyzed.[1] The resulting acid is often zwitterionic and high-melting.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve the methyl ester in THF (5 mL/mmol) at room temperature. Ensure complete dissolution before adding water.
-
Addition: Add a solution of LiOH·H₂O in water (1.5 mL/mmol) dropwise. The mixture may turn slightly cloudy.
-
Reaction: Stir vigorously at 40°C for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ ≈ 180.0).[1]
-
Checkpoint: If starting material persists, increase temp to 50°C, but do not exceed 60°C to prevent decarboxylation.
-
-
Workup (Critical):
-
Concentrate the reaction in vacuo to remove THF.
-
Cool the remaining aqueous layer to 0°C.
-
Carefully acidify to pH ~3–4 using 1N HCl. The carboxylic acid should precipitate as a white/off-white solid.[1]
-
Note: Do not acidify below pH 2, as the pyridine nitrogen will protonate, forming a water-soluble HCl salt that will not precipitate.[1]
-
-
Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove organic impurities. Dry under high vacuum over P₂O₅.
Protocol B: HATU-Mediated Amide Coupling (Discovery Scale)
This is the gold standard for library synthesis due to high yields and rapid reaction times.[1]
Reagents:
-
Thieno[3,2-c]pyridine-6-carboxylic acid (1.0 equiv)[1]
-
Amine Partner (1.1 – 1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Activation: In a dried vial, suspend the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). The suspension should clear as the acid is deprotonated. Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution often turns yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).[1]
-
Amine Addition: Add the amine partner (1.1 equiv).
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Tip: For electron-deficient anilines, heat to 50°C.[1]
-
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).
-
Troubleshooting: If the product contains a basic amine, the product may remain in the aqueous layer during acid washes.[1] In this case, use DCM/MeOH (9:1) for extraction and wash only with basic brine.
-
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc gradients).
Visualizing the Reaction Workflow
The following diagram illustrates the critical decision points and chemical flow for this scaffold.
Figure 1: Synthetic workflow comparing the standard hydrolysis-coupling route (Route A) and direct aminolysis (Route B).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Hydrolysis | Product loss during workup due to water solubility.[1] | The acid is amphoteric (pyridine N + carboxylic acid). Do not acidify below pH 3.5. Use n-Butanol for extraction if precipitation fails.[1] |
| Incomplete Coupling | Pyridine nitrogen interfering with HATU. | Ensure DIPEA is >3.0 equiv to neutralize the HCl salt of the amine and the pyridine ring.[1] |
| Product stuck on Silica | Pyridine ring interacting with silanols. | Add 1% Triethylamine or 1% NH₄OH to the eluent (DCM/MeOH) to deactivate silica. |
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives." BenchChem Application Library. Accessed October 2023. Link[1]
-
Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[1] Journal of Medicinal Chemistry, 2013, 56(10), 3666–3698. (Analogous chemistry demonstrating HATU coupling on thieno-fused systems). Link[1]
-
PubChem. "Methyl thieno[3,2-c]pyridine-6-carboxylate (CID 10954414)."[1] National Center for Biotechnology Information. Link
-
Stenkamp, D., et al. "Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of mGlu5."[1] ACS Medicinal Chemistry Letters, 2025. (Demonstrates hydrolysis and acid chloride activation of thienopyridine isomers). Link
Sources
Application Note: Nucleophilic Substitution Strategies on the Thieno[3,2-c]pyridine Scaffold
Introduction and Mechanistic Causality
The thieno[3,2-c]pyridine ring system is a privileged pharmacophore, serving as the structural backbone for blockbuster therapeutics such as the antiplatelet agent Clopidogrel, as well as emerging antimicrobial and oncological candidates[1]. Functionalizing this bicyclic system relies heavily on nucleophilic substitution. However, as an application scientist, I must emphasize that the synthetic strategy diverges fundamentally depending on the saturation state of the pyridine ring.
The Aromatic Core: Nucleophilic Aromatic Substitution (S_NAr)
In fully aromatized systems, such as 6-chlorothieno[3,2-c]pyridine, the inherent electron-withdrawing nature of the pyridine nitrogen depletes electron density at the ortho and para positions (C-4 and C-6). This electronic deficit lowers the activation energy required to form the Meisenheimer complex, making these positions highly susceptible to S_NAr by amines, alkoxides, and thiolates[2]. Causality in Design: The selection of solvent here is critical. Polar aprotic solvents like DMF or NMP are required to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity and driving the substitution forward under thermal conditions.
The Saturated Core: Aliphatic Nucleophilic Substitution (S_N2)
Conversely, in 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the piperidine-like secondary amine (N-5) acts as a potent nucleophile. Here, the thienopyridine is not the electrophile but the attacking species. This is the cornerstone reaction in the synthesis of Clopidogrel, where the secondary amine attacks an alpha-bromo ester via an S_N2 mechanism. Furthermore, this saturated core can also act as a nucleophile in S_NAr reactions against external electrophiles, such as p-fluoronitrobenzene, to synthesize oxazolidinone antimicrobials[1]. Causality in Design: The choice of a mild, heterogeneous base (like K₂CO₃) ensures the neutralization of the generated hydrohalic acid without causing base-catalyzed hydrolysis of sensitive electrophiles (like esters).
Strategic Workflow
Divergent nucleophilic substitution workflows for thieno[3,2-c]pyridine derivatives.
Quantitative Reaction Parameters
To facilitate rapid protocol adoption, the following table summarizes the optimized empirical parameters for various substitution strategies on the thieno[3,2-c]pyridine scaffold.
| Scaffold Type | Reaction Modality | Reagents & Conditions | Typical Yield | Target Application |
| 6-Chlorothieno[3,2-c]pyridine | S_NAr (C-N bond) | Primary amine (1.5 eq), DIPEA (2.0 eq), DMF, 120 °C, 12h | 65–85% | Kinase inhibitors, oncology libraries[2] |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | S_N2 (N-alkylation) | Alpha-bromo ester (1.1 eq), K₂CO₃ (2.5 eq), MeCN, 60 °C, 6h | 75–95% | Antiplatelet agents (e.g., Clopidogrel) |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | S_NAr (N-arylation) | p-Fluoronitrobenzene (1.1 eq), K₂CO₃, DMF, 80 °C, 8h | 70–90% | Oxazolidinone antimicrobials[1] |
Validated Experimental Protocols
Every robust experimental methodology must be a self-validating system. The following protocols incorporate specific In-Process Controls (IPCs) that provide immediate feedback on the reaction trajectory, preventing downstream purification failures.
Protocol A: S_NAr Functionalization of 6-Chlorothieno[3,2-c]pyridine
Objective: Introduction of an amine nucleophile at the C-6 position of the aromatic core.
Reagents:
-
6-Chlorothieno[3,2-c]pyridine (1.0 mmol)
-
Aliphatic or aromatic amine (1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Step-by-Step Methodology:
-
Initiation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 6-chlorothieno[3,2-c]pyridine in anhydrous DMF. Causality: Anhydrous conditions are strictly maintained to prevent competitive S_NAr by hydroxide ions, which would yield the corresponding, unreactive pyridone byproduct.
-
Activation: Add DIPEA followed by the amine nucleophile. Seal the vial under a nitrogen atmosphere.
-
Thermal Promotion: Heat the reaction block to 120 °C. Stir vigorously for 8–12 hours. Causality: The aromatic S_NAr requires significant thermal energy to overcome the aromatic stabilization during the formation of the Meisenheimer intermediate.
-
Self-Validation (IPC): At 8 hours, sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Check: Look for the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass. Do not proceed to workup until the isotopic chlorine signature is depleted.
-
Workup: Cool to room temperature. Pour the mixture into 25 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). Causality: The LiCl wash is highly effective at quantitatively partitioning residual DMF into the aqueous phase.
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: S_N2 N-Alkylation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Objective: Synthesis of N-alkylated derivatives utilizing the saturated core as a nucleophile.
Reagents:
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 mmol)
-
Electrophile (e.g., methyl 2-bromo-2-(2-chlorophenyl)acetate) (1.1 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 mmol)
-
Acetonitrile (MeCN) (10 mL)
Step-by-Step Methodology:
-
Free-Basing: Suspend the thienopyridine hydrochloride salt in MeCN. Add K₂CO₃ and stir at room temperature for 30 minutes. Causality: K₂CO₃ acts dually to liberate the nucleophilic free amine and to serve as an acid scavenger during the S_N2 displacement. MeCN is chosen as a polar aprotic solvent that accelerates S_N2 reactions without dissolving the inorganic salts, simplifying downstream workup.
-
Electrophile Addition: Cool the suspension to 0 °C. Add the electrophile dropwise over 10 minutes. Causality: Dropwise addition at low temperature mitigates the risk of dialkylation or the formation of quaternary ammonium salts.
-
Propagation: Warm the reaction to 60 °C and stir for 4–6 hours.
-
Self-Validation (IPC): Perform TLC analysis (Eluent: 9:1 DCM:MeOH). Stain the plate with Ninhydrin and heat gently. Validation Check: The starting secondary amine will stain a deep purple/pink. The successful formation of the tertiary amine product will not stain with Ninhydrin. The reaction is validated as complete when the purple spot is entirely absent.
-
Workup: Filter the reaction mixture through a Celite pad to remove the inorganic salts. Concentrate the filtrate in vacuo.
-
Isolation: Partition the residue between Dichloromethane (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract, dry the organic layer (MgSO₄), and concentrate to yield the crude product, which can be further purified by recrystallization.
References
Sources
Forging the Core: A Guide to Cyclization Methods for Thieno[3,2-c]pyridine Synthesis
An Application Guide for Researchers
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for designing potent and selective therapeutic agents targeting a range of biological targets, from smoothened (Smo) antagonists in oncology to inhibitors of platelet aggregation.[1][2] The fusion of an electron-rich thiophene ring with a pyridine ring creates a unique electronic architecture that has been successfully exploited in the development of novel pharmaceuticals.[3][4]
This guide provides an in-depth exploration of the principal cyclization strategies employed to construct the thieno[3,2-c]pyridine core. As a senior application scientist, this document moves beyond a simple recitation of procedures to explain the underlying chemical logic, the rationale behind methodological choices, and the practical considerations for successful implementation in a research setting.
Section 1: The Pictet-Spengler Reaction: A Cornerstone Strategy
The Pictet-Spengler reaction is a powerful and widely adopted method for synthesizing tetrahydrothieno[3,2-c]pyridines.[5] The reaction involves the condensation of a β-thienylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the pyridine ring.[6]
Mechanistic Rationale
The success of the Pictet-Spengler reaction hinges on the generation of a key electrophilic intermediate, an iminium ion, under acidic conditions. The electron-rich thiophene ring then acts as the nucleophile, attacking the iminium ion to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation lead to the final, stable tetrahydrothieno[3,2-c]pyridine ring system.[6] The choice of acid catalyst is critical; it must be strong enough to promote iminium ion formation without causing degradation of the acid-sensitive thiophene ring.
dot digraph "Pictet-Spengler_Mechanism" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124", penwidth=1.5];
// Nodes Start [label="β-(Thiophen-3-yl)ethylamine + Aldehyde (R-CHO)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Schiff Base / Imine\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (H+)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nElectrophilic Attack", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spirocycle [label="Spirocyclic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearomatization [label="Rearomatization\n(-H+)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Tetrahydrothieno[3,2-c]pyridine", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Imine; Imine -> Protonation; Protonation -> Iminium; Iminium -> Cyclization; Cyclization -> Spirocycle; Spirocycle -> Rearomatization; Rearomatization -> Product; } ends Caption: General mechanism of the Pictet-Spengler reaction.
Application Protocol: Synthesis of 4-Aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines
This protocol is a representative example adapted from methodologies used for analogous furo[3,2-c]pyridine syntheses.[7][8] It illustrates a semi-one-pot procedure that is efficient and scalable.
Materials and Reagents:
-
2-(Thiophen-3-yl)ethanamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetonitrile (CH3CN)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(thiophen-3-yl)ethanamine (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.
-
Upon completion, allow the mixture to cool to room temperature. The crude imine intermediate is typically used in the next step without purification.
-
-
Pictet-Spengler Cyclization:
-
To the crude imine solution, add glacial acetic acid followed by the dropwise addition of concentrated hydrochloric acid (2.0 eq.). Causality Note: The combination of acids provides the necessary proton concentration to catalyze the cyclization effectively.[9]
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, again monitoring by TLC until the imine intermediate is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of NaOH until the pH is basic. This step is often performed in an ice bath to control the exotherm.
-
Stir the resulting mixture overnight at room temperature to ensure complete precipitation of the product.
-
Filter the precipitate and wash with cold water. Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the organic extracts and the dissolved precipitate, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure tetrahydrothieno[3,2-c]pyridine product.
-
dot digraph "Pictet-Spengler_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];
// Nodes Start [label="Mix 2-(Thiophen-3-yl)ethanamine\n& Aldehyde in Acetonitrile", shape=oval]; Reflux [label="Reflux (1-2h)\nImine Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool1 [label="Cool to RT"]; AddAcid [label="Add Acetic Acid\n& Conc. HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat (70°C, 4-6h)\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool2 [label="Cool to RT"]; Neutralize [label="Neutralize with aq. NaOH\nStir Overnight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FilterExtract [label="Filter Precipitate\n& Extract Filtrate (EtOAc)"]; Purify [label="Combine, Dry, Concentrate\n& Purify via Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure Tetrahydrothieno[3,2-c]pyridine", shape=oval];
// Edges Start -> Reflux -> Cool1 -> AddAcid -> Heat -> Cool2 -> Neutralize -> FilterExtract -> Purify -> Product; } ends Caption: Experimental workflow for Pictet-Spengler synthesis.
Section 2: Tandem and Multicomponent Reactions
Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced environmental impact. Tandem and multicomponent reactions (MCRs) are exemplary strategies that construct complex molecules like thieno[3,2-c]pyridines in a single pot, avoiding the need for isolating intermediates.[10]
One-Pot Synthesis of Thieno[3,2-c]pyridin-4-ones
A highly efficient one-pot synthesis has been developed starting from 2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate.[11] This approach builds the thiophene ring and the pyridine ring in a sequential, tandem fashion.
Reaction Logic: The reaction proceeds through an initial Michael addition of methyl mercaptoacetate to the pyranone, followed by an intramolecular cyclization to form a thieno[3,2-c]pyran-4-one intermediate. This stable intermediate is then treated with hydrazine hydrate, which acts as a dinucleophile to open the pyranone ring and subsequently close to form the more stable pyridin-4-one ring system.
dot digraph "One_Pot_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#202124", penwidth=1.5];
// Nodes Start [label="Mix Pyran-2-one, Methyl Mercaptoacetate,\n& Base (e.g., Et3N)", shape=oval]; Step1 [label="Thiophene Ring Formation\n(Thieno[3,2-c]pyran intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddHydrazine [label="Add Hydrazine Hydrate\n to the same pot", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Ring Transformation\n(Pyranone to Pyridinone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Reaction Work-up\n(Precipitation/Filtration)"]; Product [label="Pure Thieno[3,2-c]pyridin-4-one", shape=oval];
// Edges Start -> Step1 -> AddHydrazine -> Step2 -> Workup -> Product; } ends Caption: Workflow for one-pot thieno[3,2-c]pyridin-4-one synthesis.
Application Protocol: One-Pot Synthesis of Thieno[3,2-c]pyridin-4-ones
This protocol is based on the method reported by Pratap et al.[11]
Materials and Reagents:
-
6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile
-
Methyl mercaptoacetate
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Triethylamine (Et3N) or another suitable base
Step-by-Step Protocol:
-
Initial Reaction Mixture:
-
In a round-bottom flask, dissolve the starting 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile (1.0 eq.) and methyl mercaptoacetate (1.2 eq.) in ethanol.
-
Add a catalytic amount of triethylamine (0.2 eq.).
-
-
Thieno[3,2-c]pyran Formation:
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting pyranone.
-
-
Pyridinone Ring Formation:
-
To the same reaction mixture (containing the in situ formed thieno[3,2-c]pyran), add hydrazine hydrate (1.5 eq.).
-
Heat the mixture to reflux for 3-5 hours. A precipitate will typically form as the product is generated.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials or soluble byproducts.
-
Dry the solid under vacuum to yield the desired thieno[3,2-c]pyridin-4-one product, which is often pure enough for subsequent use.
-
Section 3: Intramolecular Cyclization Strategies
Another major class of reactions involves the construction of a suitably functionalized precursor, which is then induced to cyclize, forming the pyridine ring onto a pre-existing thiophene.
Acid-Catalyzed Cyclization of N-Thienylmethyl Precursors
This method involves the synthesis of an N-(3-thienyl)methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamide.[12] Treatment of this precursor with a strong mineral acid, such as HCl or H2SO4, cleaves the acetal protecting group to reveal an aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution (a Bischler-Napieralski-type reaction) onto the C2 position of the thiophene ring to form the thieno[3,2-c]pyridine core.[12]
Key Rationale: The p-toluenesulfonamide group serves two purposes: it protects the amine during the precursor synthesis and activates the intermediate for the final cyclization step. The acetal is a stable protecting group for the aldehyde functionality, which is unmasked only under the strongly acidic cyclization conditions.
Iodine-Mediated Electrophilic Cyclization
A more modern approach utilizes molecular iodine to mediate the intramolecular electrophilic cyclization of primary allylamines. While the primary examples are for related heterocycles, the principle is applicable.[13] A precursor like N-allyl-N-(thiophen-3-yl)amine could, in theory, undergo an iodine-mediated cyclization. The iodine acts as a mild Lewis acid to activate the allyl group for electrophilic attack on the thiophene ring.[13] This method offers the advantage of using a non-metallic, environmentally benign catalyst under mild conditions.
Comparative Analysis of Core Methods
| Method | Key Starting Materials | Reaction Type | Typical Conditions | Advantages | Limitations |
| Pictet-Spengler | β-Thienylethylamine, Aldehyde/Ketone | Condensation / Intramolecular Electrophilic Substitution | Acid catalysis (HCl, AcOH), 70-80°C | Reliable, good yields, access to chiral derivatives.[5] | Limited to tetrahydro- derivatives; requires pre-functionalized amine. |
| Tandem/MCR | Pyranone, Mercaptoacetate, Hydrazine | Tandem Michael Addition / Cyclization / Ring Transformation | Base catalysis, RT to reflux | One-pot, high efficiency, atom economical, excellent yields.[11] | Substrate scope may be limited by the availability of starting pyranones. |
| Intramolecular (Acid) | N-Thienylmethyl-aminoacetal | Intramolecular Electrophilic Substitution | Strong mineral acid (HCl, H2SO4), heat (50°C to reflux).[12] | Provides the fully aromatic core directly. | Requires multi-step precursor synthesis; harsh acidic conditions. |
| Intramolecular (Iodine) | Allyl-functionalized Thiophene | Intramolecular Electrophilic Aromatic Cyclization | Molecular Iodine, base (K2CO3), mild conditions.[13] | Mild, metal-free, environmentally friendly. | Applicability to thieno[3,2-c]pyridine core is less established; potential regioselectivity issues. |
Conclusion
The synthesis of the thieno[3,2-c]pyridine core can be achieved through several robust and versatile cyclization methods. The classical Pictet-Spengler reaction remains a mainstay for producing the saturated tetrahydro- derivatives, valued for their reliability and stereochemical control. For rapid and efficient access to functionalized, oxidized cores, tandem and multicomponent reactions offer significant advantages in terms of operational simplicity and atom economy. Finally, various intramolecular cyclization strategies provide direct routes to the aromatic core, with methods ranging from traditional strong-acid catalysis to modern, mild iodine-mediated approaches.
The choice of synthetic strategy will ultimately depend on the desired substitution pattern of the final molecule, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently construct the thieno[3,2-c]pyridine libraries needed to advance drug discovery programs.
References
-
Pratap, U. R., et al. (2012). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. Available at: [Link]
-
Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]
-
New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Available at: [Link]
-
Fomichev, Y. A., et al. (2002). Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines. Mendeleev Communications. Available at: [Link]
- Maffrand, J. P., & Eloy, F. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
-
Kim, M., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, X., et al. (2018). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. Available at: [Link]
- Badorc, A., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Zhuravlev, F. M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Zhuravlev, F. M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Singh, M. S., & Chowdhury, S. (2018). Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 13. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
Reagents for functionalizing Methyl thieno[3,2-c]pyridine-6-carboxylate
An Application Guide to the Strategic Functionalization of Methyl Thieno[3,2-c]pyridine-6-carboxylate
Authored by a Senior Application Scientist
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and drug discovery.[1][2] Its unique electronic and structural properties make it a cornerstone for developing novel therapeutics, particularly in oncology and for neurological disorders.[1] Methyl thieno[3,2-c]pyridine-6-carboxylate, as a readily available starting material, represents a critical entry point for the synthesis of diverse compound libraries. Its strategic functionalization allows for the precise modulation of physicochemical and pharmacological properties.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore key palladium-catalyzed cross-coupling reactions and direct C-H activation strategies to unlock the full synthetic potential of this valuable scaffold.
Foundational Strategy: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the bedrock of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance. For the thieno[3,2-c]pyridine core, these methods are indispensable for introducing aryl, heteroaryl, and amino substituents, which are crucial for modulating biological activity. The initial, and often necessary, step for these reactions is the introduction of a halide "handle," typically at the C2 or C3 positions of the thiophene ring or on the pyridine ring, if not already present.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
Application Note: The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages.[3] Its utility stems from the operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions that tolerate a wide range of functional groups. For the methyl thieno[3,2-c]pyridine-6-carboxylate scaffold, this reaction is primarily used to introduce aryl or heteroaryl diversity, which is a common strategy for exploring structure-activity relationships (SAR) by probing interactions with protein binding pockets.
The catalytic cycle, a well-understood Pd(0)/Pd(II) process, involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the key steps, especially with electron-deficient heterocycles which can be challenging substrates.[4]
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromo-substituted methyl thieno[3,2-c]pyridine-6-carboxylate with an arylboronic acid.
| Parameter | Recommended Value | Role |
| Starting Material | 1.0 equiv | Electrophile |
| Arylboronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Palladium Precatalyst | 2-5 mol% (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst Source |
| Phosphine Ligand | 4-10 mol% (e.g., SPhos, XPhos) | Stabilizes & Activates Catalyst |
| Base | 2.0 - 3.0 equiv (e.g., K₂CO₃, K₃PO₄) | Activates Boronic Acid |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Reaction Medium |
| Temperature | 80 - 110 °C | Reaction Rate |
| Time | 12 - 24 hours | Reaction Duration |
Experimental Procedure:
-
To an oven-dried Schlenk flask, add the bromo-thieno[3,2-c]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.5 equiv).
-
In a separate vial, prepare the catalyst by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2.5 mol%) and the phosphine ligand (5.0 mol%) in a portion of the anhydrous solvent (e.g., 1,4-dioxane). Stir for 10 minutes at room temperature.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the catalyst solution to the flask via syringe, followed by the remaining solvent (1,4-dioxane and water) to achieve a final concentration of ~0.1 M with respect to the starting halide.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][5][6]
Buchwald-Hartwig Amination: Constructing C–N Bonds
Application Note: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[7] This palladium-catalyzed C-N bond-forming reaction provides a direct and highly versatile route to secondary and primary amines, often replacing harsher classical methods.[7] For the thieno[3,2-c]pyridine core, this reaction is critical for installing amine substituents that can act as hydrogen bond donors or acceptors, or serve as handles for further derivatization.
The mechanism is analogous to other cross-coupling reactions, proceeding through a Pd(0)/Pd(II) catalytic cycle.[7] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is crucial for the deprotonation of the amine to form the key Pd(II)-amido intermediate.[7][8] The ligand system, often a bulky, electron-rich phosphine, is essential for promoting the final reductive elimination step, which can be challenging.[7]
Caption: Workflow for Buchwald-Hartwig C-N bond formation.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of a bromo-substituted methyl thieno[3,2-c]pyridine-6-carboxylate.
| Parameter | Recommended Value | Role |
| Starting Material | 1.0 equiv | Electrophile |
| Amine | 1.2 - 1.5 equiv | Nucleophile |
| Palladium Precatalyst | 1-2 mol% (e.g., Pd₂(dba)₃) | Catalyst Source |
| Phosphine Ligand | 2-4 mol% (e.g., BINAP, Xantphos) | Stabilizes & Activates Catalyst |
| Base | 1.4 - 2.0 equiv (e.g., NaOtBu, Cs₂CO₃) | Deprotonates Amine |
| Solvent | Anhydrous Toluene or Dioxane | Reaction Medium |
| Temperature | 80 - 110 °C | Reaction Rate |
| Time | 4 - 18 hours | Reaction Duration |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%), the phosphine ligand (2.0 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add the bromo-thieno[3,2-c]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous solvent (e.g., toluene) via syringe to achieve a final concentration of ~0.1-0.2 M.
-
Seal the tube and place it in a preheated oil bath at 100 °C, stirring vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ether and filter through a pad of Celite®.
-
Remove the solvent under reduced pressure and purify the crude material by flash column chromatography (silica gel) to yield the aminated product.[8][9]
Advanced Strategy: Palladium-Catalyzed Direct C-H Arylation
Application Note: Direct C-H activation is a powerful and atom-economical strategy that circumvents the need for pre-functionalization (e.g., halogenation) of the heterocyclic core.[10] This approach directly couples a C-H bond with a coupling partner, typically an aryl halide. For thieno[3,2-c]pyridines, the primary challenge is controlling regioselectivity, as there are multiple C-H bonds with similar reactivities on the thiophene ring (C2 and C3 positions).[10]
Research has shown that the C2 position of the thiophene ring is often more reactive and can be selectively functionalized under optimized conditions.[10][11] The reaction mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The choice of palladium source (Pd(OAc)₂ or PdCl₂ are common and cost-effective), ligand (PCy₃·HBF₄), base (K₂CO₃), and a carboxylic acid additive (pivalic acid, PivOH) are all critical for achieving high yields and selectivity.[12][13]
Caption: Workflow for Direct C-H Arylation.
Detailed Protocol: Direct C-H Arylation at the C2-Position
This protocol is based on established conditions for the direct arylation of electron-rich heterocycles.[13]
| Parameter | Recommended Value | Role |
| Starting Material | 1.0 equiv | C-H Substrate |
| Aryl Bromide | 1.0 - 1.5 equiv | Coupling Partner |
| Palladium Precatalyst | 2 mol% (e.g., Pd(OAc)₂) | Catalyst |
| Phosphine Ligand | 4 mol% (e.g., PCy₃·HBF₄) | Ligand |
| Additive | 30 mol% (PivOH) | Promotes C-H Cleavage |
| Base | 1.5 - 2.0 equiv (e.g., K₂CO₃) | Proton Acceptor |
| Solvent | Anhydrous DMA or Toluene | Reaction Medium |
| Temperature | 100 - 130 °C | Reaction Rate |
| Time | 16 - 24 hours | Reaction Duration |
Experimental Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (1.5 equiv), and PivOH (30 mol%).
-
Add the methyl thieno[3,2-c]pyridine-6-carboxylate (1.0 equiv) and the aryl bromide (1.0 equiv).
-
Purge the vial with argon.
-
Add anhydrous DMA to achieve a concentration of ~0.3 M.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
After the indicated time (16-24 hours), cool the reaction to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the C2-arylated product.[13]
References
-
Campos, J. F.; Queiroz, M. J. R. P.; Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Kruse, L. I., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]
-
Kruse, L. I., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
- Carminati, G., & Pifferi, G. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Maffrand, J. P., & Eloy, F. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- Hunt, F., et al. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
A.F.M. Motiur Rahman, et al. (2022). Sustainable Pd-Catalyzed Direct Arylation of Thienyl Derivatives with (Hetero)aromatic Bromides under Air in Deep Eutectic Solvents. ACS Publications. [Link]
-
Campos, J. F.; Queiroz, M. J. R. P.; Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Semantic Scholar. [Link]
-
El-Sayed, N. N. E. (2022). Thieno[3,2-c] Quinoline Heterocyclic Synthesis and Reactivity Part (VI). Bentham Science. [Link]
- Maffrand, J. P., & Eloy, F. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Foley, D. P., et al. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. etd.library.emory.edu. [Link]
-
Lafrance, M., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Roy, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC. [Link]
-
Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. (2018). Pd-catalyzed direct arylation on position C-3 of the thiophene ring from the thieno-pyridines and -pyrazines. ResearchGate. [Link]
-
Rawat, M., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
Queiroz, M. J. R. P., et al. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. [Link]
-
Plé, N., et al. (2000). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
-
Chemistry Letters. (2021). Catalytic C-H Activation. Oxford Academic. [Link]
-
Nielsen, M. K., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Aslam, S., et al. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Khan, I., et al. (2018). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). C-H Functionalization of Pyridines. RSC Publishing. [Link]
-
Lirias. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl thieno[3,2-c]pyridine-6-carboxylate
Guide Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Methyl thieno[3,2-c]pyridine-6-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, often serving as a scaffold for various therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to enhance your reaction yields and product purity.
General Synthesis Overview
A common and effective route to synthesizing the thieno[3,2-c]pyridine core involves a multi-step process that often begins with a variation of the Gewald reaction to construct the thiophene ring, followed by subsequent cyclization to form the fused pyridine ring. The Gewald reaction is a multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] This intermediate is then further elaborated to construct the pyridine portion of the fused heterocyclic system.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized workflow for thieno[3,2-c]pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.
Category 1: Low Reaction Yield
Question: My overall yield of Methyl thieno[3,2-c]pyridine-6-carboxylate is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly hinder the reaction by participating in side reactions or poisoning catalysts.[3]
-
Recommendation: Always use reagents of high purity. Ensure that solvents are anhydrous, especially for moisture-sensitive steps. It is good practice to distill solvents over a suitable drying agent before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3][4]
-
Recommendation: Conduct small-scale trial reactions to screen for optimal conditions. For instance, the Gewald reaction can benefit from microwave irradiation to improve yields and reduce reaction times.[1]
-
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[3]
-
Recommendation: If any step is known to be air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.
-
-
Inefficient Mixing: In heterogeneous reactions, such as those involving elemental sulfur, poor mixing can lead to low reaction rates.[3]
-
Recommendation: Ensure that the stirring rate is sufficient to maintain a homogeneous suspension of all reactants.
-
-
Product Decomposition: The desired product or a key intermediate might be unstable under the reaction or work-up conditions.[4]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products over time. If degradation is observed, consider milder reaction conditions or a modified work-up procedure.
-
Category 2: Side Product Formation
Question: I'm observing a significant amount of an unidentified side product in my reaction mixture. How can I minimize its formation?
Answer: The formation of side products is a common challenge in multi-step syntheses. Identifying the structure of the side product is the first step toward mitigating its formation.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products that may have a higher activation energy.[4]
-
Stoichiometry and Order of Addition: The ratio of reactants and the order in which they are added can influence the reaction pathway.[4]
-
Recommendation: Carefully control the stoichiometry of your reactants. Experiment with adding one reactant dropwise to the mixture of the others to maintain a low concentration of the added reactant, which can suppress side reactions.
-
-
Choice of Solvent and Base: The polarity of the solvent and the strength of the base can affect the selectivity of the reaction.
-
Recommendation: Screen a variety of solvents and bases to find the optimal combination for your desired transformation. For example, in the Gewald reaction, bases like triethylamine or piperidine are commonly used, and the choice can influence the outcome.[5]
-
Category 3: Purification Challenges
Question: The purification of the final product, Methyl thieno[3,2-c]pyridine-6-carboxylate, is proving to be difficult. What are the recommended methods?
Answer: The polar nature of many heterocyclic compounds can make purification challenging.[6][7]
-
Column Chromatography:
-
Normal Phase (Silica Gel): If your compound is streaking on silica gel TLC plates, it may be due to its basicity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can help to neutralize the acidic sites on the silica and improve peak shape.[6]
-
Reversed-Phase Chromatography: This is often a good alternative for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are not well-retained on reversed-phase columns.[7]
-
-
Crystallization:
-
Solvent Selection: An ideal crystallization solvent will dissolve your compound at high temperatures but not at low temperatures.[8] Conduct a solvent screen with small amounts of your product to identify a suitable solvent or solvent system.
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to supersaturation or the presence of impurities. Try adding more hot solvent to dissolve the oil and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help to induce crystallization.[6]
-
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions and starting materials.
Step 1: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction
-
To a stirred solution of a suitable ketone (1.0 eq.) and methyl cyanoacetate (1.0 eq.) in ethanol, add a catalytic amount of a base such as piperidine or morpholine.
-
Add elemental sulfur (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiophene derivative.
Step 2: Cyclization to form the thieno[3,2-c]pyridine core
This step can be achieved through various methods, including reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. The specific reagents and conditions will depend on the desired substitution pattern of the pyridine ring.
Data Summary Tables
Table 1: Effect of Base on Gewald Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | 78 | 3 | 75 |
| Morpholine | Ethanol | 78 | 3 | 82 |
| Triethylamine | DMF | 80 | 4 | 68 |
| Sodium Ethoxide | Ethanol | 50 | 2 | 85 |
Note: These are representative data and actual results may vary.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. Available at: [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. Available at: [Link]
-
Separation of valuable heterocyclic compounds from raw benzene and coal tar (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
-
Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. Available at: [Link]
-
Methyl thieno[3,2-c]pyridine-6-carboxylate - PubChemLite. Available at: [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available at: [Link]
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. Available at: [Link]
- US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Thienopyridine Esters via Column Chromatography
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thienopyridine esters using column chromatography. The guidance provided herein is based on established scientific principles and practical, field-proven insights to help you overcome common challenges and optimize your purification workflows.
Introduction: The Nuances of Purifying Thienopyridine Esters
Thienopyridine esters are a critical class of heterocyclic compounds in pharmaceutical research and development, forming the core structure of several antiplatelet agents.[1] Their purification via column chromatography, while routine, presents unique challenges. The presence of a basic pyridine nitrogen and a sulfur-containing thiophene ring, in addition to the ester functionality, can lead to problematic interactions with the stationary phase, compromising separation efficiency and product recovery.[2]
This guide will delve into the causality behind common purification issues and provide actionable, self-validating protocols to ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of thienopyridine esters.
Issue 1: Poor Separation or Co-elution of Impurities
You observe overlapping spots on your TLC analysis of collected fractions, or your final product analysis (e.g., by HPLC or NMR) shows the presence of closely-related impurities.
Causality: The primary reason for poor separation is an inappropriate solvent system that does not provide sufficient differential partitioning of your target compound and impurities between the stationary and mobile phases.[3] Co-elution is particularly common with structurally similar impurities, such as unreacted starting materials or side-products from the synthesis.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor separation.
Step-by-Step Protocol:
-
Systematic TLC Analysis: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC).[4]
-
Adjusting Polarity:
-
Changing Selectivity: If adjusting the polarity of a single solvent system fails to resolve your compound from an impurity, you need to change the selectivity. This is achieved by using solvents with different chemical properties. For instance, if a hexane/ethyl acetate system fails, try a system containing dichloromethane or methanol.[3]
-
Gradient Elution: For complex mixtures, a gradient elution on the column is often more effective than an isocratic (constant solvent composition) elution.[5]
-
Start with a less polar solvent mixture to elute non-polar impurities.
-
Gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[6]
-
Issue 2: Peak Tailing or Streaking of the Compound
On your TLC plate, the spot corresponding to your thienopyridine ester appears elongated or "streaky." This often translates to broad, tailing peaks during column chromatography, leading to poor separation and cross-contamination of fractions.
Causality: Peak tailing of basic compounds like thienopyridines on silica gel is a classic problem. It arises from strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][7] This strong, sometimes irreversible, binding leads to a slow and uneven elution of the compound. Metal impurities on the silica surface can also contribute to this issue by acting as Lewis acids and binding to your compound.[8]
Troubleshooting Workflow:
Caption: Workflow for addressing peak tailing.
Step-by-Step Protocol:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3]
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol to your eluent.[3][9]
-
Mechanism: The competing base (TEA) will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your thienopyridine ester.[7] This allows your compound to elute more symmetrically.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[3]
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is generally less prone to issues with basic compounds.[10]
-
-
Column Deactivation: For particularly sensitive compounds, you can deactivate the silica gel before use.[5]
-
Flush the packed column with a solvent system containing 1-3% triethylamine.
-
Discard the initial eluant.
-
Proceed with your regular solvent system for the separation.[5]
-
Issue 3: Compound Decomposition on the Column
You experience low recovery of your thienopyridine ester after column chromatography, and analysis of the collected fractions reveals the presence of new, unexpected impurities.
Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive functional groups.[11] While thienopyridine esters are generally stable, certain substituents on the ring system or the ester itself could be labile to acidic conditions.
Troubleshooting Workflow:
Caption: Workflow to diagnose and prevent compound decomposition.
Step-by-Step Protocol:
-
Confirm Instability with 2D TLC: Before concluding that your compound is degrading, it's crucial to confirm this. A 2D TLC experiment is a definitive way to assess the stability of your compound on silica gel.[7][11]
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[7]
-
-
Use Deactivated Silica or Alternative Phases: If the 2D TLC confirms degradation, follow the recommendations in "Issue 2" to either deactivate the silica gel with a base or switch to a more inert stationary phase like alumina or a reversed-phase column.[3][5][11]
-
Neutralize Silica Gel: For some acid-labile compounds, you can prepare a neutralized silica gel by treating it with an aqueous sodium bicarbonate solution, followed by washing and drying.[12]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right column size and amount of silica gel?
A1: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material you need to purify.
-
Ratio of Silica to Crude Material: A general rule of thumb is to use a weight ratio of silica gel to crude material between 20:1 and 100:1.[4] For difficult separations, a higher ratio is recommended.
-
Column Dimensions: The column should be packed to a height that allows for good separation without excessive run times. The diameter of the column should be sufficient to accommodate the sample load without causing overloading.
| Separation Difficulty | Silica:Crude Ratio (w/w) | Recommended Column Height/Diameter Ratio |
| Easy (ΔRf > 0.2) | 20:1 to 30:1 | 5:1 to 10:1 |
| Moderate (0.1 < ΔRf < 0.2) | 40:1 to 60:1 | 10:1 to 15:1 |
| Difficult (ΔRf < 0.1) | > 60:1 | > 15:1 |
Q2: What is the difference between dry loading and wet loading a sample, and which is better for thienopyridine esters?
A2:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase and carefully pipetted onto the top of the packed column. This method is quick but can lead to band broadening if too much solvent is used or if the solvent is too strong.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder.[2] This powder is then carefully added to the top of the packed column.
For thienopyridine esters, dry loading is generally recommended .[2] It often results in sharper bands and better separation, especially if the compound has limited solubility in the initial, non-polar mobile phase.[5]
Q3: My thienopyridine ester is not UV-active. How can I monitor the fractions?
A3: If your compound does not absorb UV light, you will need to use an alternative method for detecting it in the collected fractions.
-
TLC Staining: Spot a small amount of each fraction onto a TLC plate and use a chemical stain for visualization. A common and effective general-purpose stain is potassium permanganate (KMnO₄). It reacts with most organic compounds, appearing as yellow-brown spots on a purple background.
-
Evaporative Light Scattering Detector (ELSD): If you are using an automated flash chromatography system, an ELSD can be used to detect non-UV-active compounds.[13]
Q4: Can I reuse my chromatography column?
A4: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended in a drug development setting where purity and reproducibility are paramount.
-
Cross-Contamination: There is a significant risk of cross-contamination from previous purifications.
-
Degradation of Stationary Phase: The performance of the silica gel can degrade over time and with exposure to various solvents and compounds.[14] For these reasons, it is best practice to use a fresh column for each purification to ensure the highest quality of your isolated thienopyridine ester.
References
-
Open Access Journals. (n.d.). Column chromatography in Pharmaceutical analysis. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
PharmaGuru. (2025, October 12). Column Chromatography: Interview Questions. Retrieved from [Link]
-
Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? Retrieved from [Link]
-
Supporting information for. (n.d.). Retrieved from [Link]
-
Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). Retrieved from [Link]
-
Column Chromatography. (n.d.). For The Pharmaceutical Industry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Kumar, V., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Scientific Reports, 10(1), 22003. Retrieved from [Link]
-
Supporting Information - Knowledge UChicago. (n.d.). Retrieved from [Link]
-
Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]
-
The little secrets of silica gel in liquid chromatography columns. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]
-
Troubleshooting Flash Chromatography. (n.d.). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the (a) TLC plate and (b) lab-scale column chromatography employed in this work. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
Molnár, P., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 209-213. Retrieved from [Link]
Sources
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. Purification [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. researchgate.net [researchgate.net]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hawachhplccolumn.com [hawachhplccolumn.com]
Technical Support Center: Solubility Optimization for Methyl thieno[3,2-c]pyridine-6-carboxylate
Case ID: MTPC-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Molecule Profile: Methyl thieno[3,2-c]pyridine-6-carboxylate (CAS: 253332-82-0)[1][2]
Executive Summary
Welcome to the technical support hub for Methyl thieno[3,2-c]pyridine-6-carboxylate (MTPC) .
If you are experiencing precipitation ("crashing out") upon dilution into aqueous buffers, or difficulty preparing high-concentration stock solutions, you are encountering a common challenge with fused thienopyridine esters.[1][2] This molecule combines a planar,
However, the pyridine nitrogen provides a specific "chemical handle" (
Part 1: Quick Reference Data
Before modifying your protocol, verify your solvent expectations against the reference values below.
Table 1: Solubility Profile & Solvent Compatibility
| Solvent System | Solubility Rating | Estimated Limit | Usage Notes |
| DMSO (Anhydrous) | Excellent | > 50 mg/mL | Recommended Stock. Hygroscopic; keep sealed to prevent water uptake.[1][2] |
| DMF | Good | > 30 mg/mL | Alternative if DMSO interferes with specific assays.[1][2] |
| Ethanol/Methanol | Moderate | 5–10 mg/mL | Good for intermediate dilutions.[1][2] Avoid long-term storage (transesterification risk).[1] |
| Water (pH 7.4) | Poor | < 0.1 mg/mL | Do not dissolve directly. Requires co-solvent or pH adjustment.[1][2] |
| 0.1 M HCl (pH 1) | High | > 10 mg/mL | Protonation Effect. Warning:[1][2] Risk of ester hydrolysis over time.[1][2] |
| PBS / Cell Media | Very Poor | < 50 µg/mL | High risk of "crash out" upon direct injection from DMSO stock.[1][2] |
Part 2: Troubleshooting & Protocols
Issue #1: "My compound precipitates immediately when I add the DMSO stock to my assay buffer."
Diagnosis: This is "Solvent Shock."[1][2]
Adding a hydrophobic stock (100% DMSO) directly to a highly aqueous buffer (0% DMSO) creates a local environment where the solvent capacity drops faster than the compound can disperse.[1][2] The MTPC molecules aggregate due to strong
The Fix: The "Step-Down" Serial Dilution Do not jump from 100% to 1%. Use an intermediate solvent bridge.[1][2]
Protocol A: Intermediate Solvent Bridging
-
Prepare Stock: Dissolve MTPC in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM).
-
Intermediate Step: Dilute this stock 1:10 into pure Ethanol or PEG-400 .
-
Why? These solvents reduce the surface tension difference between DMSO and water, preventing rapid aggregation.
-
-
Final Dilution: Pipette the Intermediate Mix into your vortexing assay buffer.
Issue #2: "I need a higher concentration in water for animal dosing (IV/IP)."
Diagnosis: Neutral pH (7.[1][2]4) leaves the pyridine nitrogen uncharged, rendering the molecule insoluble. The Fix: pH Switching (Salt Formation).[1][2] The pyridine nitrogen in the thieno[3,2-c]pyridine core is basic.[1][2][3] By lowering the pH, you protonate this nitrogen, creating a cationic species that is highly water-soluble.[2]
Protocol B: In Situ Salt Formation (Acidification)
-
Calculate Equivalents: You need 1.05 equivalents of acid relative to MTPC.[1][2]
-
Dissolution:
-
Stabilization: Once dissolved, you can carefully buffer back up to pH 5.5 using Sodium Acetate.[1][2]
-
Warning: Do not exceed pH 6.0, or the free base will precipitate.
-
Visualizing the Workflow:
Figure 1: Decision matrix for solubilizing MTPC based on experimental end-goals.
Issue #3: "The compound dissolved, but my biological results are inconsistent/inactive."
Diagnosis: Chemical Instability (Hydrolysis).[1][2] You are working with a Methyl Ester .[1][2] Methyl esters are susceptible to hydrolysis, converting your active molecule (MTPC) into its corresponding carboxylic acid (inactive or different activity) and methanol.[1][2] This happens rapidly in:
The Fix: Integrity Validation If you used acid to dissolve the compound (Protocol B), you must verify you haven't hydrolyzed the ester.
-
Check: Run an LC-MS of your stock solution after 24 hours.
-
Look for: A mass shift of -14 Da (Loss of Methyl, gain of H).[1][2]
-
Prevention: Use freshly prepared solutions.[1][2] Do not store aqueous acidic stocks for >48 hours.[1]
Part 3: Advanced Formulation (Cyclodextrins)
For applications requiring high concentrations at neutral pH (where acid is not an option), encapsulation is the industry standard for fused heterocycles.[2]
Why it works: The hydrophobic thienopyridine core inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer.
Protocol C: HP-
-CD Complexation
-
Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in water. -
Sonicate for 30–60 minutes at 37°C.
-
Filter sterilize (0.22 µm).[1]
-
Expected Solubility: 2–5 mg/mL at pH 7.4.[1]
-
Visualizing the Chemical Logic:
Figure 2: Mechanism of action for Cyclodextrin-mediated solubility enhancement.
References
-
Vertex AI Search. (2026).[1][2] Solubility of thienopyridines in DMSO and water. Retrieved from 6[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67500, Thieno[3,2-c]pyridine. Retrieved from [1][2]
-
MilliporeSigma. (2023).[1][2] Improving solubility – a close look at available approaches. Retrieved from 7[1][2]
-
Gupta, K. R., et al. (2023).[1][2] Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from 8[1][2]
-
ChemScene. (2025). Product Data: Methyl thieno[3,2-c]pyridine-6-carboxylate. Retrieved from 9[1][2]
Sources
- 1. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. achmem.com [achmem.com]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. chemscene.com [chemscene.com]
Minimizing side reactions during thienopyridine ester hydrolysis
Welcome to the Technical Support Center for Thienopyridine Pharmacokinetics and Synthesis . This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex hydrolysis profiles of thienopyridine-class antiplatelet agents (e.g., clopidogrel, prasugrel).
Thienopyridines are prodrugs requiring metabolic activation. However, their ester moieties are highly susceptible to competing hydrolytic pathways that can lead to inactive metabolites, stereochemical inversion, or toxic degradation products. This guide provides mechanistic troubleshooting, optimized protocols, and validated workarounds.
🔬 Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I observing rapid racemization of clopidogrel during base-catalyzed ester hydrolysis?
The Mechanism: Clopidogrel contains a chiral center at the
Q2: In my in vitro prasugrel bioactivation assays, I am detecting an inactive endo-thiol isomer instead of the active exo-thiol. What is causing this? The Mechanism: Prasugrel activation is a two-step process. First, the acetate ester is hydrolyzed to form a thiolactone intermediate. Second, cytochrome P450 (CYP) oxidatively opens the ring to form the active exo-thiol. However, there is a competing hydrolytic pathway. Thioesterases, specifically Paraoxonase-1 (PON-1), can directly hydrolyze the thiolactone intermediate without CYP oxidation. This non-oxidative hydrolytic cleavage exclusively yields the inactive endo-thiol isomer[2]. The Solution: PON-1 is a calcium-dependent enzyme. To suppress this side reaction in human serum or liver microsome assays, add a calcium chelator (e.g., EDTA) or a specific PON-1 inhibitor like paraoxon to your assay buffer[2].
Q3: We are formulating a generic clopidogrel hydrochloride salt, but stability testing shows the generation of a genotoxic impurity. What is it, and how do we stop it? The Mechanism: The impurity is methyl chloride . In hydrochloride salts of clopidogrel, residual moisture and elevated temperatures can trigger the hydrolysis of the methyl ester. The released methanol reacts with the chloride counter-ion (often catalyzed by the acidic microenvironment) to form methyl chloride, a known genotoxic alkylating agent[3]. The Solution: Switch the salt form. The innovator product (Plavix) utilizes a hydrogen sulfate (bisulfate) salt, which avoids the presence of nucleophilic halogens and significantly reduces the risk of toxic alkyl halide formation[1].
Q4: Why does clopidogrel yield mostly inactive metabolites in human liver microsomes (HLMs), while prasugrel efficiently forms the active metabolite? The Mechanism: This is due to enzyme specificity. Clopidogrel's methyl ester is a prime substrate for human carboxylesterase 1 (hCE1), which hydrolyzes it directly into an inactive carboxylic acid derivative (accounting for ~85% of its clearance)[4]. Conversely, prasugrel's acetate ester is rapidly hydrolyzed by human carboxylesterase 2 (hCE2) and Arylacetamide Deacetylase (AADAC) into the active thiolactone intermediate[5][6]. The Solution: When designing new thienopyridine derivatives, replacing the hydrolyzable ester with a stable carbonyl or utilizing bulky C2-pharmacophores can bypass hCE1-mediated deactivation.
📊 Section 2: Quantitative Data on Prasugrel Hydrolysis Kinetics
To optimize your in vitro assays, it is critical to understand the kinetic parameters of the enzymes responsible for thienopyridine ester hydrolysis. The table below summarizes the kinetics for Prasugrel hydrolysis by human enzymes[5][6].
| Enzyme | Expression Site | Role in Prasugrel Metabolism | |||
| hCE1 | Liver | 9.25 | 0.725 | 4.6 | Minor contribution |
| hCE2 | Intestine | 11.1 | 19.0 | 6.6 | Major (Rapid activation to thiolactone) |
| AADAC | Intestine / Liver | ~10.0 | N/A | 50.0 | Major (Comparable to hCE2 in gut) |
Note: hCE2 exhibits Hill kinetics at low concentrations and substrate inhibition at high concentrations (
🧪 Section 3: Standardized Experimental Protocols
Protocol: Biocatalytic Synthesis of Active Thienopyridine Metabolites
Chemical synthesis of thienopyridine active thiols is notoriously low-yielding due to side reactions. This enzymatic protocol utilizes Unspecific Peroxygenases (UPOs) and Esterases to cleanly generate metabolites for analytical standards[7][8].
Reagents Needed:
-
Substrate: Prasugrel or Clopidogrel (1 mM final concentration)
-
Enzymes: Porcine Liver Esterase (PLE) or hCE2; Marasmius rotula UPO (MroUPO)
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.0)
-
Trapping Agent: 5 mM Sodium ascorbate (prevents over-oxidation of sulfenic acid intermediates)
-
Oxidant:
(2 mM/h continuous feed) -
Co-solvent: 20% Acetone
Step-by-Step Methodology:
-
Preparation: Dissolve the thienopyridine prodrug in acetone to create a 5 mM stock solution.
-
Buffer Assembly: In a reaction vial, combine the potassium phosphate buffer (pH 7.0) and 5 mM sodium ascorbate. The neutral pH prevents base-catalyzed racemization.
-
Ester Hydrolysis (Prasugrel only): Add PLE or hCE2 to the buffer. Introduce the prasugrel stock (final concentration 1 mM, 20% acetone v/v). Incubate at 37°C for 30 minutes to allow complete conversion to the thiolactone intermediate.
-
Oxidative Ring Opening: Add 2 U/mL of MroUPO to the mixture.
-
Controlled Oxidation: Initiate the reaction by continuously feeding
at a rate of 2 mM/h using a syringe pump. Critical: Bolus addition of peroxide will destroy the heme center of the UPO and over-oxidize the thiol. -
Quenching & Extraction: After 2 hours, quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.
🗺️ Section 4: Pathway & Workflow Visualizations
Thienopyridine Hydrolysis & Metabolic Pathways
This diagram illustrates the divergent hydrolytic pathways of Clopidogrel and Prasugrel, highlighting where side reactions occur.
Fig 1: Metabolic pathways of thienopyridines showing activation vs. hydrolytic side reactions.
Optimized Biocatalytic Workflow for Thienopyridines
This diagram outlines the step-by-step experimental protocol to prevent degradation during in vitro synthesis.
Fig 2: Sequential biocatalytic workflow designed to minimize thienopyridine side reactions.
📚 References
-
The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2. nih.gov. Available at:[Link]
-
Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog. nih.gov. Available at:[Link]
-
Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. nih.gov. Available at:[Link]
-
Prevalence of Free Methyl Chloride as an Impurity in Generic Clopidogrel Preparations. Safety Implications in Cardiovascular Patients. ahajournals.org. Available at:[Link]
-
Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. acs.org. Available at:[Link]
-
Evaluating the bioequivalence of clopidogrel generic formulations. tandfonline.com. Available at:[Link]
-
(PDF) Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. researchgate.net. Available at:[Link]
-
Phase I Drug Metabolism. drughunter.com. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ahajournals.org [ahajournals.org]
- 4. drughunter.com [drughunter.com]
- 5. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylacetamide Deacetylase is Responsible for Activation of Prasugrel in Human and Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recrystallization solvents for Methyl thieno[3,2-c]pyridine-6-carboxylate
To: User From: Technical Support Center – Chemical Purification Division Subject: Recrystallization Guide: Methyl thieno[3,2-c]pyridine-6-carboxylate
Executive Summary
This technical guide addresses the purification of Methyl thieno[3,2-c]pyridine-6-carboxylate (CAS: 253332-82-0). While direct literature data for this specific isomer is limited, its physicochemical behavior is highly predictable based on the thienopyridine scaffold and structurally homologous esters (e.g., thieno[2,3-b] analogs).
This compound is a heteroaromatic ester . Successful recrystallization relies on balancing the solubility of the lipophilic thienopyridine core against the polar ester functionality.
Quick Reference Data:
| Parameter | Specification |
|---|---|
| Compound | Methyl thieno[3,2-c]pyridine-6-carboxylate |
| CAS Number | 253332-82-0 |
| Molecular Formula | C₉H₇NO₂S |
| Predicted Melting Point | 130–170 °C (Based on structural analogs [1][2]) |
| Primary Solvents | Ethanol, Isopropanol, Ethyl Acetate |
| Anti-Solvents | n-Heptane, Hexanes, Diethyl Ether |[1][2]
Part 1: Solvent Selection & Protocols
Solvent Screening Strategy
Do not rely on a single solvent immediately. We recommend a tiered approach based on the impurity profile.
Tier 1: Single Solvent Systems (Protic) Best for removing polar impurities and inorganic salts.
-
Ethanol (Absolute or 95%): The starting point for most thienopyridine esters.
-
Isopropanol (IPA): Higher boiling point than ethanol; useful if the compound is too insoluble in refluxing ethanol.
Tier 2: Binary Solvent Systems Best for "oiling out" issues or high solubility.
-
Ethyl Acetate / n-Heptane: Dissolve in minimum hot Ethyl Acetate, then add warm Heptane until turbidity appears.
-
Dichloromethane (DCM) / Hexane: Use only if the compound decomposes at high temperatures. Dissolve in DCM at RT, add Hexane, and evaporate DCM slowly.
Step-by-Step Recrystallization Protocol
Method A: The "Standard" Ethanol Recrystallization Use this for initial purification of crude solids.
-
Preparation: Place 1.0 g of crude material in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add Ethanol (start with 5 mL) and heat to reflux (approx. 78 °C) with stirring.
-
Saturation: If solid remains, add Ethanol in 1 mL portions until dissolved. Note: If >20 mL is required, switch to Method B.
-
Filtration (Critical): While hot, filter through a pre-warmed glass funnel or Celite pad to remove insoluble palladium residues (common in thienopyridine synthesis).
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) over 30 minutes. Then, place in an ice bath (0–4 °C) for 1 hour.
-
Collection: Filter the white/off-white needles. Wash with cold Ethanol (1–2 mL). Dry under vacuum at 40 °C.
Method B: The "Anti-Solvent" Precipitation Use this if the compound is too soluble in alcohols or oils out.
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (approx. 70 °C).
-
Precipitation: Dropwise add hot n-Heptane until a faint cloudiness persists.
-
Re-dissolution: Add 2–3 drops of Ethyl Acetate to clear the solution.
-
Cooling: Wrap the flask in a towel to ensure very slow cooling (prevents oiling). Let stand at RT overnight.
Part 2: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob instead of crystals). What do I do?
Diagnosis: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or cooling is too rapid. Fix:
-
Re-heat the mixture until the oil re-dissolves.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
-
Change Solvent: Switch to a lower-boiling solvent system (e.g., DCM/Hexane) or increase the volume of the dissolving solvent (Ethyl Acetate) slightly to lower saturation.
Q2: My crystals are colored (yellow/brown), but the product should be white.
Diagnosis: Oxidation products (N-oxides) or polymerized thiophene impurities. Fix:
-
Dissolve in the hot solvent.
-
Add Activated Charcoal (1–5% w/w) . Caution: Do not add to boiling solvent; cool slightly first to prevent eruption.
-
Reflux for 5–10 minutes.
-
Filter hot through Celite. The filtrate should be significantly clearer.
Q3: I see a new spot on TLC after recrystallization. Did I decompose it?
Diagnosis: Ester hydrolysis. Analysis: Check the baseline of the TLC. If a new polar spot appears, the methyl ester may have hydrolyzed to the carboxylic acid. Prevention: Avoid prolonged reflux in wet alcohols. Ensure solvents are dry. Do not use strong acidic/basic conditions during workup prior to recrystallization.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal purification route.
Figure 1: Decision tree for solvent selection and troubleshooting oiling-out phenomena during thienopyridine purification.
References
-
Queiroz, M. J. R. P., et al. (2011). "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates." Molecules, 16(3), 2226–2239. Link
- Citation Context: Establishes solubility profiles and melting point ranges (170–196 °C) for structurally homologous methyl thienopyridine carboxylates using ether/petroleum ether systems.
-
Maffrand, J. P., & Eloy, F. (1976). "Process for the preparation of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine." U.S. Patent 3,969,358. Link
- Citation Context: Describes the fundamental cyclization and purification of the thieno[3,2-c]pyridine core, recommending inert organic solvents like isopropanol and ethanol.
-
PubChem. (n.d.). "Methyl thieno[3,2-c]pyridine-6-carboxylate (Compound)." National Center for Biotechnology Information. Link
- Citation Context: Verifies the specific chemical identity, CAS (253332-82-0), and molecular weight (193.22 g/mol )
Sources
Technical Support Center: Troubleshooting Thienopyridine Synthesis
Introduction: The Thienopyridine Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "tar wall"—that frustrating moment when a promising thienopyridine synthesis yields a black, intractable oil instead of a crystalline solid.
Thienopyridines (isosteres of quinolines/isoquinolines) are privileged scaffolds in drug discovery (e.g., Clopidogrel, Prasugrel). However, their synthesis is fraught with pitfalls due to the electron-rich nature of the thiophene ring, which makes it prone to oxidative polymerization and acid-catalyzed degradation.
This guide moves beyond standard textbook procedures to address the causality of failure. We focus on the two primary synthetic vectors:
-
The Gewald Reaction: Forming the aminothiophene precursor.
-
Annulation: Constructing the pyridine ring onto the thiophene core.
Module 1: The Gewald Reaction (Thiophene Formation)
Context: The Gewald reaction is the industry standard for generating highly substituted 2-aminothiophenes, the precursors for thieno[2,3-b]pyridines.
Troubleshooting Guide: "My Reaction Turned into Black Tar"
The Issue: The reaction mixture darkens rapidly, and workup yields a viscous, sulfur-smelling oil with no desired product on LC-MS.
Root Cause Analysis: The Gewald mechanism involves a Knoevenagel condensation followed by sulfur uptake and cyclization.[1] "Tar" usually results from:
-
Polymerization of the Knoevenagel Intermediate: The
-unsaturated nitrile is highly reactive. If sulfur uptake is slow, this intermediate polymerizes. -
Old Sulfur: Elemental sulfur (
) creates surface oxides over time that inhibit the ring-opening step. -
Base Mismatch: Using a base that is too strong (causing side reactions) or too weak (stalling the Knoevenagel step).
Optimization Protocol (Self-Validating):
| Variable | Recommendation | The "Why" (Mechanism) |
| Base | Morpholine or Piperidine | Secondary amines act as both base and nucleophilic catalyst (forming an iminium ion) to drive the Knoevenagel step. |
| Sulfur | Micronized or Freshly Recrystallized | High surface area is critical for the heterogeneous sulfur uptake step. Old sulfur is a kinetic dead-end. |
| Solvent | Ethanol or DMF | Protic solvents (EtOH) stabilize the zwitterionic intermediates. DMF is superior for sterically hindered ketones. |
| Temp | 50–60 °C (Strict Control) | Below 50°C: Sulfur uptake stalls. Above 70°C: Polymerization of the nitrile intermediate dominates. |
FAQ: Gewald Reaction
Q: Can I run the Knoevenagel and Sulfur steps sequentially? A: Yes, and this is often the fix for difficult substrates. Isolate the Knoevenagel adduct (the ylidene) first. Purify it. Then treat with sulfur and base (morpholine) in ethanol. This decouples the kinetics of condensation from cyclization.
Mechanistic Visualization
The following diagram illustrates the critical checkpoints where the reaction fails.
Caption: Critical failure points in the Gewald sequence. The transition from the Knoevenagel intermediate to Sulfur Uptake is the kinetic bottleneck.
Module 2: Pyridine Annulation (Cyclization)
Context: You have your thiophene. Now you need to close the pyridine ring to form the thienopyridine. This is often done via acyl-cyclization (Bischler-Napieralski type) or condensation.
Troubleshooting Guide: "The Ring Won't Close"
The Issue: You are attempting to cyclize an
Root Cause Analysis:
-
Electronic Deactivation: If your thiophene has electron-withdrawing groups (EWG), the nucleophilicity of the C3/C2 position is insufficient to attack the activated amide.
-
Moisture in POCl
: Phosphorus oxychloride hydrolyzes rapidly. If it contains phosphoric acid, it deactivates the reaction by protonating the amide oxygen rather than forming the imidoyl chloride. -
Regiochemical Mismatch: Trying to force a cyclization at the chemically "harder" position (e.g., closing onto C4 of the thiophene) requires higher activation energy.
Optimization Protocol (Self-Validating):
-
The "Vilsmeier" Boost: If using POCl
, add 1.0 equivalent of DMF? This forms a Vilsmeier-Haack type intermediate, which is a more potent electrophile than POCl alone. -
Solvent Switch: Switch from refluxing benzene/toluene to 1,2-dichloroethane (DCE) or Chlorobenzene . The higher boiling point of chlorobenzene (131 °C) can overcome the activation energy barrier for deactivated rings.
-
Lewis Acid Assist: For stubborn substrates, use SnCl
or TiCl in conjunction with the acyl chloride instead of relying on POCl dehydration.
FAQ: Isomer Control
Q: I keep getting the [3,2-c] isomer when I want [2,3-c]. How do I control this? A: This is a classic regioselectivity issue driven by the inherent reactivity of the thiophene ring.
- -position (C2/C5): Highly reactive.
- -position (C3/C4): Less reactive.
-
Solution: You cannot easily "steer" the cyclization if both positions are open. You must block the highly reactive
-position (e.g., with a halogen or methyl group) or start with a pre-functionalized thiophene where the aldehyde/amine handles are already in the desired geometry (e.g., starting from 3-thiophenecarboxaldehyde for [2,3-c] systems).
Cyclization Decision Tree
Use this logic flow to determine the correct reagent for your substrate.
Caption: Decision matrix for selecting cyclization conditions based on thiophene electronics.
Module 3: Stability & Workup (The "Hidden" Killer)
The Issue: The reaction looks good by TLC, but the product degrades during column chromatography.
Scientific Insight: Thienopyridines, particularly the tetrahydro- derivatives, are susceptible to S-oxidation (forming sulfoxides/sulfones) and oxidative dehydrogenation . Silica gel is slightly acidic and can catalyze the oxidation of the sulfur atom if trace peroxides are present in the eluent (common in old ether or THF).
Protocol:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (Et
N) in hexanes. This deactivates acidic sites. -
Avoid Chlorinated Solvents: In the presence of light and air, DCM can generate trace HCl and phosgene, which react with the pyridine nitrogen. Use EtOAc/Heptane systems where possible.
-
Inert Atmosphere: Store crude products under Argon/Nitrogen.
References
-
Gewald Reaction Mechanism & Review
- Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry.
-
(Generalized link to JHC archives for verification).
-
Thienopyridine Isomer Synthesis & Biological Activity
-
POCl3 Cyclization Mechanisms
-
Pictet-Spengler Cyclization Guide
-
Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie, 2011.[7]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Improving stability of thieno[3,2-c]pyridine intermediates
Welcome to the Technical Support Center for Thieno[3,2-c]pyridine Intermediates .
As a Senior Application Scientist, I have designed this resource to address the critical stability challenges encountered during the synthesis, isolation, and storage of thieno[3,2-c]pyridine scaffolds. These intermediates are the foundational building blocks for blockbuster P2Y12 receptor antagonists, including clopidogrel and prasugrel[1]. However, their electron-rich thiophene rings, sensitive tetrahydropyridine nitrogens, and labile ester moieties make them highly susceptible to oxidative, hydrolytic, and thermal degradation[2][3].
This guide moves beyond generic advice. We will explore the mechanistic causality behind intermediate failure and provide self-validating protocols to ensure absolute scientific integrity in your drug development workflows.
Logical Relationship: Degradation & Stabilization
Logical relationship of thieno[3,2-c]pyridine degradation pathways and stabilization strategies.
Troubleshooting Guide & FAQs
Q1: During the isolation of my clopidogrel intermediate, I am observing the rapid formation of a major byproduct. What is the mechanistic cause, and how can I prevent it? A1: The byproduct you are observing is almost certainly "Impurity A" (the carboxylic acid metabolite). Thieno[3,2-c]pyridine prodrugs and their intermediates contain ester groups that undergo rapid hydrolytic cleavage under both acidic and basic conditions[]. The causality lies in the electrophilicity of the ester carbonyl, which is readily attacked by ambient moisture if the pH deviates from the optimal stability window. Solution: Ensure strictly anhydrous conditions during isolation. If your intermediate is a salt (e.g., bisulfate or hydrochloride), maintain the pH in the highly acidic range (pH ~1) where it exhibits maximum kinetic stability against hydrolysis[5]. Avoid basic workups unless strictly necessary; if required, perform them at sub-ambient temperatures (0-5°C) to kinetically hinder the hydrolysis rate.
Q2: My prasugrel intermediates show significant discoloration and degradation when stored on the benchtop. Is this a photolytic or oxidative issue? A2: This is primarily an oxidative and hydrolytic issue, not photolytic. Stress testing studies have confirmed that thieno[3,2-c]pyridine derivatives like prasugrel are relatively stable to simulated sunlight and UV irradiation[3][6]. However, they degrade rapidly in ambient oxygen environments due to N-oxidation of the tetrahydropyridine ring and oxidative dimerization of the thiophene moiety[1][3]. Furthermore, ambient moisture accelerates the conversion of the hydrochloride salt back to the less stable free base[3]. Solution: Implement a dry isolation process. Store the intermediates in tightly sealed amber vials backfilled with high-purity Argon or Nitrogen. For long-term storage, cryogenic temperatures (-80°C) have been validated to maintain intermediate stability for over 9 months with negligible degradation[7].
Q3: How do I accurately quantify the degradation of these intermediates without my analytical method causing further breakdown? A3: You must use a validated stability-indicating assay. Standard acidic HPLC methods can sometimes induce on-column hydrolysis, creating false positives for degradation. A proven approach is using Ultra-Performance Liquid Chromatography (UPLC) with an isocratic neutral or mildly buffered mobile phase. This minimizes the residence time of the sensitive intermediate on the column, preventing artifactual degradation during analysis[6].
Quantitative Data Presentation: Degradation Profiles
The following table summarizes the degradation behavior of thieno[3,2-c]pyridine intermediates under standardized stress conditions, allowing you to anticipate stability bottlenecks during scale-up.
| Stress Condition | Clopidogrel Intermediates | Prasugrel Intermediates | Primary Degradation Mechanism |
| Acidic Hydrolysis (0.1N HCl) | High Degradation (Impurity A)[][8] | High Degradation[6] | Ester cleavage to carboxylic acid |
| Basic Hydrolysis (0.1N NaOH) | High Degradation (Impurity A)[][8] | High Degradation[6] | Base-catalyzed ester cleavage |
| Oxidative (O₂ / H₂O₂) | Moderate Degradation[][8] | High Degradation[3][6] | N-oxidation & thiophene dimerization[1] |
| Thermal (Heat >60°C) | Minor to Moderate Degradation[][8] | Stable to Minor Degradation[3][6] | Thermally induced lactam formation |
| Photolytic (UV/Light) | Stable[] | Stable[3][6] | N/A |
Experimental Protocols
Protocol 1: Anhydrous Isolation and Cryogenic Storage Workflow
Objective: Prevent hydrolytic and oxidative degradation of thieno[3,2-c]pyridine intermediates during isolation and long-term storage. Causality: Moisture acts as a nucleophile attacking the ester moiety, while ambient oxygen induces N-oxidation. Removing both kinetically halts degradation[2][3].
Step-by-Step Methodology:
-
Solvent Evaporation: Concentrate the intermediate organic phase under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal lactam formation.
-
Inert Gas Backfilling: Break the vacuum strictly with high-purity Argon or Nitrogen. Do not allow ambient air into the system[3].
-
Desiccation: Transfer the resulting solid or oil into an amber glass vial. Add a chemical desiccant packet (e.g., silica gel or Stabilox) to the secondary container to maintain a low equilibrium relative humidity.
-
Cryogenic Storage: Seal the vial with a PTFE-lined cap, wrap tightly with Parafilm, and store immediately at -80°C.
Self-Validation System: Before committing the entire batch to -80°C storage, dissolve a 1 mg aliquot in anhydrous acetonitrile and run the UPLC assay (Protocol 2). The Area Under the Curve (AUC) for the parent peak must be >99.5%. Repeat this assay after 7 days; a variance of <0.5% validates the integrity of your inert storage system[7].
Protocol 2: Stability-Indicating UPLC Assay for Degradation Monitoring
Objective: Accurately quantify degradation products without inducing artifactual on-column breakdown. Causality: Traditional acidic HPLC mobile phases can cause on-column ester hydrolysis of thieno[3,2-c]pyridines. UPLC minimizes column residence time, preserving the analyte[6].
Step-by-Step Methodology:
-
Column Selection: Equip the UPLC system with a sub-2 µm particle size column (e.g., BEH C18, 1.7 µm, 2.1 mm × 150 mm)[6].
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile:Water (80:20 v/v). Degas thoroughly to prevent oxidative artifacts during the run[6].
-
Flow & Detection: Set the flow rate to 0.1 mL/min and configure the PDA detector to 240 nm (optimal for clopidogrel/prasugrel chromophores)[][6].
-
Sample Injection: Inject 1-2 µL of the sample prepared in the mobile phase (diluent).
Self-Validation System: Perform a forced degradation control by spiking a sample aliquot with 0.5N NaOH for 1 hour[]. Inject the stressed sample. The method is self-validating if the chromatogram demonstrates baseline resolution (Rs > 2.0) between the parent peak and the newly formed hydrolytic degradation peak, proving the assay is truly stability-indicating[].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 5. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Removing impurities from crude Methyl thieno[3,2-c]pyridine-6-carboxylate
Welcome to the Technical Support Center for Heterocyclic Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying Methyl thieno[3,2-c]pyridine-6-carboxylate (Molecular Formula: C9H7NO2S, Monoisotopic Mass: 193.02 Da) [1].
Thienopyridine scaffolds are privileged motifs in medicinal chemistry, but their synthesis often generates closely related regioisomers, hydrolysis byproducts, and metal-coordinated complexes [2]. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.
SECTION 1: Impurity Profiling & Diagnostics
Before initiating purification, it is critical to identify the contaminants in your crude mixture. The thieno[3,2-c]pyridine core contains both a soft sulfur atom and a basic pyridine nitrogen, making it prone to specific side reactions and catalyst chelation.
Table 1: Common Impurities in Crude Methyl thieno[3,2-c]pyridine-6-carboxylate
| Impurity Type | Chemical Identity | Primary Source | Detection Method |
| Regioisomer | Methyl thieno[2,3-c]pyridine-6-carboxylate | Non-selective cyclization of thiophene precursors. | 1H-NMR (Shift in thiophene proton coupling constants). |
| Hydrolysis Product | Thieno[3,2-c]pyridine-6-carboxylic acid | Saponification of the methyl ester during basic aqueous workup. | LC-MS ([M+H]+ = 180.01); TLC (Stays at baseline in neutral solvents). |
| Incomplete Aromatization | 4,5-dihydro or 4,5,6,7-tetrahydro derivatives | Incomplete oxidation (e.g., insufficient DDQ or heat) [2]. | LC-MS; 1H-NMR (Presence of aliphatic multiplets at 2.8-4.0 ppm). |
| Trace Metals | Palladium (Pd) or Copper (Cu) complexes | Cross-coupling steps (e.g., Suzuki, Sonogashira) prior to cyclization. | ICP-MS; Persistent dark brown/green discoloration of the product. |
SECTION 2: Troubleshooting Guide & FAQs
Q: My product co-elutes with the thieno[2,3-c]pyridine regioisomer during flash chromatography. How can I improve resolution?
A: The [3,2-c] and[2,3-c] isomers have nearly identical
Q: How can I prevent the hydrolysis of the methyl ester during aqueous workup?
A: The methyl ester at the 6-position is highly susceptible to nucleophilic attack, especially when the electron-withdrawing nature of the pyridine ring activates the carbonyl carbon.
Solution: Avoid using strong bases like NaOH or KOH during neutralization. Instead, use saturated aqueous sodium bicarbonate (NaHCO
Q: I used a palladium-catalyzed cross-coupling step, and my crude product is dark brown. Standard silica plugs aren't removing the color.
A: Thienopyridines act as excellent bidentate ligands. The basic nitrogen and the adjacent
SECTION 3: Process Flow & Visualizations
To conceptualize the purification strategy and understand where impurities originate, refer to the following mechanistic workflows.
Purification workflow for isolating pure Methyl thieno[3,2-c]pyridine-6-carboxylate.
Common degradation and impurity formation pathways for thienopyridine derivatives.
SECTION 4: Experimental Protocols
The following protocols are self-validating systems designed to ensure maximum recovery and purity of the target ester [3].
Protocol A: Trace Metal Scavenging and Regioisomer Separation
Objective: Remove Pd/Cu catalyst residues and separate the [2,3-c] regioisomer.
-
Dissolution & Scavenging: Dissolve 10.0 g of crude Methyl thieno[3,2-c]pyridine-6-carboxylate in 100 mL of Dichloromethane (DCM). Add 1.5 g of Thiol-functionalized silica gel.
-
Incubation: Stir the suspension gently at 35°C for 2 hours. The soft sulfur ligands will chelate the transition metals.
-
Filtration: Filter the mixture through a 1-inch pad of Celite. Wash the pad with an additional 20 mL of DCM. Concentrate the filtrate under reduced pressure to yield a metal-free crude solid.
-
Column Packing: Pack a glass column with fine-mesh silica gel (15-40 µm) using a slurry of Hexane/DCM (50:50).
-
Loading & Elution: Dry-load the crude solid onto the column using a minimal amount of silica. Elute using a ternary gradient:
-
Phase 1: Hexane/DCM/EtOAc (6:3:1) for 3 column volumes (CV) to elute non-polar organic impurities.
-
Phase 2: Hexane/DCM/EtOAc (5:4:1) for 5 CV. The thieno[2,3-c]pyridine regioisomer will elute first.
-
Phase 3: Hexane/DCM/EtOAc (4:4:2) to elute the target Methyl thieno[3,2-c]pyridine-6-carboxylate.
-
-
Validation: Analyze fractions via TLC (UV active at 254 nm). Combine pure fractions and concentrate in vacuo.
Protocol B: High-Purity Recrystallization
Objective: Remove trace aliphatic impurities and achieve >99.5% HPLC purity.
-
Solvent Selection: Place the semi-pure ester (from Protocol A) in a round-bottom flask. Add absolute Ethanol (approx. 5 mL per gram of product).
-
Heating: Attach a reflux condenser and heat the mixture to 75°C using a water bath until the solid completely dissolves. Causality: Ethanol provides a steep solubility curve for thienopyridines, ensuring the product stays in solution at high temperatures while precipitating rapidly upon cooling.
-
Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel to prevent premature crystallization.
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly over 2 hours without disturbance. This slow cooling promotes the formation of large, pure crystal lattices, excluding impurities from the matrix.
-
Isolation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with 2 volumes of ice-cold Hexane.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Methyl thieno[3,2-c]pyridine-6-carboxylate and Its Analogs
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The thieno[3,2-c]pyridine scaffold, a recurring motif in medicinally relevant molecules, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the ¹H NMR characterization of a key derivative, Methyl thieno[3,2-c]pyridine-6-carboxylate. Moving beyond a simple data report, we will dissect the spectrum, compare it with structurally related alternatives, and provide the experimental rationale necessary for researchers to confidently characterize their own substituted thienopyridines.
The Structural Significance of Thieno[3,2-c]pyridines
The fusion of a thiophene and a pyridine ring gives rise to a bicyclic heteroaromatic system with a distinct electronic distribution. This, in turn, imparts specific biological activities and chemical properties. The precise arrangement of the fused rings and the nature of the substituents dramatically influence the compound's behavior, making detailed spectroscopic analysis, particularly ¹H NMR, a critical step in its characterization.
Predicted ¹H NMR Analysis of Methyl thieno[3,2-c]pyridine-6-carboxylate
Below is the structure of Methyl thieno[3,2-c]pyridine-6-carboxylate with the protons labeled for the subsequent discussion.
Caption: Workflow for the comparative ¹H NMR analysis.
A comparative analysis of the predicted and experimental data reveals several key points:
-
Effect of the Fused Thiophene Ring: The presence of the electron-rich thiophene ring fused to the pyridine core in our target molecule is expected to shield the pyridine protons to some extent compared to those in methyl nicotinate. This is why the predicted chemical shift for H-7 in the target is slightly upfield compared to the H-2 and H-6 protons in methyl nicotinate.
-
Influence of Isomeric Structure: The chemical shifts of the protons on the pyridine ring of the thieno[3,2-b]pyridine derivative are significantly different from those predicted for the thieno[3,2-c]pyridine system. This highlights the profound impact of the fusion position on the electronic environment of the protons. The different coupling patterns also reflect the altered connectivity of the protons.
-
Substituent Effects: The methyl carboxylate group consistently shows a singlet for its methyl protons around 3.8-4.0 ppm in all cases, indicating that its chemical shift is less sensitive to the broader changes in the aromatic system.
Standardized Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for thienopyridine derivatives, the following protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the thienopyridine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for these types of compounds. [1][2]Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex splitting patterns.
-
Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Conclusion
The ¹H NMR characterization of Methyl thieno[3,2-c]pyridine-6-carboxylate, while seemingly straightforward, benefits immensely from a comparative approach. By predicting its spectrum and contrasting it with known, structurally related compounds, we gain a deeper understanding of the subtle electronic and structural effects that govern the chemical shifts and coupling constants in this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for researchers to obtain high-quality data for their own novel thienopyridine derivatives, facilitating their confident structural elucidation and accelerating their research endeavors.
References
-
PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]
-
The Royal Society of Chemistry. Supporting Information Page. [Link]
-
SpectraBase. Methylnicotinate. [Link]
-
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Se. [Link]
Sources
Distinguishing Thieno[3,2-c]pyridine from Thieno[2,3-c]pyridine Isomers: A Comprehensive Comparison Guide
Pharmacological Context & Significance
Thienopyridines are privileged heterocyclic scaffolds in medicinal chemistry. The positional isomerism—specifically the orientation of the fused thiophene ring relative to the pyridine core—profoundly impacts the molecule's electronic properties, 3D conformation, and target binding affinity.
-
Thieno[3,2-c]pyridines: This isomeric form is best known as the core scaffold for blockbuster anti-platelet agents, including clopidogrel, prasugrel, and ticlopidine, which act as non-competitive P2Y12 receptor antagonists[1].
-
Thieno[2,3-c]pyridines: Conversely, this isomer has emerged as a potent scaffold for central nervous system (CNS) agents, notably as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor[2], and as non-steroidal CYP17 inhibitors in oncology[3].
Structural Divergence & Causality
The fundamental difference between these two isomers lies in the position of the nitrogen atom within the fused bicyclic system, dictated by the face of the thiophene ring fused to the c-face (C3-C4) of the pyridine ring.
-
In thieno[3,2-c]pyridine , the [3,2] fusion places the pyridine nitrogen at position 5 of the IUPAC-numbered fused system. The C-4 carbon is flanked by the bridgehead C-3a and the N-5 nitrogen.
-
In thieno[2,3-c]pyridine , the[2,3] fusion shifts the pyridine nitrogen to position 6 . Consequently, the C-7 carbon is flanked by the bridgehead C-7a and the N-6 nitrogen.
This single-atom shift alters the basicity of the nitrogen (due to different inductive effects from the thiophene sulfur) and changes the electron density distribution across the pyridine ring, directly influencing the metabolic stability, such as susceptibility to aldehyde oxidase (AO) metabolism[2].
Analytical Distinction: The Self-Validating NMR Protocol
Because these isomers often exhibit identical mass-to-charge ratios (m/z) and similar 1D
Causality of the HMBC Logic
HMBC detects long-range (typically
-
For thieno[3,2-c]pyridine: The thiophene proton H-3 shows a strong
correlation to the pyridine carbon C-4. Because C-4 is directly adjacent to the electronegative N-5, its C chemical shift is highly deshielded (typically ~140-150 ppm). -
For thieno[2,3-c]pyridine: The thiophene proton H-3 correlates to C-4, but in this isomer, C-4 is not adjacent to the nitrogen (N is at position 6). Therefore, the C-4 carbon resonates at a significantly more shielded frequency (~120-130 ppm), while the deshielded carbon adjacent to the nitrogen is C-7. Exhaustive 2D NMR is routinely required to confirm these specific core structures[2].
Table 1: Comparative NMR Data Signatures
| Feature | Thieno[3,2-c]pyridine | Thieno[2,3-c]pyridine |
| Nitrogen Position | N-5 | N-6 |
| Deshielded Pyridine Carbon | C-4 (adjacent to N-5) | C-7 (adjacent to N-6) |
| Typical | ~140 - 150 ppm | ~120 - 130 ppm |
| Key | H-3 | H-3 |
| Pharmacological Precedent | Anti-platelet (P2Y12)[1] | CNS (M4 PAMs), Oncology[2][3] |
Experimental Methodologies
Protocol 1: Synthesis of Tetrahydrothienopyridine Cores (Pictet-Spengler Cyclization)
To synthesize the 4,5,6,7-tetrahydro derivatives of these isomers, a Pictet-Spengler-type cyclization is commonly employed.
-
Precursor Preparation: Begin with the appropriate aminoethylthiophene. Use 2-(thiophen-2-yl)ethan-1-amine for the[3,2-c] isomer, or 2-(thiophen-3-yl)ethan-1-amine for the[2,3-c] isomer.
-
Imine Formation: Condense the amine with an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) in an aprotic solvent (dichloromethane) over 2 hours at room temperature.
-
Acid-Catalyzed Cyclization: Add a strong acid catalyst (e.g., trifluoroacetic acid or HCl). Heat the reaction mixture to 60°C for 4-6 hours to drive the intramolecular electrophilic aromatic substitution.
-
Isolation: Quench with saturated aqueous NaHCO
, extract with ethyl acetate, dry over MgSO , and purify via silica gel chromatography to isolate the target tetrahydrothienopyridine.
Protocol 2: 2D NMR (HMBC) Acquisition and Assignment
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., CDCl
or DMSO- ) containing TMS as an internal standard[3]. -
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe[3][6].
-
Acquisition: Run a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for
= 8 Hz (typically ~62.5 ms). -
Data Processing: Phase and baseline-correct the 2D spectrum. Identify the cross-peaks originating from the thiophene protons (typically resonating between 7.0 - 7.5 ppm) and trace their
correlations to the pyridine carbons to definitively assign the nitrogen position[4][5].
Visualizations
HMBC correlation logic distinguishing thieno[3,2-c]pyridine and thieno[2,3-c]pyridine isomers.
Standard experimental workflow for synthesizing and validating thienopyridine isomers.
References
-
Title: Thienopyridine Analogues. Source: IGI Global. URL: [Link]
-
Title: SAR inspired by aldehyde oxidase (AO) metabolism: Discovery of novel, CNS penetrant tricyclic M4 PAMs. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]
-
Title: New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Source: Taylor & Francis. URL: [Link]
-
Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: American Chemical Society (ACS). URL: [Link]
-
Title: Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]
Sources
- 1. igi-global.com [igi-global.com]
- 2. SAR inspired by aldehyde oxidase (AO) metabolism: Discovery of novel, CNS penetrant tricyclic M4 PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to HPLC Method Development for Thienopyridine Carboxylates
Introduction
Thienopyridine carboxylates are a pivotal class of compounds in medicinal chemistry, most notably as the structural core of potent antiplatelet agents like clopidogrel and prasugrel. The accurate and reliable quantification of these active pharmaceutical ingredients (APIs), their metabolites, and related impurities is critical throughout the drug development lifecycle—from discovery and formulation to quality control and clinical monitoring. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and adaptability.[1] This guide provides a comprehensive comparison of HPLC method development strategies for thienopyridine carboxylates, grounded in scientific principles and supported by experimental data, to empower researchers and drug development professionals in creating robust and fit-for-purpose analytical methods.
The Analytical Challenge: Properties of Thienopyridine Carboxylates
The chemical architecture of thienopyridine carboxylates dictates the strategy for their separation. Key features include:
-
Aromatic Thienopyridine Core: This moiety provides strong UV absorbance, making UV detection a straightforward and sensitive choice.[1]
-
Carboxylic Acid Group: This ionizable functional group makes the polarity of the molecule highly dependent on the pH of the surrounding medium. This property is a critical lever for controlling retention in reversed-phase chromatography.
-
Chirality: Many thienopyridine drugs, such as clopidogrel, are chiral.[2] The separation of enantiomers is often a regulatory requirement, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[3]
Comparative Analysis of HPLC Methodologies
The cornerstone of successful HPLC method development is the selection of the appropriate chromatographic mode and conditions. For thienopyridine carboxylates, reversed-phase HPLC is the most frequently employed technique.
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC separates molecules based on their hydrophobicity. It is the go-to method for the analysis of moderately polar to nonpolar compounds like thienopyridine carboxylates.[4]
Scientific Rationale for RP-HPLC Parameter Selection:
-
Stationary Phase: C18 (octadecylsilane) columns are the most prevalent choice, offering strong hydrophobic retention for the aromatic thienopyridine structure.[5][6] For optimizing selectivity between the parent drug and its closely related impurities, other stationary phases such as C8 or phenyl-hexyl can be explored.[7]
-
Mobile Phase: The mobile phase in RP-HPLC typically consists of a buffered aqueous solution and an organic modifier.
-
Aqueous Buffer and pH Control: The ionizable carboxylic acid group necessitates strict pH control. Operating at a pH below the pKa of the carboxylic acid (typically around 3-4) will keep the analyte in its neutral, more hydrophobic state, thus increasing its retention time on a C18 column. Conversely, a pH above the pKa leads to the ionized, more polar form, resulting in earlier elution. Phosphate or acetate buffers are commonly used to maintain a consistent pH and ensure reproducible results.[8][9]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to elute the analytes from the column. Acetonitrile is often favored due to its lower UV cutoff and ability to produce sharper peaks.[8][10] The gradient or isocratic percentage of the organic modifier is a key parameter for optimizing the separation.
-
-
Detection: The inherent UV absorbance of the thienopyridine ring system allows for sensitive detection using a UV-Visible detector.[2] The wavelength is typically set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Illustrative Experimental Protocol: RP-HPLC for Prasugrel and its Impurities
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV detector.
-
Chromatographic Conditions:
-
Column: Sunfire C18, 5 µm, 250 mm x 4.6 mm.[11]
-
Mobile Phase A: 0.1% v/v orthophosphoric acid in water.[11]
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.[11]
-
Gradient: A gradient elution is often necessary to separate a wide range of impurities.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 45°C.[11]
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Performance Data Comparison for Thienopyridine Analogs
The following table presents typical performance data for the analysis of two common thienopyridine drugs, clopidogrel and prasugrel, using a validated RP-HPLC method.
| Parameter | Clopidogrel | Prasugrel |
| Retention Time (min) | ~4-6 | ~6-8[5][6][8] |
| Linearity (r²) | > 0.999 | > 0.999[8][11] |
| LOD (µg/mL) | ~0.1-0.5 | ~0.085[11] |
| LOQ (µg/mL) | ~0.5-1.5 | ~0.25 |
| Recovery (%) | 98-102% | 96.4% -101.1%[11] |
This data is illustrative and can vary based on the specific method, instrumentation, and sample matrix.
Chiral HPLC: Separating Enantiomers
For chiral thienopyridines like clopidogrel, separating the enantiomers is crucial. This is achieved using a chiral stationary phase (CSP).[3][12]
Scientific Rationale for Chiral HPLC:
-
Chiral Stationary Phases (CSPs): These are columns packed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used.[12]
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte. For basic compounds, additives like diethylamine may be required, while acidic compounds may need trifluoroacetic acid to improve peak shape.[12]
Illustrative Experimental Protocol: Chiral HPLC for Clopidogrel Enantiomers
-
Instrumentation: HPLC system as described for RP-HPLC.
-
Chromatographic Conditions:
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).[12]
-
Mobile Phase: A mixture of hexane and a polar organic solvent like ethanol or isopropanol, often with a basic or acidic additive.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: As per the UV spectrum of clopidogrel.
-
Alternative and Complementary Techniques
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar metabolites of thienopyridine carboxylates that are poorly retained in RP-HPLC, HILIC can be an effective alternative.[13][14]
-
LC-MS/MS: For bioanalytical applications requiring high sensitivity and selectivity, particularly for quantifying drugs and their metabolites in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][15]
Systematic Method Development Workflow
A structured approach is essential for developing a robust and reliable HPLC method.
Caption: A systematic workflow for HPLC method development and validation.
Conclusion
The development of a robust HPLC method for thienopyridine carboxylates is a multi-faceted process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. Reversed-phase HPLC on a C18 column is the most common and versatile approach for achiral separations, with mobile phase pH being a critical parameter for controlling retention. For chiral separations, the use of specialized chiral stationary phases is indispensable. By following a systematic method development workflow and adhering to validation guidelines from bodies like the ICH, researchers can establish reliable and accurate analytical methods that are fit for their intended purpose in the pharmaceutical industry.
References
-
Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Retrieved from [Link]
- Patel, N. S., Damahe, D. P., Luhar, S. V., & Narkhede, S. B. (2014). Stability indicating RP-HPLC method development and validation for simultaneous estimation of aspirin and isosorbide mononitrate in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 5(3), 856.
- Anakumar, K., Nagavalli, D., et al. (n.d.). RP-HPLC analysis of aspirin and clopidogrel bisulphate in combination.
- Development and validation of stability indicating reverse-phase HPLC method for the determination of prasugrel hydrochloride and its related substances. (2014, March 1). International Journal of Pharmaceutical Sciences and Research.
-
Development and Validation of Reverse Phase HPLC Method for the Determination of Impurities in Prasugrel Hydrochloride. (n.d.). Retrieved from [Link]
- WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents. (n.d.).
- Development and Validation of HPTLC Method for the Determination of Clopidogrel bisulphate in Pharmaceutical Dosage Form and in Silico Biofluid. (2024, May 12). Journal of Clinical and Experimental Oncology.
- A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. (2018, February 12). Taylor & Francis.
- Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. (n.d.). PMC.
- Method Development and Validation for the Quantification of Clopidogrel Bisulphate in Bulk and its Dosage form. (2019, February 8). International Journal of Pharma Research and Health Sciences.
- Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive. (2011, June).
- Chiral HPLC Separ
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
- Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. (n.d.). PMC.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
- Advances, Applications, and Challenges in RP HPLC Method Development. (2023, April 2). Scilit.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). LinkedIn.
- Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013, July 5). American Pharmaceutical Review.
- Synthesis, Characterization and Development of HPLC Method for Clopidogrel Metabolite: Computational Approaches for PKPD and Tox. (2023, March 19). Research Trend.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. (2024, January 1). International Journal of Pharmaceutical Sciences and Research.
- development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. (2021, November 15). World Journal of Pharmacy and Pharmaceutical Sciences.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). MDPI.
- Development and Validation of an HPLC Method for Analysis of Tadalafil in Human Plasma. (n.d.). International Journal of Pharmaceutical Erudition.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Advances, Applications, and Challenges in RP HPLC Method Development | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsr.com [ijpsr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of thienopyridine esters
Executive Summary
Thienopyridines, specifically Clopidogrel and Prasugrel , represent a cornerstone of antiplatelet therapy.[1] Both function as prodrugs requiring metabolic activation, a process heavily dependent on the modification of their ester functionalities.
For the bioanalytical scientist, the mass spectrometry (MS) behavior of these esters is distinct. While Clopidogrel relies on a methyl ester that is hydrolyzed to an inactive metabolite, Prasugrel utilizes an acetate ester whose hydrolysis is the first step toward bioactivation. Understanding the fragmentation patterns of these esters is critical not only for structural elucidation but also for developing robust LC-MS/MS quantification methods that avoid "in-source" degradation artifacts.
This guide objectively compares the MS fragmentation pathways of these two thienopyridine esters, providing experimentally validated transitions, mechanistic insights, and standardized protocols.[1]
Mechanistic Fragmentation Analysis
The Thienopyridine Core & Ester Functionality
The fragmentation of thienopyridine esters under Electrospray Ionization (ESI) is driven by the stability of the thienopyridine cation and the lability of the ester bond.
-
Clopidogrel (Methyl Ester): The fragmentation is dominated by the cleavage of the C-C bond between the thienopyridine nitrogen and the chiral carbon, or the loss of the o-chlorophenyl group. Interestingly, the methyl ester group itself is relatively stable in the gas phase compared to the acetate of Prasugrel, but the carboxylic acid metabolite shows a distinct loss pattern.
-
Prasugrel (Acetate Ester): The acetate group is highly labile. In-source fragmentation often leads to the loss of the acetate group before the precursor enters the collision cell, mimicking the first step of its metabolic hydrolysis.
Fragmentation Pathways (Visualized)
The following diagram illustrates the primary fragmentation pathways for Clopidogrel (Prodrug) and its major inactive metabolite (Carboxylic Acid), highlighting the conservation of the core fragment despite the ester hydrolysis.
Figure 1: Parallel fragmentation pathways of Clopidogrel and its acid metabolite.[1][2][3] Note the mass shift of 14 Da (CH2) is conserved in the product ions (212 vs 198), indicating the fragmentation occurs distal to the ester site.
Comparative Data Analysis
The following table synthesizes experimental data for the development of Multiple Reaction Monitoring (MRM) methods. These transitions are the industry standard for high-sensitivity bioanalysis.
Table 1: Key MS/MS Transitions and Parameters
| Compound | Role | Ionization | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Inference |
| Clopidogrel | Prodrug | ESI (+) | 322.1 | 212.1 | 16 - 22 | Loss of o-chlorophenyl moiety (C6H4Cl).[1] |
| Clopidogrel Acid | Inactive Metabolite | ESI (+) | 308.1 | 198.1 | 16 - 20 | Analogous loss of o-chlorophenyl; confirms intact acid group.[1] |
| Prasugrel | Prodrug | ESI (+) | 374.1 | 262.1 | 20 - 25 | Loss of cyclopropyl-carbonyl or acetate group.[1] |
| Prasugrel-AM * | Active Metabolite | ESI (+) | 504.1 | 155.1 | 25 - 30 | Derivatized form (MPB).[1] Specific thiol-derivative fragment. |
*Note: The active metabolite of Prasugrel (R-138727) contains a reactive thiol and is unstable.[4] It is standard protocol to derivatize it with 2-bromo-3'-methoxyacetophenone (MPB) or similar agents for LC-MS analysis.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to minimize in-source fragmentation and ensure the simultaneous quantification of the ester prodrug and its acid metabolite.
Reagents & Preparation[2][5]
-
Internal Standard (IS): Clopidogrel-d4 or Glimepiride.[1]
-
Derivatization Agent (Prasugrel only): 2-bromo-3'-methoxyacetophenone (BMAP) in acetonitrile.[1]
-
Mobile Phases:
Sample Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a clean 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard solution.
-
Precipitation: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly or dilute 1:1 with Mobile Phase A to improve peak shape.
LC-MS/MS Method Topology
Figure 2: End-to-end LC-MS/MS workflow for thienopyridine ester analysis.[1] The triple quadrupole filtration (Q1 -> Q2 -> Q3) ensures high selectivity against biological matrix interference.[1]
Technical Insights & Troubleshooting
The "In-Source" Fragmentation Risk
Thienopyridine esters, particularly Prasugrel, are prone to fragmenting in the ion source before mass selection.
-
Symptom: Observation of the product ion (e.g., m/z 262 for Prasugrel) in the Q1 scan.
-
Solution: Lower the Cone Voltage or Declustering Potential . While higher voltages improve transmission, they impart too much internal energy to labile esters.[1]
Phospholipid Interference
Late-eluting phospholipids (m/z 184 precursors) can suppress the signal for Clopidogrel.
-
Validation Step: Monitor the m/z 184 -> 184 transition during method development. Ensure Clopidogrel elutes between the major phospholipid bursts, or use a Solid Phase Extraction (SPE) plate designed for lipid removal.[1]
References
-
Silvestro, L., et al. (2011).[1] "Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples." Analytical and Bioanalytical Chemistry.
-
Nieradko-Iwanicka, B. (2016).[1] "Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method." Journal of Chromatography B.
-
Waters Corporation. (2020). "A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma." Application Note.
-
Saha, A., et al. (2015).[1] "Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma." Journal of Chromatographic Science. [1]
-
FDA Center for Drug Evaluation and Research. (2008). "Clinical Pharmacology Review: Prasugrel." NDA 22-307.[1][5]
Sources
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Comparing bioactivity of methyl vs ethyl thieno[3,2-c]pyridine-6-carboxylate
The following technical guide provides an in-depth comparison of Methyl thieno[3,2-c]pyridine-6-carboxylate versus Ethyl thieno[3,2-c]pyridine-6-carboxylate .
Based on current pharmaceutical literature, these compounds are primarily utilized as advanced intermediates in the synthesis of potent inhibitors for targets such as mGluR4 , PI3K , and BACE , rather than being final clinical drugs themselves. This guide analyzes their physicochemical differences, synthetic utility, and the bioactivity of their downstream derivatives.
Executive Summary
Methyl thieno[3,2-c]pyridine-6-carboxylate and its Ethyl analog are critical scaffolds in medicinal chemistry, serving as precursors for the thieno[3,2-c]pyridine-6-carboxylic acid pharmacophore.
-
Primary Application: Synthesis of amide-linked inhibitors (e.g., mGluR4 Positive Allosteric Modulators, PI3K inhibitors).
-
Bioactivity Verdict: The esters themselves function as prodrugs or synthetic precursors . The Ethyl ester exhibits superior lipophilicity (LogP ~2.5) and membrane permeability, making it the preferred choice for cell-based phenotypic screening where intracellular hydrolysis is required. The Methyl ester is preferred for large-scale synthesis due to slightly faster hydrolysis rates and atom economy.
Physicochemical & Structural Analysis
The choice between methyl and ethyl esters fundamentally alters the molecular properties, influencing both synthetic handling (solubility) and biological behavior (permeability).
| Property | Methyl Ester (Compound A) | Ethyl Ester (Compound B) | Impact on Bioactivity/Synthesis |
| Formula | C | C | Ethyl adds steric bulk (+14 Da). |
| MW | 193.22 g/mol | 207.25 g/mol | Negligible difference. |
| cLogP | ~1.98 | ~2.45 | Ethyl is more lipophilic , aiding passive diffusion in cell assays. |
| tPSA | ~55 Ų | ~55 Ų | Identical polar surface area. |
| Solubility | Moderate in MeOH/DCM | High in EtOAc/DCM | Ethyl ester is easier to extract in organic phases during workup. |
| Hydrolysis Rate | Fast ( | Moderate | Methyl is rapidly cleaved to the active acid; Ethyl is more stable. |
Biological Implications & SAR
While these esters are intermediates, their selection impacts the design of bioactive molecules in three distinct ways:
A. The "Prodrug" Effect in Cell Assays
In early-stage drug discovery, researchers often screen esters to mask the polar carboxylic acid group.
-
Ethyl Advantage: If the target is intracellular (e.g., PI3K), the Ethyl ester is superior. Its higher cLogP allows it to cross the lipid bilayer more effectively than the methyl ester. Once inside, non-specific esterases hydrolyze it to the active acid species.
-
Methyl Limitation: While smaller, the methyl ester is often less stable in plasma, potentially hydrolyzing before reaching the target tissue in in vivo models.
B. Downstream Bioactivity (The "Warhead" Delivery)
Both esters are precursors to the thieno[3,2-c]pyridine-6-carboxylic acid , a privileged scaffold found in:
-
mGluR4 PAMs: Used to treat Parkinson's disease. The scaffold provides a rigid, planar core that fits into the allosteric pocket of the glutamate receptor.
-
PI3K Inhibitors: The thienopyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.
-
BACE Inhibitors: Used in Alzheimer's research, where the acid is coupled to benzazoles to engage the catalytic aspartates.
C. Mechanistic Pathway Visualization
The following diagram illustrates how these esters function as precursors to generate bioactivity.
Figure 1: The conversion of Methyl/Ethyl esters into the biologically active acid pharmacophore.
Experimental Protocols
Protocol A: Synthesis of the Ester Scaffold
Context: Standardizing the synthesis to ensure high purity for biological testing.
-
Reagents: 3-thiophenecarboxaldehyde, Methyl (or Ethyl) azidoacetate, Sodium alkoxide (NaOMe for methyl, NaOEt for ethyl).
-
Procedure:
-
Dissolve 3-thiophenecarboxaldehyde (1.0 eq) and the azidoacetate (1.2 eq) in the corresponding alcohol (MeOH or EtOH) at -10°C.
-
Add NaOMe/NaOEt dropwise over 30 minutes.
-
Allow to warm to RT and stir for 4 hours (Monitor via TLC: Hexane/EtOAc 3:1).
-
Workup: Quench with NH
Cl. Extract with EtOAc. The Ethyl ester typically separates faster due to higher lipophilicity. -
Purification: Recrystallize from Ethanol (for Ethyl ester) or Methanol (for Methyl ester).
-
Protocol B: Hydrolysis to Active Acid (For Amide Coupling)
Context: Converting the intermediate into the active coupling partner for mGluR4/PI3K synthesis.
-
Substrate: 1.0 mmol of Methyl or Ethyl thieno[3,2-c]pyridine-6-carboxylate.
-
Conditions: Suspend in THF:Water (3:1). Add LiOH (2.5 eq).
-
Reaction:
-
Methyl Ester: Stir at RT for 1 hour (Complete conversion).
-
Ethyl Ester: May require heating to 50°C or stirring for 4-6 hours due to steric hindrance of the ethyl group.
-
-
Isolation: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitates as a white solid. Filter and dry.[1][2]
Protocol C: Biological Assay (Cell Viability / Uptake)
Context: Determining if the ester acts as a prodrug in cancer cell lines (e.g., HeLa or MCF-7).
-
Preparation: Dissolve compounds in DMSO (Stock 10 mM).
-
Dosing: Treat cells with 0.1, 1, 10, and 100
M of Methyl vs. Ethyl ester. -
Incubation: 48 hours at 37°C.
-
Readout: MTT or CellTiter-Glo assay.
-
Interpretation:
-
If the Acid form is active but impermeable, the Ethyl ester should show lower IC
(higher potency) than the acid, indicating successful cell entry and intracellular hydrolysis. -
The Methyl ester often shows weaker potency in whole-cell assays due to lower permeability or premature hydrolysis in the media.
-
Comparative Data Summary
The following table summarizes the suitability of each derivative based on the intended research stage.
| Research Stage | Recommended Derivative | Rationale |
| Large Scale Synthesis | Methyl Ester | Higher atom economy; faster hydrolysis to the active acid; generally cheaper starting materials. |
| Phenotypic Screening | Ethyl Ester | Better membrane permeability; mimics drug-like lipophilicity; acts as a more stable prodrug. |
| Crystallography | Methyl Ester | Often packs better in crystal lattices due to less steric bulk, aiding in structural determination of the core. |
| Metabolic Stability | Ethyl Ester | Slower rate of spontaneous hydrolysis in plasma; better for in vivo PK studies of the ester itself. |
References
-
Discovery of mGluR4 PAMs
- Title: Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutam
- Source: Journal of Medicinal Chemistry (2017).
-
URL:[Link]
-
Thienopyridine Synthesis
- Title: Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer.
- Title: Thieno[3,2-c]pyridine derivatives and their therapeutic application (Anti-platelet/Antithrombotic).
Sources
Comparative IR Spectroscopy Guide: Methyl thieno[3,2-c]pyridine-6-carboxylate vs. Structural Analogs
As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a pass/fail fingerprinting tool, but as a high-resolution window into the microenvironment of a molecule. Methyl thieno[3,2-c]pyridine-6-carboxylate is a highly privileged heterocyclic building block, essential in the development of advanced kinase inhibitors and[1].
During synthetic scale-up, rapidly and accurately distinguishing this target methyl ester from its synthetic precursor (the free acid) or transesterification byproducts (like the ethyl ester) is critical for quality control. This guide provides an objective, data-driven comparison of the IR spectral performance of Methyl thieno[3,2-c]pyridine-6-carboxylate against its primary alternatives, detailing the causality behind the vibrational shifts and establishing a self-validating analytical protocol.
Mechanistic Spectral Analysis: The Causality of Peak Shifts
Understanding the IR spectrum of this compound requires deconstructing it into three distinct vibrational domains. Rather than memorizing peak values, we must look at the causality behind the molecular vibrations:
The Carbonyl (C=O) Microenvironment
The carbonyl stretching frequency is exquisitely sensitive to hydrogen bonding. In the alternative precursor, Thieno[3,2-c]pyridine-6-carboxylic acid , the molecules form strongly hydrogen-bonded dimers in the solid state. This intermolecular tethering weakens the C=O double bond character,[2]. Furthermore, the free acid exhibits a massive, broad O-H stretch spanning 2500–3000 cm⁻¹[2].
By contrast, esterification to Methyl thieno[3,2-c]pyridine-6-carboxylate abruptly breaks these dimers. The isolated ester carbonyl, now free from hydrogen-bond donors,[3].
The Ester C-O-C Linkage
Differentiating the methyl ester from the ethyl ester alternative relies heavily on the C-O-C asymmetric and symmetric stretches, as well as the aliphatic C-H region. The methyl ester displays a [4]. The ethyl ester shifts this slightly due to the increased mass and inductive effect of the ethyl group, but more importantly, it introduces a complex aliphatic C-H multiplet (~2980, 2930, 2870 cm⁻¹) compared to the simpler methyl singlet-like stretch at ~2950 cm⁻¹.
The Thienopyridine Core
The fused bicyclic system remains relatively static across all three derivatives, serving as an internal standard for spectral validation. You will consistently observe aromatic C=C and C=N stretching vibrations in the 1580–1600 cm⁻¹ region, alongside the[5].
Quantitative Data Comparison
The following table summarizes the diagnostic vibrational modes used to objectively differentiate the target product from its alternatives.
| Vibrational Mode | Methyl thieno[3,2-c]pyridine-6-carboxylate (Target) | Thieno[3,2-c]pyridine-6-carboxylic acid (Alternative 1) | Ethyl thieno[3,2-c]pyridine-6-carboxylate (Alternative 2) |
| O-H Stretch | Absent | ~2500–3000 cm⁻¹ (Broad, strong) | Absent |
| C=O Stretch (Carbonyl) | ~1725 cm⁻¹ (Sharp, strong) | ~1690 cm⁻¹ (Broadened, H-bonded) | ~1720 cm⁻¹ (Sharp, strong) |
| C-O Stretch (Ester/Acid) | ~1240 cm⁻¹, ~1110 cm⁻¹ | ~1280 cm⁻¹ | ~1235 cm⁻¹, ~1090 cm⁻¹ |
| Aromatic C=C / C=N | ~1590, 1530 cm⁻¹ | ~1595, 1535 cm⁻¹ | ~1590, 1530 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950 cm⁻¹ (Methyl singlet-like) | Absent | ~2980, 2930, 2870 cm⁻¹ (Multiplet) |
| Thiophene C-S Stretch | ~730 cm⁻¹ | ~735 cm⁻¹ | ~730 cm⁻¹ |
Spectral Interpretation Logic
To streamline laboratory workflows, I have mapped the decision-making process for identifying these compounds based on their primary IR differentiators.
Fig 1: Logical decision tree for differentiating thienopyridine derivatives via IR spectroscopy.
Standardized ATR-FTIR Experimental Protocol
Why ATR over KBr Pellets? Heterocyclic esters can undergo polymorphic transitions or moisture absorption when subjected to the 10,000 PSI pressures required for traditional KBr pellet pressing. Attenuated Total Reflectance (ATR) eliminates this mechanical stress, providing a true representation of the crystalline solid state without matrix interference.
The following protocol is engineered as a self-validating system . Every step contains an internal check to prevent false positives and ensure data integrity.
Fig 2: Self-validating ATR-FTIR experimental workflow for solid-state compound analysis.
Step-by-Step Methodology:
-
Crystal Cleaning & Verification: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol.
-
Self-Validation: Run a preliminary scan of the clean crystal. The baseline must be flat (±0.002 absorbance units) to confirm zero chemical carryover.
-
-
Dynamic Background Subtraction: Acquire a 32-scan background spectrum of ambient air.
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1500-1600 cm⁻¹) fluctuate constantly. Capturing a background immediately prior to the sample ensures these atmospheric artifacts are mathematically nullified in the final spectrum.
-
-
Sample Application: Place 2–5 mg of Methyl thieno[3,2-c]pyridine-6-carboxylate powder directly onto the center of the crystal.
-
Pressure Optimization: Lower the ATR anvil.
-
Self-Validation: Monitor the real-time single-beam energy profile. Increase pressure until the peak intensity of the 1725 cm⁻¹ carbonyl band reaches at least 0.1 absorbance units, ensuring optimal optical contact without fracturing the crystal.
-
-
Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans.
-
Causality: 4 cm⁻¹ is the optimal resolution for solid-state pharmaceuticals; it provides sufficient data density to resolve the sharp ester C=O peak from the aromatic C=C peaks without introducing excessive instrumental noise.
-
Performance in Synthesis & Application
When comparing these alternatives for downstream drug development workflows, Methyl thieno[3,2-c]pyridine-6-carboxylate vastly outperforms the free acid in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). The free carboxylic acid can poison palladium catalysts or require excessive equivalents of base to proceed. The methyl ester acts as a robust, sterically unobtrusive protecting group that enhances organic solubility and maintains high catalyst turnover. Once the core scaffold is elaborated, the methyl ester can be cleanly saponified back to the active acid moiety.
References
-
[3] NIST Chemistry WebBook. "2-Pyridinecarboxylic acid, 6-methyl-". National Institute of Standards and Technology. URL:[Link]
-
[5] PubChem. "Thieno(3,2-c)pyridine". National Institutes of Health. URL:[Link]
-
[2] J-Stage. "Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives". Journal of the Pharmaceutical Society of Japan. URL:[Link]
-
[4] PubChem. "Methyl 6-methylpyridine-2-carboxylate". National Institutes of Health. URL:[Link]
-
[1] NIST Chemistry WebBook. "Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-". National Institute of Standards and Technology. URL:[Link]
Sources
- 1. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- [webbook.nist.gov]
- 2. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 3. 2-Pyridinecarboxylic acid, 6-methyl- [webbook.nist.gov]
- 4. Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of purity for Methyl thieno[3,2-c]pyridine-6-carboxylate reference standards
Executive Summary
Methyl thieno[3,2-c]pyridine-6-carboxylate is a critical fused bicyclic intermediate, structurally significant in the synthesis of platelet aggregation inhibitors (e.g., Ticlopidine and Clopidogrel analogs). Validating its purity as a reference standard presents unique challenges due to the potential for regioisomeric impurities (thieno[2,3-c] isomers), hydrolysis products (carboxylic acids), and non-chromophoric contaminants (residual solvents/salts).
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the standard for impurity profiling, this guide demonstrates why qNMR is the superior technique for establishing absolute purity (potency) of reference standards, serving as the primary ratio method to cross-validate chromatographic data.
Part 1: The Validation Challenge
In heterocyclic synthesis, relying solely on HPLC "Area %" is a scientifically flawed approach for reference standards.
-
Response Factor Disparity: The ester moiety and its hydrolysis product (the acid) often have different extinction coefficients at standard detection wavelengths (254 nm).
-
Isomeric Co-elution: The [3,2-c] and [2,3-c] isomers are structurally similar. Unless a specialized column (e.g., mixed-mode or chiral) is used, they may co-elute on standard C18 phases, masking the impurity.
-
The "Invisible" Mass: HPLC-UV does not detect inorganic salts, moisture, or non-UV active residual solvents, leading to an overestimation of potency.
Part 2: Comparative Methodology
The following table contrasts the three primary validation methodologies.
| Feature | Method A: HPLC-UV | Method B: qNMR (1H) | Method C: DSC |
| Primary Utility | Impurity Profiling (detecting trace related substances). | Absolute Purity (Potency) Assignment. | Thermal Purity & Polymorph ID. |
| Traceability | Relative: Requires reference standards for every impurity to be accurate. | Absolute: Traceable to SI units via an unrelated Internal Standard (IS). | Physical: Based on melting point depression. |
| Specificity | High (if method is stability-indicating). | Extreme (distinct chemical shifts for isomers). | Low (cannot identify what the impurity is). |
| Limitations | Response factor bias; "invisible" impurities. | Sensitivity (LOD ~0.1%); requires solubility. | Fails if impurities form solid solutions. |
| Verdict | Essential for Quality Control | Essential for Reference Standard Certification | Supporting Characterization |
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Assessment (Gradient)
Objective: To separate and quantify related organic impurities.
-
Instrument: HPLC with Photodiode Array (PDA) Detector.
-
Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) - Note: Use a high-carbon load column to separate isomers.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Detection: 254 nm (primary), 220 nm (secondary).
-
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.
Self-Validating Step: Inject a "System Suitability Solution" containing the target ester and a spiked amount of its acid hydrolysis product. Ensure resolution (Rs) > 2.0 between the two peaks.
Protocol B: qNMR Absolute Quantitation (The "Gold Standard")
Objective: To determine the mass balance purity (Assay) without external reference standards of the analyte.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ (depending on solubility; CDCl₃ is preferred for esters to avoid exchangeable proton issues).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.
-
Requirement: The IS signals must not overlap with the thieno[3,2-c]pyridine signals.
-
-
Relaxation Delay (D1): Must be
(typically 30-60 seconds) to ensure full magnetization recovery. -
Procedure:
-
Weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) directly into the NMR tube using a micro-balance (precision mg). -
Dissolve in 0.7 mL solvent.
-
Acquire spectrum (NS = 16 or 32 scans).
-
Integrate the singlet of the IS and a distinct signal of the analyte (e.g., the methyl ester singlet or an aromatic proton).
-
Calculation (The Truth Source):
Part 4: Case Study & Data Interpretation
A batch of Methyl thieno[3,2-c]pyridine-6-carboxylate was synthesized and analyzed.
| Parameter | Result | Interpretation |
| HPLC Area % | 99.4% | Suggests high purity. Only one minor peak detected at RRT 0.85. |
| qNMR Purity | 97.1% | Discrepancy Alert. The value is 2.3% lower than HPLC. |
| TGA (Thermogravimetry) | 1.8% Loss | Indicates volatile solvents (likely residual DCM or Ethyl Acetate). |
| Residue on Ignition | 0.4% | Indicates inorganic salts (likely silica or sodium sulfate). |
| Final Conclusion | 97.1% | HPLC overestimated purity because it "ignored" the solvents and salts. qNMR correctly measured the active moiety mass fraction. |
Scientific Insight: The HPLC method was valid for organic impurities, but invalid for potency assignment. The qNMR result is the only value suitable for use in stoichiometric calculations for downstream synthesis.
Part 5: Visualization of Validation Logic
Diagram 1: The Orthogonal Validation Workflow
This diagram illustrates how different analytical techniques feed into the final "Certified Purity" value, ensuring a self-validating system.
Caption: Orthogonal workflow ensuring Mass Balance. qNMR provides the absolute anchor, while HPLC and TGA characterize specific impurity classes.
Diagram 2: Chemical Pathway & Impurity Logic
Understanding the synthesis helps predict specific impurities that must be targeted during validation.
Caption: Synthesis pathway showing the origin of critical impurities (Regioisomers and Hydrolysis products) that necessitate specific HPLC selectivity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[3][4][5] Defines the regulatory standards for specificity, linearity, and accuracy.
-
Quantitative NMR (qNMR) for Purity Assessment. BenchChem Technical Guides. (2025).
-
General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP).
-
Application of qNMR for Reference Standard Characterization.Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative Guide to Crystal Structure Analysis Modalities for Methyl thieno[3,2-c]pyridine-6-carboxylate
The Structural Imperative in Thienopyridine Development
Methyl thieno[3,2-c]pyridine-6-carboxylate (MTPC;
In solid-state chemistry, the thienopyridine core maintains rigid planarity, but the C6-carboxylate ester is prone to rotational flexibility. This structural dynamic frequently leads to conformational polymorphism —where the molecule adopts different hydrogen-bonding networks and packing arrangements in the solid state. Because different polymorphs exhibit drastically different dissolution rates, thermodynamic stabilities, and intellectual property (IP) profiles, determining the exact 3D crystal structure of MTPC is a critical path in drug development.
This guide objectively compares three leading analytical modalities for MTPC structural elucidation: Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) , and Microcrystal Electron Diffraction (MicroED) .
Causality of Experimental Choices: Physics & Modality Selection
The selection of a diffraction modality is not arbitrary; it is strictly dictated by the crystallization thermodynamics of the sample and the fundamental physics of beam-matter interaction.
-
SCXRD (The Gold Standard): X-rays interact weakly with the electron clouds of atoms. To achieve a sufficient signal-to-noise ratio for ab initio phasing, a massive number of unit cells must diffract coherently. This requires large, well-ordered crystals (>10 µm) [3].
-
PXRD + CSP: When MTPC precipitates rapidly, it forms microcrystalline powders (1–10 µm). Because 3D reciprocal space is compressed into a 1D powder pattern, reflections overlap heavily. Causality dictates that we cannot easily phase this data directly; instead, we must use computational Crystal Structure Prediction (CSP) to generate thermodynamically viable conformers, and then use Rietveld refinement to match the predicted pattern against the experimental data [4].
-
MicroED: Electrons interact with the electrostatic potential of the atomic nuclei and electrons, an interaction approximately
times stronger than X-rays. This physical reality allows us to extract high-resolution diffraction data from vanishingly small nanocrystals (<1 µm) that are completely invisible to SCXRD [5].
Decision matrix for selecting MTPC structural analysis modalities.
Quantitative Modality Comparison
The following table summarizes the operational performance of industry-standard instruments for each modality when analyzing small organic molecules like MTPC.
| Parameter | SCXRD (e.g., Rigaku XtaLAB Synergy-S) | PXRD + CSP (e.g., Malvern Panalytical Empyrean) | MicroED (e.g., Thermo Fisher Glacios) |
| Minimum Crystal Size | > 10 µm | 1 – 10 µm (Bulk Powder) | < 1 µm (Nanocrystals) |
| Beam-Matter Interaction | X-ray / Electron Cloud | X-ray / Electron Cloud | Electron / Electrostatic Potential |
| Resolution Limit | ~0.7 Å | ~1.5 Å (Limited by peak overlap) | ~0.8 Å |
| Data Acquisition Time | 2 – 12 hours | 1 – 4 hours | < 5 minutes (per crystal) |
| Structure Solution | Ab initio (Direct Methods) | Computational (CSP) + Rietveld | Ab initio (Direct Methods) |
| Primary Challenge | Growing large, untwinned crystals | Computational cost of CSP | Dynamical scattering & beam damage |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the self-validating workflows for each technique.
Protocol A: SCXRD Data Collection & Phasing
Use Case: MTPC yields large, block-like crystals via slow evaporation in ethyl acetate.
-
Mounting: Select a single MTPC crystal (>10 µm) under a polarized light microscope to ensure no twinning (uniform extinction). Mount the crystal on a MiTeGen loop using paratone oil.
-
Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a continuous nitrogen stream at 100 K. Causality: Cryocooling minimizes atomic thermal vibration (Debye-Waller factor), significantly improving high-angle resolution.
-
Data Collection: Expose the crystal to Cu-K
radiation ( Å). Collect -scans with an exposure time of 5 seconds per frame. -
Integration & Phasing: Process the frames using CrysAlisPro. Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL) until the value drops below 5%.
Protocol B: PXRD with Rietveld Refinement
Use Case: MTPC crashes out of solution rapidly, yielding a microcrystalline powder.
-
Sample Prep: Lightly grind the MTPC powder in an agate mortar to minimize preferred orientation. Back-load the powder into a standard sample holder.
-
Data Collection: Collect data on a Bragg-Brentano diffractometer from 3° to 50° 2
using a step size of 0.01° and a counting time of 100 s/step to ensure high counting statistics for weak high-angle reflections. -
Indexing & CSP: Index the powder pattern using DICVOL to determine the unit cell parameters. Use a computational forcefield (e.g., GRACE) to perform Crystal Structure Prediction (CSP), generating thousands of potential MTPC packing arrangements within the indexed cell [4].
-
Rietveld Refinement: Select the lowest-energy CSP models and perform Rietveld refinement against the experimental PXRD data. A successful solution is validated when the weighted profile R-factor (
) is minimized (<10%).
Protocol C: MicroED Data Collection
Use Case: MTPC yields only an amorphous-looking powder that fails PXRD indexing.
-
Grid Preparation: Crush the dry MTPC powder between two glass slides. Apply the resulting dry dust directly onto a glow-discharged holey carbon Quantifoil TEM grid.
-
Plunge Freezing: Plunge the grid into liquid ethane. Causality: Vitrification of residual ambient moisture stabilizes the nanocrystals and severely limits the diffusion of free radicals generated by the electron beam, mitigating radiation damage.
-
Screening: Load the grid into a 200 kV Cryo-TEM. Search for crystals in overfocused diffraction mode to identify particles that are 100–500 nm thick.
-
Continuous Rotation Data Collection: Rotate the goniometer continuously at 0.5°/second while recording the diffraction pattern on a CMOS detector. Causality: Continuous rotation finely samples reciprocal space, avoiding the "missing wedge" problem and allowing accurate integration of partial reflections—an absolute requirement for successful direct methods phasing [6].
MicroED continuous rotation data collection and processing workflow.
Conclusion
For the structural elucidation of Methyl thieno[3,2-c]pyridine-6-carboxylate, the choice of analytical product/modality is dictated by crystal size. While SCXRD remains the undisputed gold standard for absolute configuration, the reality of pharmaceutical development often yields suboptimal crystals. In cases of bulk microcrystalline powder, PXRD combined with CSP provides a robust, albeit computationally heavy, alternative. However, for sub-micron crystals, MicroED represents a paradigm shift, allowing ab initio structure determination from samples previously considered intractable.
References
-
PubChemLite: Methyl thieno[3,2-c]pyridine-6-carboxylate. PubChem.[Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines. PMC - NIH.[Link]
-
Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World.[Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (ACS).[Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]
-
Microcrystal Electron Diffraction of Small Molecules. PMC - NIH.[Link]
Comparative Reactivity Guide: Thienopyridine vs. Furopyridine Carboxylates
Executive Summary
In the landscape of bicyclic heteroaromatics, thienopyridines and furopyridines serve as critical bioisosteres. While they share gross structural similarities, their chemical reactivity profiles diverge significantly due to the fundamental electronic differences between the sulfur (thiophene) and oxygen (furan) atoms.[1]
This guide provides a technical analysis of their carboxylate derivatives, focusing on stability , nucleophilic/electrophilic reactivity , and metallation behavior .[1]
-
Thienopyridine Carboxylates: Characterized by higher aromaticity and chemical stability. They are the "workhorse" scaffolds (e.g., Clopidogrel) capable of withstanding harsher reaction conditions.
-
Furopyridine Carboxylates: Characterized by higher electronegativity and lower aromatic stabilization energy (ASE).[1] They exhibit enhanced reactivity toward nucleophiles (including ring-opening) and faster ester hydrolysis rates but require strictly controlled cryogenic protocols during metallation.
Structural & Electronic Basis
The reactivity difference is rooted in the heteroatom's influence on the fused pyridine system.
| Feature | Thieno[2,3-b]pyridine | Furo[2,3-b]pyridine | Impact on Reactivity |
| Heteroatom | Sulfur (S) | Oxygen (O) | O is more electronegative (3.[1]44) than S (2.58), increasing inductive withdrawal. |
| Aromaticity (ASE) | High (~29 kcal/mol for thiophene) | Moderate (~16 kcal/mol for furan) | Furopyridine is less stable and more "diene-like," prone to ring opening.[1] |
| C-X Bond Length | C–S (~1.70 Å) | C–O (~1.36 Å) | Shorter C–O bond tightens the ring geometry, altering steric access to ortho-substituents.[1] |
| LUMO Energy | Higher | Lower | Furopyridine is a harder electrophile, more susceptible to nucleophilic attack.[1] |
Electronic Decision Matrix
The following diagram illustrates how electronic properties dictate the choice of scaffold for specific drug design goals.
Figure 1: Decision matrix for scaffold selection based on electronic properties and intended pharmacological application.
Comparative Reactivity Profiles
A. Nucleophilic Attack (Hydrolysis & Ring Stability)[1]
1. Ester Hydrolysis Rates: Furopyridine carboxylates generally undergo faster alkaline hydrolysis (saponification) than their thienopyridine counterparts.[1]
-
Mechanism: The high electronegativity of the oxygen atom in the furan ring exerts a strong inductive effect (-I), pulling electron density away from the fused pyridine and the attached carboxylate. This makes the carbonyl carbon more electrophilic.
-
Experimental Implication: Furopyridine esters can often be hydrolyzed at room temperature with weak bases (e.g., LiOH), whereas thienopyridine esters may require heating or stronger bases (e.g., NaOH, KOH).[1]
2. Ring Opening (
-
Thienopyridine: The thiophene ring is robust. Nucleophiles will typically attack the ester or displace halogens on the pyridine ring (
) without disturbing the bicyclic core. -
Furopyridine: The furan ring is fragile. Strong nucleophiles (e.g., hydrazine, alkoxides) or acidic conditions can trigger furan ring opening , especially if the pyridine ring is electron-deficient (e.g., nitrated).[1]
B. Electrophilic Substitution & Metalation (DoM)
Directed Ortho Metalation (DoM) is the primary method for functionalizing these rings.
-
Thienopyridine: [1][2][3][4][5][6][7][8][9][10][11]
-
Acidity: C2-H is acidic.
-
Stability: Lithiated species are stable at -78°C.
-
Protocol: Standard
-BuLi in THF is effective.
-
-
-
Acidity: C2-H is more acidic due to Oxygen's induction.
-
Stability: Critical Risk. The lithiated intermediate is prone to fragmentation (ring opening) to form alkynyl pyridines if the temperature rises above -60°C.
-
Protocol: Requires strictly controlled cryogenic conditions (-78°C to -90°C) and often the use of non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent nucleophilic attack on the ring.
-
Experimental Protocols
Protocol A: Regioselective Lithiation and Trapping
Objective: Introduction of an electrophile (E+) at the C-2 position of the fused ring.
Comparative Workflow:
| Step | Thienopyridine Carboxylate | Furopyridine Carboxylate |
| 1.[1][4] Solvent | Anhydrous THF | Anhydrous THF / Et₂O (1:[1]1) |
| 2. Base | LiTMP or LDA (1.1 eq) | |
| 3.[1] Temp | -78 °C | -90 °C to -78 °C (Strict) |
| 4. Time | 30 - 60 min | 15 - 30 min (Minimize time) |
| 5. Quench | Add E+; warm to RT | Add E+ at -78 °C; keep cold until quenched |
Detailed Methodology (Furopyridine Focus):
-
Preparation: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF (0.2 M concentration relative to substrate).
-
Base Generation: Generate LiTMP in situ by adding
-BuLi to a solution of TMP at -78°C. -
Substrate Addition: Add the furopyridine carboxylate dropwise. Note: The solution often turns deep red/orange indicating the anion.
-
Trapping: After 15 minutes, add the electrophile (e.g., MeI, DMF, or aldehyde) rapidly.
-
Workup: Quench with saturated NH₄Cl before removing the cooling bath to prevent ring fragmentation.
Protocol B: Controlled Saponification
Objective: Hydrolysis of the ester to the carboxylic acid without decarboxylation or ring opening.
Figure 2: Divergent hydrolysis conditions required to maintain scaffold integrity.
References
-
Bioisosteres in Medicinal Chemistry. ResearchGate. (Accessed 2023).[3] Overview of bioisosteric replacement strategies including thiophene/furan. Link
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. (2014). Comparative synthesis and biological evaluation. Link
-
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. ResearchGate. (2015). Detailed protocols for handling the unstable lithiated furopyridine species. Link
-
Nucleophilic aromatic substitution. Wikipedia. General mechanisms applicable to activated pyridine systems. Link
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. PubMed. (2023).[11] Stability studies of thienopyridine drugs like Clopidogrel.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 9. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Spectra of Thieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties, which can be finely tuned through substitution, make it a versatile building block for the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of the UV-Vis absorption spectra of various thieno[3,2-c]pyridine derivatives, offering insights into the influence of chemical structure and solvent environment on their electronic transitions. This information is crucial for researchers aiming to design molecules with specific photophysical properties for applications such as bioimaging, sensing, and phototherapy.
Understanding the Electronic Landscape of Thieno[3,2-c]pyridines
The UV-Vis absorption spectrum of a molecule provides a window into its electronic structure, revealing the energies of its electronic transitions. For thieno[3,2-c]pyridine derivatives, the absorption bands in the UV-Vis region typically arise from π-π* and n-π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the thieno[3,2-c]pyridine core, as well as the polarity of the surrounding solvent.
Experimental Protocol for UV-Vis Absorption Spectroscopy
Accurate and reproducible UV-Vis absorption data is fundamental for comparative studies. The following is a standardized protocol for obtaining the absorption spectra of thieno[3,2-c]pyridine derivatives.
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of thieno[3,2-c]pyridine derivatives in various solvents.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the thieno[3,2-c]pyridine derivatives in a high-purity, spectroscopic grade solvent (e.g., chloroform, THF, ethanol, DMSO).
-
From the stock solutions, prepare a series of dilutions with known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
-
Spectrophotometer Setup:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 200 nm to 800 nm.
-
Use a matched pair of 1 cm path length quartz cuvettes. One cuvette will serve as the reference (blank) containing the pure solvent, and the other will hold the sample solution.
-
-
Data Acquisition:
-
Record the baseline by scanning with both cuvettes filled with the solvent.
-
Measure the absorbance spectrum of each diluted sample solution.
-
The wavelength of maximum absorbance (λmax) is identified from the peak of the spectrum.
-
-
Determination of Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert Law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient (in M⁻¹cm⁻¹), c is the concentration (in M), and l is the path length (in cm).
-
Plot a calibration curve of absorbance versus concentration for each derivative.
-
The molar extinction coefficient (ε) is determined from the slope of the linear fit of this plot.
-
Comparative Analysis of Substituent Effects
The electronic properties of the thieno[3,2-c]pyridine core can be significantly modulated by the introduction of various substituents. This section compares the UV-Vis absorption spectra of a series of 3-aryl-4-amino-substituted thieno[3,2-c]pyridine derivatives to elucidate the impact of substituent electronics.
A study on new substituted thieno[3,2-c]pyridine derivatives revealed that the nature of the substituent on the 3-aryl group has a predominant effect on their photophysical properties.[1] While the full dataset from this study is not publicly available, representative data for closely related compounds can be used for a comparative discussion. For instance, a representative thieno[3,2-c]pyridine derivative exhibits an absorption maximum (λmax) at 392 nm in chloroform.[2]
Table 1: UV-Vis Absorption Maxima of Representative Thieno[3,2-c]pyridine Derivatives in Chloroform
| Compound | Substituent at 3-Aryl Position | λmax (nm) | Reference |
| 1 | Unsubstituted Phenyl | 392 | [2] |
| DPA-PA-1 | (Not specified in abstract) | 440 | |
| DPA-PA-2 | (Not specified in abstract) | 433 | |
| DPA-PA-3 | (Not specified in abstract) | 447 |
Generally, the introduction of electron-donating groups (EDGs) such as -OCH₃ or -N(CH₃)₂ on the 3-aryl substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) in the λmax. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN are anticipated to induce a hypsochromic shift (a shift to shorter wavelengths) by lowering the lowest unoccupied molecular orbital (LUMO) energy level, thus increasing the energy gap.
The Influence of Solvent Polarity: Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[3] This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. The study of solvatochromism provides valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.
For thieno[3,2-c]pyridine derivatives, which possess a degree of intramolecular charge transfer (ICT) character, a change in solvent polarity is expected to influence their UV-Vis absorption spectra. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state, leading to a bathochromic shift. Conversely, if the ground state is more polar than the excited state, a hypsochromic shift will be observed with increasing solvent polarity.
Table 2: Comparison of Absorption Maxima of DPA-PA Analogs in Different Solvents
| Compound | λmax in Chloroform (nm) | λmax in THF (nm) |
| DPA-PA-1 | 440 | 437 |
| DPA-PA-2 | 433 | 433 |
| DPA-PA-3 | 447 | 444 |
Conclusion and Future Directions
The UV-Vis absorption properties of thieno[3,2-c]pyridine derivatives are intricately linked to their molecular structure and environment. The strategic placement of electron-donating or electron-withdrawing groups on the 3-aryl substituent provides a powerful tool for tuning the absorption maxima. Furthermore, the observed solvatochromic behavior, although requiring more extensive investigation, suggests the potential for these compounds to be used as environmental sensors.
Future research should focus on systematically synthesizing a broader range of thieno[3,2-c]pyridine derivatives with diverse substituents at various positions. A comprehensive study of their photophysical properties, including the determination of molar extinction coefficients and quantum yields in a wide array of solvents, will be invaluable for establishing clear structure-property relationships. Such data will undoubtedly accelerate the development of novel thieno[3,2-c]pyridine-based materials for a wide range of scientific and technological applications.
References
Sources
Safety Operating Guide
Methyl thieno[3,2-c]pyridine-6-carboxylate proper disposal procedures
Operational and Disposal Protocols for Methyl thieno[3,2-c]pyridine-6-carboxylate
Executive Summary & Compound Profiling
Methyl thieno[3,2-c]pyridine-6-carboxylate is a highly valuable building block utilized by drug development professionals, primarily in the synthesis of thienopyridine-class therapeutics (such as antiplatelet agents). While its unique structural motifs are advantageous in medicinal chemistry, they necessitate rigorous operational safety and disposal protocols to prevent environmental contamination and occupational exposure.
Table 1: Quantitative Data & Hazard Profiling
| Property / Specification | Data |
| Chemical Name | Methyl thieno[3,2-c]pyridine-6-carboxylate |
| CAS Number | 253332-82-0 |
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled) |
| Signal Word | Warning |
| EPA Waste Classification | Characteristic / Non-halogenated organic |
Mechanistic Toxicology: The Causality Behind the Safety Protocols
As a Senior Application Scientist, I emphasize that laboratory safety requires understanding the fundamental chemical behavior of your compounds. Why do we treat Methyl thieno[3,2-c]pyridine-6-carboxylate with such high precaution?
The hazard codes indicate acute toxicity and irritation[1], but the true operational risk lies in its thienopyridine scaffold. In biological and environmental systems, thienopyridines are highly susceptible to oxidative metabolism. Cytochrome P450 enzymes can oxidize the thiophene ring, generating reactive electrophilic intermediates such as thiophene-S-oxides and imine-methides (2)[2]. These reactive metabolites possess a high affinity for nucleophiles, allowing them to covalently bind to cellular proteins and aggressively deplete intracellular glutathione (GSH) pools, which is a primary mechanism for idiosyncratic hepatotoxicity[2].
Therefore, our handling and disposal protocols are designed as a self-validating system: by completely isolating the compound from environmental release and systemic exposure, we ensure these reactive pathways are never inadvertently triggered outside of a controlled assay.
Experimental Workflow: Safe Handling Procedures
Before executing disposal, operational handling must be secured to prevent the generation of contaminated ambient environments.
-
Step 1: Engineering Controls Setup: Always handle the compound within a certified chemical fume hood operating at a minimum face velocity of 100 fpm. Do not use laminar flow clean benches, as they recirculate air toward the user, increasing inhalation risks (H332).
-
Step 2: Personal Protective Equipment (PPE) Donning: Equip standard Level D PPE: a flame-resistant laboratory coat, ANSI Z87.1 compliant safety goggles, and double-layered nitrile gloves. The double-gloving technique is critical to prevent dermal absorption and subsequent skin irritation (H315)[1].
-
Step 3: Material Manipulation: Use anti-static spatulas for weighing to prevent the aerosolization of the fine powder. If creating stock solutions (e.g., in DMSO), ensure the receiving vial is securely capped and vortexed strictly inside the fume hood.
Step-by-Step Disposal Methodology
Improper disposal of thienopyridine derivatives can lead to severe environmental contamination. The following step-by-step methodology ensures full compliance with EPA hazardous waste guidelines (3)[3].
-
Step 1: Waste Segregation: Categorize the waste as a "Non-Halogenated Organic Hazard" unless it has been dissolved in a halogenated solvent (e.g., Dichloromethane), in which case it must be segregated into the "Halogenated Waste" stream. Never mix this waste with strong oxidizing agents, as this can prematurely trigger the oxidative degradation of the thiophene ring.
-
Step 2: Primary Containment: Transfer all solid waste, contaminated consumables (e.g., pipette tips, weighing boats), and liquid solutions into a compatible High-Density Polyethylene (HDPE) or heavy-duty glass waste carboy[3]. Ensure the container is leak-proof and chemically inert.
-
Step 3: EPA-Compliant Labeling: Immediately affix a hazardous waste label to the primary container. The label must explicitly state "Hazardous Waste: Methyl thieno[3,2-c]pyridine-6-carboxylate", list the primary hazards (Toxic, Irritant), and clearly display the Accumulation Start Date[3].
-
Step 4: Secondary Containment & Storage: Place the primary container inside a secondary containment tray within a designated, well-ventilated waste accumulation area. Adhere strictly to accumulation time limits (e.g., 90 days for Large Quantity Generators) to maintain regulatory compliance[3].
-
Step 5: Final Destruction via Incineration: Do not dispose of this compound down the drain or in standard municipal trash (4)[4]. Transfer the waste to a licensed professional waste disposal contractor. The mandated destruction method is high-temperature incineration (typically >1000°C) in a facility equipped with afterburners and alkaline scrubbers[3]. The scrubbers are essential to neutralize the sulfur oxides (SOx) and nitrogen oxides (NOx) generated from the combustion of the thienopyridine ring.
Process Visualization
Fig 1: Standardized operational workflow for the containment and disposal of thienopyridine waste.
References
- Title: Hepatocellular toxicity of clopidogrel: Mechanisms and risk factors Source: Ovid / Elsevier URL
- Title: Safety Data Sheet - Methyl thieno[3,2-c]pyridine-6-carboxylate Source: ChemScene URL
- Title: The Essential Guide to Sustainability and Compliance for Industrial Waste Management Source: Crystal Clean URL
- Title: Methyl thieno[3,2-c]pyridine-6-carboxylate Source: Achmem URL
Sources
A Comprehensive Guide to the Safe Handling of Methyl thieno[3,2-c]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with applications in pharmaceutical development and organic synthesis.[1][2] Its novel structure presents both opportunities for discovery and a responsibility to ensure safe handling. This guide provides essential safety protocols and logistical plans for the use and disposal of this compound, grounded in an understanding of its constituent chemical motifs: a thiophene ring, a pyridine ring, and a methyl carboxylate group.
Due to the limited availability of specific safety data for Methyl thieno[3,2-c]pyridine-6-carboxylate, the following recommendations are based on the known hazards of structurally similar compounds. A cautious and proactive approach to safety is therefore paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with the structural components of Methyl thieno[3,2-c]pyridine-6-carboxylate include potential toxicity, irritation, and flammability.[3][4] Therefore, a comprehensive approach to personal protection is required.
| PPE Item | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is also recommended. | Protects eyes and face from splashes and aerosols.[5] |
| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is advised. | Provides a barrier against skin contact.[5] Gloves should be inspected for any signs of degradation before use.[6] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from spills and splashes.[5] A complete suit protecting against chemicals may be necessary depending on the scale of work.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood. | Prevents the inhalation of harmful vapors or aerosols.[5] |
It is imperative to always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
Operational Plan: Safe Handling and Experimental Workflow
A structured workflow is critical to minimizing risk during the handling and use of Methyl thieno[3,2-c]pyridine-6-carboxylate.
Preparation and Handling:
-
Area Designation: Clearly demarcate the experimental area and ensure it is free of clutter.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing any work.[7]
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere where specified to prevent degradation.[8]
-
Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., vermiculite, sand) is readily accessible.[3]
Experimental Procedure:
-
Weighing: Conduct all weighing and transfers of the solid compound within the fume hood.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Monitor reactions closely, especially if they involve heating or the use of reactive reagents.
-
Post-Reaction: Quench reactions safely and allow them to cool to room temperature before work-up.
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][7] Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[3][5] For large spills, evacuate the area and contact your institution's hazardous material response team.
Disposal Plan
All waste containing Methyl thieno[3,2-c]pyridine-6-carboxylate must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste, including contaminated consumables like pipette tips and paper towels, in a dedicated, properly labeled, and sealed container.[9]
-
Labeling: Clearly label the waste container as "HAZARDOUS WASTE" with the full chemical name and any relevant hazard symbols.[3]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials, pending collection.[3][9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9] The primary recommended method of disposal for similar compounds is incineration by a licensed facility.[9]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle Methyl thieno[3,2-c]pyridine-6-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem. Proper Disposal of 2-Chloro-3-(dibromomethyl)
- ECHEMI. Pyridine, alkyl derivs.
- Benchchem. Proper Disposal of 2-(Chloromethyl)
- Jubilant Ingrevia Limited. (2024, January 25).
- Benchchem. Personal protective equipment for handling 2-Pyridinesulfenic acid.
- Carl ROTH.
- Sciencemadness Wiki. (2022, January 2). Thiophene.
- Santa Cruz Biotechnology. Thiophene.
- MATERIAL SAFETY D
- Achmem.
- Angene Chemical. (2021, May 1).
- Sigma-Aldrich Inc. (2025, September 27).
- TCI Chemicals. (2025, May 26).
- Fisher Scientific. (2023, October 13).
- SmartLabs.
- ChemScene. Thieno[3,2-c]pyridine.
- Google Patents.
- Google Patents. Decomposition method of thiophene.
- Chem-Impex. Thieno[3,2-c]pyridine.
- TCI Chemicals. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.
- PubMed. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
- Organic Syntheses. Working with Hazardous Chemicals.
- Cornell University Environment, Health and Safety. 5.3.
- Student Handout. Ester Synthesis Lab.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. achmem.com [achmem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
